molecular formula C13H12O B042325 3-Phenoxytoluene CAS No. 3586-14-9

3-Phenoxytoluene

Cat. No.: B042325
CAS No.: 3586-14-9
M. Wt: 184.23 g/mol
InChI Key: UDONPJKEOAWFGI-UHFFFAOYSA-N
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Description

3-Phenoxytoluene is a high-value aromatic ether compound that serves as a critical synthetic intermediate and building block in advanced chemical research. Its structure, featuring a phenyl group linked via an oxygen atom to a toluene moiety, provides a versatile scaffold for the development of more complex molecules. A primary research application of this compound is in the synthesis of liquid crystals, where it acts as a central core unit, influencing the mesomorphic and electro-optical properties essential for display technologies. Furthermore, it is extensively utilized in the preparation of advanced polymers and functional materials, contributing to thermal stability and specific material characteristics. In the field of agrochemical and pharmaceutical research, this compound is investigated as a key precursor in the design and synthesis of novel active ingredients. The mechanism of action for this compound in these contexts is not direct but is defined by its role as a synthon; its chemical functionality allows for further derivatization, such as electrophilic aromatic substitution or functional group interconversion, enabling researchers to systematically construct and study complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment and is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDONPJKEOAWFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027537
Record name 1-Methyl-3-phenoxybenzene
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Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3586-14-9
Record name 3-Phenoxytoluene
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Record name 1-Methyl-3-phenoxybenzene
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Record name Benzene, 1-methyl-3-phenoxy-
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Record name 1-Methyl-3-phenoxybenzene
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Record name Phenyl m-tolyl ether
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Record name 3-PHENOXYTOLUENE
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Foundational & Exploratory

An In-depth Technical Guide to 3-Phenoxytoluene (CAS 3586-14-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxytoluene (CAS 3586-14-9), a diaryl ether that serves as a crucial intermediate in the synthesis of various agrochemicals. This document consolidates its chemical and physical properties, safety information, and primary applications. While direct biological signaling pathways for this compound are not extensively documented, its significance lies in its role as a foundational precursor for potent pesticides. This guide presents available data in a structured format to support research and development activities.

Chemical and Physical Properties

This compound, also known as m-Phenoxytoluene or Phenyl m-tolyl ether, is an aromatic ether characterized by a phenoxy group attached to a toluene molecule at the meta position.[1][2] Its chemical structure and properties make it a stable and effective component in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValue
CAS Number 3586-14-9[2]
Molecular Formula C₁₃H₁₂O[2][3]
Molecular Weight 184.23 g/mol [2][3]
IUPAC Name 1-methyl-3-phenoxybenzene[2]
Synonyms m-Phenoxytoluene, Phenyl m-tolyl ether, 3-Methyldiphenyl ether[2][4]
SMILES CC1=CC(=CC=C1)OC2=CC=CC=C2[2]
InChI Key UDONPJKEOAWFGI-UHFFFAOYSA-N[2]

Table 2: Physical Properties

PropertyValue
Appearance Clear, very slightly yellow liquid[1][4]
Boiling Point 271-273 °C (lit.)[1][5]
Melting Point 21-22 °C[6]
Density 1.051 g/mL at 25 °C (lit.)[1][5]
Flash Point >110 °C[1]
Refractive Index n20/D 1.573 (lit.)[1]
Vapor Pressure 0.0122 mmHg at 25°C[1]
Water Solubility Low solubility[7]
Solubility in Organic Solvents Soluble in nonpolar solvents[3][7]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols are proprietary, the formation of this compound, as a diaryl ether, can be achieved through methods such as the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst.

Experimental Protocol: General Ullmann Condensation for Diaryl Ether Synthesis

This protocol is a generalized representation and may require optimization for specific substrates and scales.

  • Reactant Preparation : In a reaction vessel equipped with a condenser and magnetic stirrer, combine m-cresol, a halobenzene (e.g., bromobenzene or iodobenzene), and a suitable base (e.g., potassium carbonate).

  • Catalyst Addition : Introduce a copper-based catalyst, such as copper(I) iodide (CuI), and potentially a ligand to facilitate the reaction.

  • Solvent : Add a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to dissolve the reactants and allow the reaction to proceed at an elevated temperature.

  • Reaction Conditions : Heat the mixture to a temperature typically ranging from 120 to 180 °C. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification : Upon completion, cool the reaction mixture and filter to remove inorganic salts. The filtrate is then subjected to an aqueous work-up to remove the solvent and other water-soluble impurities. The crude product is purified using vacuum distillation to yield pure this compound.

Generalized workflow for the synthesis of this compound.

Applications in Agrochemical Synthesis

The primary and most significant application of this compound is its use as a key intermediate in the manufacturing of synthetic pyrethroid insecticides and certain fungicides.[1][8][9] Its structural backbone is incorporated into the final active ingredients, contributing to their stability and efficacy.

Role as a Precursor

This compound is a foundational building block for several commercially important pesticides. For instance, it is a precursor to 3-phenoxybenzyl alcohol, which is then esterified to produce a range of pyrethroid insecticides. It is also utilized in the synthesis of the fungicide Difenoconazole.[1][9]

Role of this compound as an intermediate in pesticide synthesis.

Safety and Handling

Based on available safety data sheets, this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard.[4] However, it is identified as being toxic to aquatic life with long-lasting effects.[2][10] Standard laboratory safety practices should be employed during handling.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Hazardous to the aquatic environment, long-term hazardH411: Toxic to aquatic life with long lasting effects[2][10]
Recommended Handling and Storage
  • Handling : Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, to avoid contact with skin and eyes.[4][11]

  • Storage : Store in a dry, cool, and well-ventilated place in a tightly sealed container.[12] It is recommended to store under an inert atmosphere as it may be air-sensitive.[13]

  • In case of fire : Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish.[12]

  • Disposal : Dispose of contents and container through a licensed waste management company in accordance with local, regional, and national regulations.[10] Avoid release to the environment.[10]

Biological Activity and Toxicological Information

There is a notable lack of data on the specific biological activities or mechanisms of action of this compound itself in mammalian systems. Its primary relevance in a biological context is as a precursor to pesticides. Toxicological studies have been conducted on read-across analog substances like diphenyl ether for safety assessments.[14] One study noted that this compound induced chromosomal aberrations in vitro in Chinese Hamster Lung (CHL) cells.[15] However, comprehensive toxicological properties have not been thoroughly investigated.[11]

Conclusion

This compound (CAS 3586-14-9) is a well-characterized chemical intermediate with significant industrial importance, particularly in the agrochemical sector. Its physical and chemical properties are well-documented, providing a solid foundation for its application in synthesis. While it lacks extensive data on direct biological activity, its role as a key building block for potent insecticides and fungicides makes it a compound of interest for professionals in chemical synthesis and pesticide development. Standard safety precautions are sufficient for handling, with particular attention to preventing environmental release due to its aquatic toxicity. Future research could explore any potential latent biological effects, though its current utility remains firmly in the realm of chemical manufacturing.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxytoluene, also known as m-phenoxytoluene or 3-methyldiphenyl ether, is an aromatic ether with the chemical formula C₁₃H₁₂O. Structurally, it consists of a toluene molecule where a hydrogen atom at the meta-position of the methyl group is substituted by a phenoxy group. This compound is of significant interest in the fields of synthetic organic chemistry and materials science. It serves as a crucial intermediate in the production of various agrochemicals, particularly synthetic pyrethroid insecticides and difenoconazole fungicides. Its diaryl ether framework is a key building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and characterization, and relevant spectroscopic data.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature. It possesses a faint floral, fruity odor. The following tables summarize its key physical and thermochemical properties for easy reference.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O[1][2][3][4]
Molecular Weight 184.23 g/mol [1][2][3][5]
Appearance Colorless to pale yellow liquid[3][4]
Odor Faint floral, rose, geranium[3]
Density 1.051 g/mL at 25 °C[3][5]
Refractive Index (n²⁰/D) 1.573[3][5]
Physical State Liquid at 25 °C[5]
Table 2: Thermochemical Properties of this compound
PropertyValueSource(s)
Boiling Point 271-273 °C[3]
Melting Point Not applicable (liquid at room temp.)¹[5]
Flash Point >110 °C (230 °F)[3]
Vapor Pressure 0.0122 mmHg at 25 °C[1]

¹Note: Some sources erroneously report a melting point of 160 °C; however, the compound is consistently described as a liquid at standard room temperature.

Table 3: Solubility Profile of this compound
SolventSolubilityNotes
Nonpolar Solvents SolubleDue to its aromatic nature, it is expected to be soluble in solvents like toluene, hexane, and diethyl ether.
Polar Aprotic Solvents Likely SolubleExpected to be soluble in solvents such as acetone, THF, and ethyl acetate.
Polar Protic Solvents Sparingly Soluble to InsolubleExpected to have low solubility in water, methanol, and ethanol due to its largely nonpolar structure.

Chemical Properties and Reactivity

As a diaryl ether, this compound exhibits chemical properties characteristic of this functional group. The ether linkage is generally stable, but can be cleaved under harsh conditions. The two aromatic rings can undergo electrophilic substitution reactions.

  • Role as a Synthetic Intermediate: The primary chemical importance of this compound is its function as a precursor in multi-step syntheses. It is a key intermediate in the manufacture of certain pyrethroid insecticides and difenoconazole, a triazole fungicide.

  • Stability: The compound is stable under normal conditions. It is sensitive to strong oxidizing agents.

Synthesis of this compound

The most common industrial synthesis of this compound is through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. An alternative method involves a high-temperature reaction mediated by aluminum.

Workflow for Ullmann Condensation Synthesis

G Synthesis of this compound via Ullmann Condensation cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions m_cresol m-Cresol reaction_vessel Reaction Vessel m_cresol->reaction_vessel chlorobenzene Chlorobenzene chlorobenzene->reaction_vessel base Base (e.g., KOH) base->reaction_vessel copper_catalyst Copper Catalyst (e.g., CuCl) copper_catalyst->reaction_vessel solvent High-Boiling Solvent solvent->reaction_vessel temperature Heat (100-220 °C) temperature->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Reaction Mixture purification Distillation workup->purification Crude Product product This compound purification->product Purified Product

Caption: Workflow diagram for the Ullmann condensation synthesis of this compound.

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol is a generalized procedure based on established Ullmann-type reactions.[6]

  • Reactant Preparation: In a reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, combine m-cresol, a base such as potassium hydroxide, and a copper catalyst (e.g., cuprous chloride) in a high-boiling polar aprotic solvent like DMF or N-methylpyrrolidone.

  • Reaction Execution: Add chlorobenzene to the mixture. Heat the reaction mixture to a high temperature, typically in the range of 100-220 °C, under a nitrogen atmosphere. The reaction is typically run for 12-24 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as toluene or diethyl ether. The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Determination of Physical Properties

Standard laboratory methods are used to determine the physical properties of organic liquids.

  • Boiling Point: Determined by simple distillation. A sample of the liquid is heated in a distillation apparatus, and the temperature at which the vapor and liquid are in equilibrium at a given pressure is recorded as the boiling point.

  • Density: Measured by accurately weighing a known volume of the liquid using a pycnometer or a calibrated micropipette at a constant temperature (e.g., 25 °C).

  • Refractive Index: Measured using a refractometer, which determines the angle of refraction of light as it passes through the liquid. This is typically done at a standard temperature (e.g., 20 °C) and wavelength (the sodium D-line, 589 nm).

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. While specific peak values can vary slightly based on the solvent and instrument used, the expected spectral characteristics are described below. Raw spectral data for this compound are available in public databases such as PubChem and SpectraBase.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound will show signals corresponding to the different types of aromatic protons and the methyl protons.

  • Aromatic Protons (Ar-H): A complex multiplet pattern is expected in the range of δ 6.8-7.4 ppm, integrating to 9 protons. The protons on the phenoxy ring and the tolyl ring will have distinct chemical shifts influenced by the ether linkage and the methyl group.

  • Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.3 ppm, integrating to 3 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the 13 carbon atoms in the molecule.

  • Aromatic Carbons (Ar-C): Multiple signals are expected in the range of δ 115-160 ppm. This includes carbons directly bonded to the ether oxygen (C-O), the methyl group, and the aromatic C-H carbons.

  • Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

  • Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

  • Aliphatic C-H Stretch: Peaks corresponding to the methyl group are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C-O-C Asymmetric Stretch: A strong, characteristic peak for the diaryl ether linkage is expected in the region of 1200-1250 cm⁻¹.

  • C=C Aromatic Ring Stretch: Several peaks are expected in the 1400-1600 cm⁻¹ region.

Safety and Handling

This compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] Standard laboratory safety precautions should be followed when handling this chemical.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents.

This guide provides a detailed overview of the core physical and chemical properties of this compound, intended to be a valuable resource for professionals in research and development.

References

In-Depth Technical Guide to 3-Phenoxytoluene: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Phenoxytoluene, a significant diaryl ether intermediate in the synthesis of various agrochemicals and pharmaceuticals. The document details its molecular structure, physicochemical properties, and provides in-depth experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes a visual representation of the molecular structure of this compound, generated using the DOT language, to aid in its structural understanding.

Introduction

This compound, also known as m-phenoxytoluene or 1-methyl-3-phenoxybenzene, is an aromatic ether characterized by a toluene molecule linked to a phenyl group via an ether bond at the meta position. This structural motif is of considerable interest in medicinal chemistry and materials science. Notably, this compound serves as a crucial precursor for the synthesis of a class of synthetic pyrethroid insecticides and certain fungicides. A thorough understanding of its molecular characteristics and synthetic pathways is therefore essential for researchers and developers in these fields.

Molecular Structure and Identifiers

The molecular structure of this compound consists of a central ether oxygen atom connecting a phenyl ring and a m-tolyl group.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound
IdentifierValueReference(s)
IUPAC Name 1-methyl-3-phenoxybenzene[1][2]
Synonyms 3-Methyldiphenyl ether, m-Phenoxytoluene, Phenyl m-tolyl ether[1][3]
CAS Number 3586-14-9[1][4][5][6][7]
Molecular Formula C₁₃H₁₂O[1][2][4][5][8]
SMILES CC1=CC(=CC=C1)OC2=CC=CC=C2[1][3]
InChI 1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3[1]
InChIKey UDONPJKEOAWFGI-UHFFFAOYSA-N[1][3][2][8]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

Table 2: Physicochemical Data for this compound
PropertyValueReference(s)
Molecular Weight 184.23 g/mol [1][9][4][5][6]
Appearance Liquid[6]
Boiling Point 271-273 °C[6][7]
Density 1.051 g/mL at 25 °C[6][7]
Flash Point 130 °C (Pensky-Martens closed cup)
Refractive Index (n²⁰/D) 1.573[7]

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a widely used method for the synthesis of diaryl ethers. This protocol is adapted from established procedures and involves the copper-catalyzed reaction of an aryl halide with a phenol.

Materials:

  • m-Cresol

  • Chlorobenzene

  • Sodium hydroxide

  • Potassium hydroxide

  • Cuprous chloride (CuCl)

  • Toluene

  • Acidic water (e.g., dilute HCl)

  • Alkaline water (e.g., dilute NaOH)

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, combine 216 g (2 moles) of m-cresol, 60 g (1.5 moles) of sodium hydroxide, and 28 g (0.5 moles) of potassium hydroxide in 1,250 g (11 moles) of chlorobenzene.

  • Heat the mixture to distill off the water formed during the neutralization of m-cresol.

  • After water removal, add cuprous chloride as a catalyst.

  • Maintain the reaction mixture at a temperature of 135°C for approximately 6 hours.

  • Upon completion of the reaction, cool the mixture and wash it sequentially with acidic water and then alkaline water to remove the catalyst and any unreacted phenates.

  • The organic layer is then subjected to distillation to recover excess chlorobenzene and to isolate the this compound product. The product can be further purified by vacuum distillation.

Characterization Protocols

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with a Waters Quattro micro GC Tandem Quadrupole Mass Spectrometer).

  • Column: A suitable capillary column such as a J&W DB17-ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or acetone.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp 1: Increase to 160 °C at 3 °C/min.

    • Ramp 2: Increase to 240 °C at 7 °C/min.

    • Ramp 3: Increase to 305 °C at 15 °C/min, hold for 15 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI+) at 70 eV.

    • Source Temperature: 180 °C.

    • Scan Range: m/z 50-500.

The expected mass spectrum will show a molecular ion peak at m/z 184.

Instrumentation:

  • A standard NMR spectrometer (e.g., Varian CFT-20).

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire the spectrum using a standard proton pulse program.

  • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire the spectrum using a standard proton-decoupled carbon pulse program.

  • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

Instrumentation:

  • An FTIR spectrometer.

Sample Preparation:

  • As this compound is a liquid, the spectrum can be obtained neat.

  • Place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.

FTIR Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean plates first, then the sample spectrum. The instrument software will automatically subtract the background.

Safety and Handling

This compound is classified as toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[9] It should be stored in a well-ventilated area away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to 1-methyl-3-phenoxybenzene: Synthesis, Properties, and Applications in Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-3-phenoxybenzene, also known as 3-phenoxytoluene, is a diaryl ether that serves as a critical intermediate in the synthesis of a variety of commercially important compounds. Its structural motif is found in a range of bioactive molecules, from pyrethroid insecticides to fungicides. This technical guide provides a comprehensive overview of 1-methyl-3-phenoxybenzene, including its chemical and physical properties, detailed synthesis protocols, spectral data, and established applications. Furthermore, this guide explores the broader significance of the phenoxy-scaffold in medicinal chemistry, offering insights for its potential application in drug discovery and development.

Chemical Identity and Physicochemical Properties

1-methyl-3-phenoxybenzene is an organic compound with the chemical formula C₁₃H₁₂O.[1][2] It is also commonly referred to by its synonyms, this compound, m-phenoxytoluene, and phenyl m-tolyl ether.[1][2]

Table 1: Physicochemical Properties of 1-methyl-3-phenoxybenzene

PropertyValueReference
IUPAC Name 1-methyl-3-phenoxybenzene[1]
CAS Number 3586-14-9[2]
Molecular Formula C₁₃H₁₂O[1][2]
Molecular Weight 184.23 g/mol [2]
Appearance Clear, very slightly yellow liquid[2]
Density 1.051 g/mL at 25 °C[2]
Boiling Point 271-273 °C[2]
Flash Point 130 °C (closed cup)[2]
Refractive Index (n20/D) 1.573
Solubility Insoluble in water; soluble in organic solvents
SMILES Cc1cccc(Oc2ccccc2)c1[2]
InChI 1S/C13H12O/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3[2]
InChI Key UDONPJKEOAWFGI-UHFFFAOYSA-N[2]

Spectroscopic Data

The structural confirmation of 1-methyl-3-phenoxybenzene is supported by various spectroscopic techniques.

Table 2: Summary of Spectroscopic Data for 1-methyl-3-phenoxybenzene

TechniqueKey Data and Observations
¹H NMR Data available in spectral databases.
¹³C NMR Data available in spectral databases.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 184.
Infrared (IR) Spectroscopy Characteristic peaks for C-O-C ether linkage and aromatic C-H bonds.

Synthesis of 1-methyl-3-phenoxybenzene

The primary industrial synthesis of 1-methyl-3-phenoxybenzene is achieved through the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol.

General Experimental Protocol: Ullmann Condensation

This protocol outlines the synthesis of 1-methyl-3-phenoxybenzene from m-cresol and chlorobenzene.

Materials:

  • m-cresol

  • Chlorobenzene

  • Sodium hydroxide

  • Potassium hydroxide

  • Cuprous chloride (CuCl) or Copper powder

  • Toluene or other suitable high-boiling solvent

  • Hydrochloric acid (for workup)

  • Sodium chloride solution (for workup)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve sodium hydroxide and potassium hydroxide in water.

  • Add m-cresol to the basic solution to form the corresponding phenoxide salt.

  • Add the copper catalyst (cuprous chloride or copper powder) to the mixture.

  • Introduce chlorobenzene and a high-boiling solvent such as toluene.

  • Heat the reaction mixture to reflux (typically 150-200°C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with hydrochloric acid.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 1-methyl-3-phenoxybenzene as a clear, slightly yellow liquid.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification m_cresol m-Cresol phenoxide_formation Phenoxide Formation m_cresol->phenoxide_formation chlorobenzene Chlorobenzene ullmann_condensation Ullmann Condensation (Reflux, 150-200°C) chlorobenzene->ullmann_condensation base Base (NaOH/KOH) base->phenoxide_formation catalyst Copper Catalyst (CuCl) catalyst->ullmann_condensation phenoxide_formation->ullmann_condensation neutralization Neutralization (HCl) ullmann_condensation->neutralization extraction Extraction neutralization->extraction drying Drying extraction->drying distillation Vacuum Distillation drying->distillation product 1-methyl-3-phenoxybenzene distillation->product

Caption: General workflow for the synthesis of 1-methyl-3-phenoxybenzene.

Applications in Chemical Synthesis

1-methyl-3-phenoxybenzene is a key precursor for the synthesis of 3-phenoxybenzaldehyde, which is subsequently used in the production of various agrochemicals.

Synthesis of 3-Phenoxybenzaldehyde

3-phenoxybenzaldehyde is synthesized via the oxidation of the methyl group of 1-methyl-3-phenoxybenzene.

Role in Agrochemicals

The this compound scaffold is integral to the structure of several potent pesticides.

Pyrethroid Insecticides

Many synthetic pyrethroid insecticides are esters of 3-phenoxybenzyl alcohol, which is derived from 3-phenoxybenzaldehyde. These compounds are highly effective neurotoxins in insects.

Mechanism of Action: Pyrethroids target voltage-gated sodium channels in the nervous system of insects.[3][4] They bind to the open state of these channels, preventing their closure and leading to a persistent influx of sodium ions.[3] This results in prolonged nerve depolarization, leading to hyperexcitation, paralysis, and ultimately, the death of the insect.[3]

G Pyrethroid Pyrethroid Insecticide Na_Channel Voltage-Gated Sodium Channel Pyrethroid->Na_Channel binds to Prolonged_Opening Prolonged Channel Opening Na_Channel->Prolonged_Opening causes Na_Influx Persistent Na⁺ Influx Prolonged_Opening->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Hyperexcitation Nerve Hyperexcitation Depolarization->Hyperexcitation Paralysis_Death Paralysis & Death Hyperexcitation->Paralysis_Death

Caption: Mechanism of action of pyrethroid insecticides.

Difenoconazole Fungicide

Difenoconazole is a triazole fungicide that incorporates the this compound moiety. It exhibits broad-spectrum activity against various fungal pathogens.[5]

Mechanism of Action: Difenoconazole inhibits the biosynthesis of ergosterol, a vital component of fungal cell membranes.[6][7][8] Specifically, it acts as a sterol demethylation inhibitor, disrupting the integrity of the cell membrane and leading to fungal cell death.[6][7]

G Difenoconazole Difenoconazole Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Difenoconazole->Ergosterol_Biosynthesis inhibits Inhibition Inhibition of Sterol Demethylation Ergosterol_Biosynthesis->Inhibition Ergosterol_Depletion Ergosterol Depletion Inhibition->Ergosterol_Depletion Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Fungal_Death Fungal Cell Death Membrane_Disruption->Fungal_Death

Caption: Mechanism of action of Difenoconazole.

Relevance in Drug Discovery and Medicinal Chemistry

The phenoxy group is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[9] The diaryl ether linkage provides a balance of conformational flexibility and structural rigidity, which is often favorable for binding to biological targets. The 1-methyl-3-phenoxybenzene structure, in particular, offers a template that can be further functionalized to explore structure-activity relationships in various therapeutic areas. While its direct application in pharmaceuticals is less documented than in agrochemicals, the core structure holds potential for the design of novel therapeutic agents targeting a range of diseases.

Safety and Handling

1-methyl-3-phenoxybenzene is classified as hazardous to the aquatic environment with long-lasting effects.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

1-methyl-3-phenoxybenzene is a valuable chemical intermediate with significant applications in the agrochemical industry. Its synthesis is well-established, and its physicochemical properties are well-characterized. For researchers in drug discovery, the this compound scaffold represents a promising starting point for the design and synthesis of novel bioactive molecules. A thorough understanding of its chemistry and biological context is essential for leveraging this versatile compound in future research and development endeavors.

References

An In-depth Technical Guide to the Spectral Data of m-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for m-phenoxytoluene. The information is presented in a clear, structured format to facilitate easy interpretation and comparison, supplemented by detailed experimental protocols and a logical workflow diagram.

Core Spectral Data

The following sections present the key spectral data for m-phenoxytoluene in a tabulated format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35 - 7.25m-Aromatic Protons
7.15 - 7.05m-Aromatic Protons
6.95 - 6.80m-Aromatic Protons
2.34s--CH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
157.8C-O (phenoxy)
157.2C-O (tolyl)
139.8C-CH₃
129.8Aromatic CH
129.5Aromatic CH
123.5Aromatic CH
122.8Aromatic CH
119.2Aromatic CH
118.9Aromatic CH
118.0Aromatic CH
21.4-CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3060 - 3030MediumAromatic C-H Stretch
2920, 2860Medium-CH₃ Stretch
1585, 1490StrongAromatic C=C Bending
1240StrongAryl-O-Aryl Asymmetric Stretch
880 - 750StrongAromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
184100[M]⁺ (Molecular Ion)
9124.6[C₇H₇]⁺
14115.7[M - CH₃O]⁺
6515.1[C₅H₅]⁺
5113.0[C₄H₃]⁺
7712.8[C₆H₅]⁺
3910.3[C₃H₃]⁺
15510.8[M - C₂H₅]⁺
1569.8[M - C₂H₄]⁺
1838.3[M - H]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

A sample of m-phenoxytoluene (typically 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

  • Instrument: Varian CFT-20 or equivalent NMR spectrometer.[1]

  • Frequency: 20 MHz for ¹³C NMR.

  • ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of neat m-phenoxytoluene is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Technique: A capillary cell is used for the neat liquid sample.[1]

  • Instrument: A Bruker or equivalent FTIR spectrometer.

  • Procedure: A drop of the liquid is placed between two KBr or NaCl plates to form a thin film. The spectrum is then recorded.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • Technique: Electron Ionization (EI).

  • Sample Introduction: The sample is introduced via a gas chromatograph to separate it from any impurities.

  • Ionization Energy: 70 eV.

  • Data Source: NIST Mass Spectrometry Data Center.[1]

Spectral Data Acquisition and Analysis Workflow

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for m-phenoxytoluene.

Spectral_Workflow Workflow for Spectral Analysis of m-Phenoxytoluene cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample m-Phenoxytoluene Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq NMR_Data Process NMR Data (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data Process IR Data (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Process MS Data (m/z Ratios, Fragmentation) MS_Acq->MS_Data Structure Confirm Structure of m-Phenoxytoluene NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectral analysis workflow for m-phenoxytoluene.

References

An In-depth Technical Guide to the Solubility of 3-Phenoxytoluene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility characteristics of 3-phenoxytoluene, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Due to the limited availability of direct quantitative solubility data for this compound, this document infers its solubility profile based on structurally analogous compounds, namely diphenyl ether and di-p-tolyl ether. Furthermore, a comprehensive, standardized experimental protocol for determining the solubility of liquid compounds like this compound is provided.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various solvent systems.

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 271-273 °C
Density 1.051 g/mL at 25 °C
Refractive Index n20/D 1.573

Solubility Profile in Organic Solvents

Table 2 summarizes the reported solubility of diphenyl ether and di-p-tolyl ether, which serve as valuable proxies for estimating the solubility behavior of this compound.

SolventDiphenyl Ether SolubilityDi-p-tolyl Ether SolubilityInferred this compound Solubility
Acetone-Soluble[1][2]Likely Soluble
BenzeneVery Soluble[3][4][5]Soluble[1][2]Likely Very Soluble
Diethyl EtherSoluble[4][5][6]Soluble[1][2]Likely Soluble
EthanolSoluble[6]-Likely Soluble
Acetic AcidVery Soluble[4][5]-Likely Soluble
ChloroformSlightly Soluble[6]-Likely Soluble
WaterInsoluble[5]Almost Insoluble[1]Expected to be Insoluble

Based on this comparative data, it is highly probable that this compound exhibits good solubility in common non-polar and moderately polar organic solvents such as ethers, aromatic hydrocarbons, and ketones. Its solubility in polar solvents like water is expected to be negligible.[1][3][5][7][8][9]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a substance in a given solvent.[10][11][12][13][14][15] The following protocol is a detailed methodology for determining the solubility of a liquid solute, such as this compound, in various organic solvents.

3.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Analytical balance

  • Constant temperature orbital shaker or water bath

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess is crucial to ensure that a saturated solution is formed.

    • To each vial, add a known volume of a specific organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a stable concentration.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed for several hours to permit the undissolved this compound to separate.

    • Alternatively, centrifuge the vials at the same temperature to facilitate a clear separation of the liquid and undissolved phases.

  • Sample Collection and Preparation:

    • Carefully withdraw a clear aliquot of the supernatant (the saturated solvent layer) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved droplets.

    • Accurately weigh the filtered saturated solution.

    • Dilute the filtered solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent to generate a calibration curve.

    • Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_result Result prep_solute Add excess this compound to vials prep_solvent Add known volume of organic solvent prep_solute->prep_solvent equilibration Agitate at constant temperature (24-72h) prep_solvent->equilibration separation Allow undissolved solute to settle or centrifuge equilibration->separation sampling Withdraw and filter supernatant separation->sampling dilution Dilute sample to known concentration sampling->dilution analysis Quantify using HPLC/GC with calibration curve dilution->analysis result Calculate and report solubility analysis->result

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide to the Safe Handling of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 3-Phenoxytoluene (CAS No: 3586-14-9). The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as Phenyl m-tolyl ether or 1-methyl-3-phenoxybenzene, is a liquid organic compound.[1][2][3] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₂O[1][4][5]
Molecular Weight 184.23 g/mol [1][3][4]
Appearance Clear, colorless to pale yellow liquid[6][7][8]
Boiling Point 271-273 °C[3][6][9]
Density 1.051 g/mL at 25 °C[3][6][9]
Flash Point > 112 °C (> 233.6 °F) / 130 °C (266 °F)[2][3]
Refractive Index n20/D 1.573[3][9]
Assay ≥98.0% (GC)[3][6]

Hazard Identification and Classification

According to the Globally Harmonized System (GHS), this compound is classified as hazardous to the aquatic environment.[1][3] While one source indicates it is not considered hazardous by the 2012 OSHA Hazard Communication Standard, other sources assign specific GHS classifications.[1][2]

Classification SystemCodeDescriptionSource(s)
GHS Hazard Statement H411Toxic to aquatic life with long lasting effects[1][3][8]
GHS Pictogram GHS09Environment[3]
GHS Precautionary Statements P273Avoid release to the environment[1][3][8]
P391Collect spillage[1][3][8]
P501Dispose of contents/container to an approved waste disposal plant[1][3]
Hazard Class Aquatic Chronic 2Hazardous to the aquatic environment, long-term hazard[1][3]
WGK (Germany) WGK 2Water hazard class 2[3]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk and exposure.

Handling:

  • Avoid contact with skin and eyes.[2][4]

  • Do not breathe mists or vapors.[2]

  • Use only in a well-ventilated area or under a fume hood.[4]

  • Wash hands thoroughly after handling.[4]

  • Take precautionary measures against static discharge.

Storage:

  • Store in a cool, dry, and well-ventilated place.[4]

  • Keep the container tightly closed.[4]

  • Keep away from heat, sparks, and open flames.[10]

  • Incompatible with strong oxidizing agents.[2]

  • Recommended storage temperature is below 15°C in a cool, dark place.[8]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.

PPE_Selection

  • Eye/Face Protection : Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards.[4]

  • Skin Protection : Handle with chemical-resistant gloves. Gloves must be inspected before use. Wear appropriate protective clothing to prevent skin exposure.[2][4]

  • Respiratory Protection : Ensure adequate ventilation. If dust or aerosols are formed, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]

  • Hygiene Measures : Practice good industrial hygiene. Wash hands before breaks and at the end of the workday.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always show the safety data sheet to the attending physician.[4]

First_Aid_Protocol

  • If Inhaled : Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and consult a physician.[2][4][11]

  • In Case of Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[2][4][11]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Consult a physician.[2][4][12]

  • If Swallowed : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[2][4]

Fire-Fighting Measures

  • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4]

  • Special Hazards : In case of fire, hazardous combustion products such as carbon monoxide and carbon dioxide may be formed.[2]

  • Advice for Firefighters : Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[4] Water spray can be used to cool closed containers.

Accidental Release Measures

In the event of a spill, follow these procedures to contain and clean up the material safely.

Spill_Response

  • Personal Precautions : Use personal protective equipment. Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas.[4]

  • Environmental Precautions : Prevent the product from entering drains, as it is toxic to aquatic life.[1][4]

  • Methods for Cleaning Up : Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[2] Collect the material and place it in suitable, closed containers for disposal.[2][4]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[4] Contaminated packaging should be disposed of as an unused product.[4]

Toxicological and Ecological Information

  • Toxicological Information : To date, the chemical, physical, and toxicological properties have not been thoroughly investigated.[4] No data is available for acute toxicity, skin corrosion/irritation, or serious eye damage.[4] It may cause respiratory irritation upon inhalation.[4]

  • Ecological Information : The substance is classified as toxic to aquatic life with long-lasting effects.[1][8] Avoid release into the environment.[1][8]

Regulatory and Transport Information

RegulationInformationSource(s)
Storage Class 10 - Combustible liquids[3][6]
UN Number UN3082[8][13]
Transport Hazard Class 9[8][13]
Packing Group III[8][13]
TSCA Status Active[1]

References

Toxicological Properties of 3-Methyldiphenyl Ether: A Technical Guide Based on Analog Data

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is a significant lack of publicly available toxicological data for 3-methyldiphenyl ether. The toxicological properties of this specific compound have not been fully investigated[1]. This guide provides a summary of available information for the structurally related parent compound, diphenyl ether, to serve as a preliminary reference for researchers, scientists, and drug development professionals. The presence of a methyl group on the phenyl ring can alter the metabolic profile and toxicological properties; therefore, the data presented for diphenyl ether should be interpreted with caution and not as a direct substitute for empirical testing of 3-methyldiphenyl ether.

Physicochemical Information

PropertyValue
Chemical Name 3-Methyldiphenyl ether
Synonyms m-Phenoxytoluene, 1-Methyl-3-phenoxybenzene, Phenyl m-tolyl ether[2]
CAS Number 3586-14-9[2]
Molecular Formula C₁₃H₁₂O[2]
Molecular Weight 184.23 g/mol [2]

Toxicological Data Summary (Analog: Diphenyl Ether)

While specific quantitative toxicity data for 3-methyldiphenyl ether is unavailable, safety data sheets for the closely related "3-Methylbiphenyl" indicate that it causes skin and eye irritation and may cause respiratory irritation[3]. For a more detailed toxicological profile, data from the parent compound, diphenyl ether, is presented below.

Acute Toxicity

Acute toxicity studies provide information on the adverse effects that may result from a single, short-term exposure to a substance. The median lethal dose (LD50) is a common metric.

EndpointSpeciesRouteValueReference
LD50RatOral3370 - 4000 mg/kg[4]
LD50Guinea PigOral4000 mg/kg[4]
Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of several weeks or months. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no statistically or biologically significant adverse effects are observed.

EndpointSpeciesStudy DurationKey FindingValueReference
NOAELRat13 weeks (dietary)Effects on body weight at higher doses15 mg/kg/day[5]
Mutagenicity and Carcinogenicity
  • Mutagenicity: Based on a thorough review, there is no evidence to suggest that diphenyl ether is mutagenic[5].

  • Carcinogenicity: No long-term chronic or carcinogenicity studies have been conducted on diphenyl ether. For risk assessment purposes, it is currently treated as a non-carcinogen[5].

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of 3-methyldiphenyl ether or unsubstituted diphenyl ether are not available in the reviewed literature. Studies on halogenated diphenyl ethers have shown developmental effects, but these are not directly applicable.

General Experimental Protocols

As no specific experimental studies for 3-methyldiphenyl ether were found, this section describes the general methodologies for key toxicological assays that would be required to assess its safety profile, based on internationally accepted guidelines (e.g., from the Organisation for Economic Co-operation and Development - OECD).

Acute Oral Toxicity Assessment (Example: OECD 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the initial dose group (typically 3 animals of a single sex) determines the next step:

  • Dosing: Animals are fasted prior to dosing. The substance is administered orally by gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Procedure:

    • If mortality occurs in the first group, the test is repeated at a lower dose level.

    • If no mortality occurs, the test is repeated at a higher dose level.

  • Endpoint: The result is the classification of the substance into a specific GHS (Globally Harmonized System) toxicity category rather than a precise LD50 value.

Bacterial Reverse Mutation Test (Ames Test; Example: OECD 471)

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Strains: A set of bacterial strains with known mutations in the histidine (Salmonella) or tryptophan (E. coli) operon is used. These mutations render the bacteria unable to synthesize the essential amino acid, preventing their growth on a minimal medium.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., a rat liver homogenate fraction called S9 mix). The S9 mix is included to simulate mammalian metabolism, as some chemicals only become mutagenic after being metabolized.

  • Incubation: The bacteria, test substance, and S9 mix (if used) are plated on a minimal agar medium lacking the specific amino acid.

  • Endpoint: The plates are incubated for 48-72 hours. A positive result is a significant, dose-related increase in the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow on the minimal medium) compared to the negative control plates.

Visualizations

Conceptual Toxicological Assessment Workflow

The following diagram illustrates a general, tiered approach to assessing the toxicological properties of a chemical with limited existing data.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Subchronic Studies cluster_2 Tier 3: Chronic & Specialized Studies A In Silico Analysis (e.g., QSAR, Read-Across) B High-Throughput In Vitro Screening (Cytotoxicity, Genotoxicity) A->B C Acute Toxicity Studies (e.g., Oral, Dermal LD50) B->C Proceed if concern identified D Repeated Dose Studies (28-day or 90-day) C->D E Genotoxicity In Vivo (e.g., Micronucleus Test) D->E F Chronic Toxicity / Carcinogenicity Bioassay E->F Proceed based on findings and exposure potential G Reproductive & Developmental Toxicity F->G H Mechanistic Studies G->H

Caption: A generalized workflow for toxicological hazard assessment.

Hypothetical Signaling Pathway: Xenobiotic-Induced Oxidative Stress

While no specific signaling pathways have been elucidated for 3-methyldiphenyl ether, many aromatic ether compounds are known to induce toxicity via oxidative stress. The diagram below illustrates this hypothetical mechanism.

G A 3-Methyldiphenyl Ether (Xenobiotic) B Metabolic Activation (e.g., CYP450 Enzymes) A->B C Reactive Metabolites B->C D Generation of Reactive Oxygen Species (ROS) C->D E Depletion of Antioxidants (e.g., Glutathione) C->E F Oxidative Stress D->F E->F G Cellular Damage (Lipid Peroxidation, DNA Damage) F->G H Apoptosis / Necrosis G->H

Caption: Hypothetical pathway of xenobiotic-induced oxidative stress.

Conclusion

References

An In-depth Technical Guide to the Environmental Fate and Aquatic Toxicity of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxytoluene, also known as m-phenoxytoluene, is an aromatic ether with the chemical formula C₁₃H₁₂O. Its structural similarity to diphenyl ether, with the addition of a methyl group, places it in a class of compounds that have seen use as heat transfer fluids, in fragrance formulations, and as intermediates in chemical synthesis.[1][2] Given its potential for environmental release during manufacturing and use, a thorough understanding of its environmental fate and aquatic toxicity is crucial for a comprehensive risk assessment. This guide provides a detailed overview of the available data, predictive insights into its environmental behavior, and a summary of its potential impact on aquatic ecosystems.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. For this compound, a combination of experimental and computed data provides insight into its likely behavior in the environment.

PropertyValueReference
Molecular FormulaC₁₃H₁₂O[1][3]
Molecular Weight184.23 g/mol [1][4]
AppearanceLiquid[4]
Boiling Point271-273 °C
Density1.051 g/mL at 25 °C
Water SolubilityPredicted to be low (Qualitative)[5]
Log Kₒw (Octanol-Water Partition Coefficient)3.7 (Computed)[1]
Vapor PressureLow (Qualitative)[6]
Henry's Law Constant2.8 x 10⁻⁴ atm-m³/mole (Estimated for Diphenyl Ether)[7]

Note: Experimental data for some properties of this compound are limited. The provided Log Kₒw is a computed value, and the Henry's Law Constant is an estimate based on the analogue compound diphenyl ether.

Environmental Fate

The persistence and transformation of this compound in the environment are critical factors in determining its potential for long-range transport and bioaccumulation. The following sections detail the available information and predictions for its fate in various environmental compartments.

Biodegradation

No experimental studies on the ready biodegradability of this compound following standard OECD guidelines (e.g., OECD 301) were found. However, based on the biodegradability of the analogue compound, diphenyl ether, which showed only 6.3% of the Theoretical BOD reached in 2 weeks in a MITI test, it is predicted that this compound is not readily biodegradable.[7] The presence of the ether linkage and the aromatic rings generally confers resistance to rapid microbial degradation.

Hydrolysis

This compound is not expected to undergo significant hydrolysis in the environment due to the absence of functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 4-9).[7] The ether bond in diaryl ethers is generally stable.

Photolysis

Compounds containing chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to direct photolysis by sunlight.[7] While specific data for this compound is unavailable, diphenyl ether is known to absorb in this region and may undergo direct photolysis.[7] The estimated atmospheric half-life of vapor-phase diphenyl ether by reaction with photochemically produced hydroxyl radicals is about 1.7 days.[6] A similar atmospheric fate is expected for this compound.

Adsorption and Mobility

The mobility of a chemical in soil and sediment is influenced by its tendency to adsorb to organic matter and soil particles. The organic carbon-normalized adsorption coefficient (Koc) is a key parameter for assessing this behavior.

ParameterValueMethodReference
Log Koc2.74Predicted (QSAR)

A predicted Log Koc of 2.74 suggests that this compound has a moderate potential for adsorption to soil and sediment.[6] This indicates that it will have low to moderate mobility in soil and may partition to sediment in aquatic environments.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk profile. The bioconcentration factor (BCF) is a measure of this potential.

OrganismBCF ValueMethodReference
Fish (General)470Experimental (for Diphenyl Ether)[8]

No experimental BCF value for this compound was found. However, an experimental BCF of 470 has been reported for the analogue compound diphenyl ether, indicating a potential for bioaccumulation.[8] Given the lipophilic nature of this compound (Log Kow of 3.7), bioconcentration in aquatic organisms is expected.

Aquatic Toxicity

This compound is classified as H411: Toxic to aquatic life with long lasting effects, with the hazard category Aquatic Chronic 2.[1][4][9] This classification indicates that the substance can cause adverse effects to aquatic organisms during long-term exposure.

Acute Toxicity
Trophic LevelSpeciesEndpointValue (mg/L)Exposure DurationTest GuidelineReference
FishDanio rerio (Zebra fish)LC₅₀2.13 (for Diphenyl Ether)96 hoursOECD 203[10]
InvertebrateDaphnia magnaEC₅₀ (Immobilisation)> solubility limit48 hoursOECD 202
InvertebrateDaphnia magnaEL₅₀ (Immobilisation)> 10048 hoursOECD 202
InvertebrateDaphnia magnaEC₅₀ (Immobilisation)> 4048 hoursOECD 202
AlgaePseudokirchneriella subcapitataEC₅₀ (Growth Inhibition)No Data Available72 hoursOECD 201

Note: The LC₅₀ value for fish is for the analogue compound diphenyl ether. The EC₅₀ and EL₅₀ values for Daphnia magna indicate that acute toxicity was not observed up to the limit of solubility or at a concentration of 100 mg/L.

Chronic Toxicity

No experimental data on the chronic toxicity of this compound to aquatic organisms were found. However, its classification as Aquatic Chronic 2 suggests that long-term adverse effects are a concern. This is likely based on its potential for bioaccumulation and lack of ready biodegradability.

Experimental Protocols

Detailed experimental protocols for studies conducted specifically on this compound are not publicly available. However, the following sections describe the standard OECD guidelines that would be followed for assessing its environmental fate and aquatic toxicity.

Biodegradation: OECD 301 - Ready Biodegradability

This guideline provides several methods (e.g., 301B - CO₂ Evolution Test, 301F - Manometric Respirometry Test) to screen for ready biodegradability in an aerobic aqueous medium.[7] A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a source like activated sludge and incubated under aerobic conditions in the dark or diffuse light for 28 days.[7] Degradation is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ production, or oxygen uptake.[7] A substance is considered readily biodegradable if it meets specific pass levels (e.g., >60% of theoretical CO₂ evolution) within a 10-day window.[7]

Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This test determines the rate of abiotic hydrolysis of a chemical in aqueous buffer solutions at environmentally relevant pH values (typically 4, 7, and 9). Sterile buffer solutions are treated with the test substance and incubated in the dark at a constant temperature. The concentration of the test substance and any hydrolysis products are measured over time to determine the hydrolysis rate constant and half-life.

Photolysis: OECD 316 - Phototransformation of Chemicals in Water – Direct Photolysis

This guideline assesses the potential for direct phototransformation of a chemical in water by simulating solar irradiation. A solution of the test chemical in purified water is irradiated with a light source that mimics natural sunlight. The concentration of the test substance is monitored over time to determine the photolysis rate constant and quantum yield. Dark controls are used to account for any non-photolytic degradation.

Fish Acute Toxicity: OECD 203 - Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC₅₀) over a 96-hour exposure period. Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

Daphnia Acute Immobilisation: OECD 202 - Daphnia sp. Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to Daphnia magna. Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance for 48 hours. The concentration that causes immobilisation in 50% of the daphnids (EC₅₀) is determined.

Algal Growth Inhibition: OECD 201 - Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test assesses the effect of a substance on the growth of a freshwater algal species, such as Pseudokirchneriella subcapitata. Exponentially growing algal cultures are exposed to various concentrations of the test substance for 72 hours. The inhibition of growth, typically measured as a reduction in cell density or biomass, is used to determine the EC₅₀.

Bioaccumulation: OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure

This guideline describes a procedure to characterize the bioconcentration potential of a chemical in fish. Fish are exposed to the test substance in water (aqueous exposure) for an uptake phase, followed by a depuration phase in clean water. The concentration of the chemical in the fish tissue is measured at various time points during both phases to calculate the bioconcentration factor (BCF).

Potential Signaling Pathway Interactions

No specific studies on the signaling pathways affected by this compound in aquatic organisms were identified. However, based on its chemical structure as a diaryl ether, some potential interactions can be hypothesized.

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Some polycyclic aromatic hydrocarbons and related compounds are known to be ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in the regulation of xenobiotic-metabolizing enzymes.[11] While there is no direct evidence for this compound, its aromatic structure suggests that the potential for interaction with the AhR pathway cannot be entirely ruled out and would warrant further investigation.

  • Endocrine Disruption: Certain diphenyl ether derivatives, particularly brominated diphenyl ethers (PBDEs), have been identified as endocrine-disrupting chemicals (EDCs).[1][12] These compounds can interfere with the normal functioning of hormone systems. Given the structural similarity, the potential for this compound to exhibit endocrine-disrupting properties should be considered, although specific studies are needed for confirmation.

Visualizations

Environmental_Fate_Assessment_Workflow cluster_input Chemical Information cluster_fate Environmental Fate Processes cluster_output Environmental Compartments Chemical This compound (Physicochemical Properties) Biodegradation Biodegradation (OECD 301) Chemical->Biodegradation influences Hydrolysis Hydrolysis (OECD 111) Chemical->Hydrolysis influences Photolysis Photolysis (OECD 316) Chemical->Photolysis influences Adsorption Adsorption/Mobility (Koc) Chemical->Adsorption influences Bioaccumulation Bioaccumulation (BCF, OECD 305) Chemical->Bioaccumulation influences Water Water Biodegradation->Water Hydrolysis->Water Photolysis->Water Atmosphere Atmosphere Photolysis->Atmosphere Adsorption->Water Sediment Sediment Adsorption->Sediment Biota Biota Bioaccumulation->Biota

Caption: Workflow for assessing the environmental fate of this compound.

Aquatic_Toxicity_Assessment_Workflow cluster_input Test Substance cluster_tests Aquatic Toxicity Tests cluster_output Hazard Classification Substance This compound Fish Fish Acute Toxicity (OECD 203, LC50) Substance->Fish is tested on Daphnia Daphnia Acute Immobilisation (OECD 202, EC50) Substance->Daphnia is tested on Algae Algal Growth Inhibition (OECD 201, EC50) Substance->Algae is tested on Classification Aquatic Hazard (e.g., H411) Fish->Classification to determine Daphnia->Classification to determine Algae->Classification to determine

Caption: Workflow for assessing the aquatic toxicity of this compound.

Potential_Signaling_Pathways cluster_chemical Chemical Stressor cluster_pathways Potential Cellular Targets cluster_response Cellular Response Phenoxytoluene This compound AhR Aryl Hydrocarbon Receptor (AhR) Phenoxytoluene->AhR may interact with ER Endocrine Receptors (e.g., Estrogen Receptor) Phenoxytoluene->ER may interact with GeneExpression Altered Gene Expression (e.g., CYP1A) AhR->GeneExpression leading to HormoneDisruption Hormone Disruption ER->HormoneDisruption leading to

References

The Dawn of Phenoxytoluenes: A Literature Review on their Synthesis and Emergence as Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical synthesis, physicochemical properties, and biological significance of phenoxytoluenes, from their origins in classic organic chemistry to their role as crucial components in modern insecticides.

Introduction

Phenoxytoluenes, a class of diaryl ethers, represent a significant scaffold in organic and medicinal chemistry. Characterized by a phenoxy group attached to a toluene ring, these compounds exist as three structural isomers: ortho-, meta-, and para-phenoxytoluene. While their initial discovery is rooted in the foundational principles of ether synthesis, their contemporary relevance is largely defined by their incorporation into a range of biologically active molecules, most notably the pyrethroid class of insecticides. This technical guide provides a comprehensive literature review of the discovery, synthesis, and biological importance of phenoxytoluenes, catering to researchers, scientists, and professionals in drug development.

The Genesis of Phenoxytoluenes: The Ullmann Condensation

The synthesis of diaryl ethers, including phenoxytoluenes, is historically intertwined with the development of the Ullmann condensation. First reported by Fritz Ullmann in 1905, this reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base.[1][2] This method provided a significant advancement in the formation of the otherwise challenging aryl-O-aryl bond.

The classical Ullmann procedure often required harsh reaction conditions, including high temperatures (typically over 200 °C) and stoichiometric amounts of copper.[3][4] Over the decades, significant improvements have been made, including the use of various copper catalysts (e.g., CuI, Cu2O), ligands, and milder reaction conditions.[3][5]

Synthesis of Phenoxytoluene Isomers

The Ullmann condensation remains a primary method for the synthesis of all three phenoxytoluene isomers. The general approach involves the reaction of a cresol isomer (o-, m-, or p-cresol) with a halobenzene (typically bromobenzene or chlorobenzene) in the presence of a copper catalyst and a base.

Experimental Protocols

Below are generalized experimental protocols for the synthesis of the three phenoxytoluene isomers based on the principles of the Ullmann condensation.

General Procedure for Ullmann Synthesis of Phenoxytoluenes:

A mixture of the appropriate cresol (1.2 equivalents), the corresponding bromobenzene (1.0 equivalent), a copper catalyst such as copper(I) iodide (0.1 equivalents), and a base like potassium carbonate (2.0 equivalents) in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is heated at reflux (typically 150-200 °C) for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the desired phenoxytoluene isomer.

Synthesis of o-Phenoxytoluene:

  • Reactants: o-cresol and bromobenzene.

  • Catalyst: Copper(I) iodide.

  • Base: Potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Temperature: Reflux.

Synthesis of m-Phenoxytoluene:

  • Reactants: m-cresol and chlorobenzene or bromobenzene.[6]

  • Catalyst: Cuprous chloride or other copper salts.[6]

  • Base: Sodium or potassium hydroxide to form the cresolate salt.

  • Solvent: Can be run neat or in a high-boiling solvent like quinoline.[6]

  • Temperature: 150-200 °C.[6]

Synthesis of p-Phenoxytoluene:

  • Reactants: p-cresol and bromobenzene.

  • Catalyst: Copper powder or copper salts.

  • Base: Potassium carbonate.

  • Solvent: N-methyl-2-pyrrolidone (NMP).

  • Temperature: 180-200 °C.

G cluster_ullmann Ullmann Condensation Workflow reactants Aryl Halide + Phenol (Cresol) heating Heating (150-200 °C) reactants->heating catalyst Copper Catalyst (e.g., CuI, CuCl) catalyst->heating base Base (e.g., K2CO3) base->heating solvent High-Boiling Solvent (e.g., DMF, NMP) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Distillation/Chromatography) workup->purification product Phenoxytoluene purification->product

Ullmann Condensation Experimental Workflow

Physicochemical Properties of Phenoxytoluene Isomers

The isomeric placement of the methyl group on the toluene ring influences the physical properties of phenoxytoluenes. A summary of these properties is presented in the table below.

IsomerStructureMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
o-Phenoxytoluene o-phenoxytoluene structureC₁₃H₁₂O184.23265-26719-20
m-Phenoxytoluene m-phenoxytoluene structureC₁₃H₁₂O184.23271-273[5][7]21-22[8]
p-Phenoxytoluene p-phenoxytoluene structureC₁₃H₁₂O184.23267-26844-47[9]

Biological Significance: Phenoxytoluenes in Pyrethroid Insecticides

The most prominent application of the phenoxytoluene scaffold is in the synthesis of pyrethroid insecticides. These synthetic analogs of the natural insecticide pyrethrin often incorporate a 3-phenoxybenzyl alcohol moiety, which is derived from 3-phenoxytoluene.[10] Two notable examples are bifenthrin and etofenprox.

Mechanism of Action

Pyrethroid insecticides are neurotoxins that act on the voltage-gated sodium channels of insect nerve cells.[11] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the sodium channels and modify their gating kinetics, prolonging the open state of the channel.[1][12] This leads to a persistent influx of sodium ions, causing repetitive nerve firing, paralysis, and ultimately, the death of the insect.[11]

G cluster_pathway Pyrethroid Insecticide Signaling Pathway Pyrethroid Phenoxytoluene-containing Pyrethroid (e.g., Bifenthrin) NaChannel Voltage-Gated Sodium Channel Pyrethroid->NaChannel Binds to ProlongedOpening Prolonged Channel Opening NaChannel->ProlongedOpening Causes NaInflux Persistent Na+ Influx ProlongedOpening->NaInflux RepetitiveFiring Repetitive Neuronal Firing NaInflux->RepetitiveFiring Paralysis Paralysis RepetitiveFiring->Paralysis Death Insect Death Paralysis->Death

Mechanism of Action of Phenoxytoluene-Containing Pyrethroids
Quantitative Biological Data

The efficacy of these insecticides can be quantified by their lethal dose (LD50) or their inhibitory concentration (IC50) against target organisms or channels.

CompoundTarget Organism/ChannelParameterValue
Bifenthrin Anopheles gambiae (mosquito)LD500.15 ng/mg[1][12]
Bifenthrin Culex quinquefasciatus (mosquito)LD500.16 ng/mg[1][12]
Etofenprox Pyrethroid-resistant mosquitoesResistance RatioUp to 107-fold[13]

Conclusion

The journey of phenoxytoluenes from their initial synthesis via the Ullmann condensation to their critical role in modern agrochemicals highlights the enduring importance of fundamental organic reactions in the development of impactful bioactive molecules. The phenoxytoluene scaffold serves as a key component in a major class of insecticides, demonstrating a clear structure-activity relationship in the modulation of insect voltage-gated sodium channels. Continued research into the synthesis and modification of this and related diaryl ether structures holds promise for the development of new agents with tailored biological activities for applications in agriculture, public health, and beyond. The detailed understanding of their synthesis and mechanism of action, as outlined in this review, provides a valuable resource for scientists and researchers in these fields.

References

A Technical Guide to High-Purity 3-Phenoxytoluene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the commercial suppliers, synthesis, purification, and analysis of high-purity 3-phenoxytoluene.

Introduction

This compound, also known as m-phenoxytoluene, is a diaryl ether that serves as a critical intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and other fine chemicals. Its structural motif is found in numerous compounds of medicinal interest. The purity of this compound is of paramount importance in drug development and manufacturing, as impurities can lead to unwanted side reactions, reduced yields, and potential toxicological issues in the final drug product. This technical guide provides a comprehensive overview of commercial suppliers, synthesis methodologies, purification techniques, and analytical methods for ensuring the high purity of this compound.

Commercial Suppliers of High-Purity this compound

A number of chemical suppliers offer this compound at various purity levels, typically ranging from 97% to over 99%. The most common analytical method cited for purity assessment is Gas Chromatography (GC). Researchers should always request a certificate of analysis (CoA) to verify the purity and identify any specified impurities.

SupplierReported PurityAnalytical Method
Sigma-Aldrich ≥98.0%GC[1]
Thermo Scientific 97%GC
LGC Standards Not specified, sold as a reference standardAccompanied by an extensive Certificate of Analysis[2]
Chem-Impex ≥ 99%GC
Otto Chemie Pvt. Ltd. 98%Not specified
Tokyo Chemical Industry (TCI) >98.0%GC
Amerigo Scientific ≥98.0%GC

Synthesis of High-Purity this compound

The synthesis of this compound is primarily achieved through two classical ether synthesis reactions: the Ullmann condensation and the Williamson ether synthesis. The choice of method can depend on the availability of starting materials, desired scale, and cost considerations.

Ullmann Condensation

The Ullmann condensation is a widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. In the case of this compound, this typically involves the reaction of m-cresol with a halobenzene. Modern protocols often utilize ligands to improve reaction efficiency and allow for milder conditions.

Reaction Pathway:

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions m_cresol m-Cresol product This compound m_cresol->product Ullmann Condensation bromobenzene Bromobenzene bromobenzene->product base Base (e.g., K₂CO₃) catalyst Cu Catalyst (e.g., CuI) + Ligand byproduct Byproducts product->byproduct Side Reactions Williamson_Ether_Synthesis m_cresol m-Cresol m_cresolate m-Cresolate m_cresol->m_cresolate Deprotonation base Strong Base (e.g., NaH) base->m_cresolate product This compound m_cresolate->product SN2 Reaction phenyl_halide Phenyl Halide (e.g., Bromobenzene) phenyl_halide->product salt_byproduct Salt Byproduct (e.g., NaBr) experimental_workflow synthesis Synthesis (Ullmann or Williamson) workup Reaction Work-up (Extraction, Washing) synthesis->workup crude_product Crude this compound workup->crude_product purification Purification (Fractional Distillation or Preparative Chromatography) crude_product->purification high_purity_product High-Purity this compound purification->high_purity_product analysis Purity Analysis (GC, HPLC, GC-MS, NMR) high_purity_product->analysis final_product Final Product (≥99.5%) analysis->final_product

References

An In-depth Technical Guide to 3-Phenoxytoluene: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-phenoxytoluene, a key intermediate in the synthesis of various commercial products. This document details its nomenclature, physicochemical properties, and established synthetic methodologies, offering valuable information for professionals in research and development.

Nomenclature: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical commerce. A comprehensive list of its identifiers is provided below to aid in literature searches and material sourcing.

Common Synonyms:

  • m-Phenoxytoluene[1]

  • 3-Methyldiphenyl ether[1]

  • Phenyl m-tolyl ether[1]

  • m-Methylphenyl phenyl ether[1]

  • 3-Methylphenyl phenyl ether[1]

  • Meta-phenoxytoluene[1]

  • m-Tolyl Phenyl Ether[1]

Systematic & IUPAC Names:

  • 1-methyl-3-phenoxybenzene[1]

  • Benzene, 1-methyl-3-phenoxy-[1]

Identification Numbers:

  • CAS Number: 3586-14-9[1]

  • EC Number: 222-716-4[1]

  • Beilstein/REAXYS Number: 2045714

  • PubChem CID: 19165[1]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 271-273 °C[3]
Density 1.051 g/mL at 25 °C[3]
Refractive Index 1.5710-1.5760 at 20 °C[2]
Flash Point 130 °C (Pensky-Martens closed cup)
Solubility Insoluble in water; soluble in organic solvents
Purity (Typical) ≥98.0% (GC)

Synthesis of this compound: The Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction, is a well-established method for the synthesis of diaryl ethers, including this compound.[4][5] This reaction involves the coupling of an aryl halide with a phenol.[4]

General Reaction Scheme

The synthesis of this compound via the Ullmann condensation typically involves the reaction of a salt of m-cresol with a halobenzene (commonly chlorobenzene or bromobenzene) in the presence of a copper catalyst.

Ullmann_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products m_cresol m-Cresol phenoxytoluene This compound m_cresol->phenoxytoluene halobenzene Halobenzene (e.g., Chlorobenzene) halobenzene->phenoxytoluene base Base (e.g., KOH, NaOH) salt Salt (e.g., KCl, NaCl) base->salt water Water base->water catalyst Copper Catalyst (e.g., CuCl, CuBr) catalyst->phenoxytoluene solvent Solvent (e.g., Toluene, DMF) solvent->phenoxytoluene temperature Temperature (100-200 °C) temperature->phenoxytoluene

Caption: General workflow for the Ullmann condensation synthesis of this compound.

Detailed Experimental Protocol (Illustrative Example)

The following is an illustrative protocol for the synthesis of this compound based on the principles of the Ullmann condensation.[6]

Materials:

  • m-Cresol

  • Chlorobenzene

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Cuprous chloride (CuCl) or Cuprous bromide (CuBr) as a catalyst

  • A high-boiling point solvent such as toluene or dimethylformamide (DMF)

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Salt Formation: In a reaction vessel equipped with a stirrer, condenser, and inert gas inlet, dissolve m-cresol and a stoichiometric amount of sodium or potassium hydroxide in a suitable solvent. The mixture is heated to facilitate the formation of the corresponding cresolate salt. Water formed during this step is typically removed by azeotropic distillation.

  • Catalyst and Aryl Halide Addition: Once the salt formation is complete and the reaction mixture is anhydrous, the copper catalyst (e.g., CuCl) and chlorobenzene are added.

  • Reaction: The reaction mixture is heated to a temperature typically ranging from 100°C to 200°C under an inert atmosphere.[6] The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The resulting mixture is typically washed with a dilute acid solution to remove any unreacted base and catalyst residues. The organic layer is then separated, washed with water, and dried over an anhydrous salt (e.g., magnesium sulfate).

  • Isolation: The solvent is removed under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Relationship of this compound to its Precursors

The chemical structure of this compound is derived from the ether linkage of a phenyl group and a m-tolyl group. This relationship is fundamental to its synthesis, as illustrated by the Ullmann condensation where phenol (or a derivative) and a toluene derivative (m-cresol) are the key building blocks.

Logical_Relationship cluster_precursors Core Precursors phenol Phenol Moiety phenoxytoluene This compound phenol->phenoxytoluene Forms ether linkage toluene Toluene Moiety (meta-substituted) toluene->phenoxytoluene Provides the methyl-substituted benzene ring

Caption: Precursor relationship of this compound to phenol and toluene moieties.

Applications and Further Research

This compound is a significant intermediate in the chemical industry. It is notably used in the synthesis of certain pyrethroid insecticides and some fungicides.[7] Its structural motif is of interest in medicinal chemistry and materials science. Further research may explore its potential in the development of novel pharmaceuticals and functional materials.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

Technical Guide: Physicochemical Properties of Phenyl m-Tolyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the boiling point and density of phenyl m-tolyl ether (also known as 3-phenoxytoluene). The information is presented to support research, development, and quality control activities where this compound is utilized. This guide includes a summary of its physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Core Physicochemical Data

The boiling point and density are critical parameters for the handling, purification, and application of phenyl m-tolyl ether. These properties are summarized in the table below.

PropertyValueConditions
Boiling Point271-273 °C[1]Standard atmospheric pressure
272 °C[2]Standard atmospheric pressure
Density1.051 g/mL[1]at 25 °C
Specific Gravity1.010[2]Not specified

Experimental Protocols

Accurate determination of boiling point and density is fundamental in chemical analysis. The following sections detail standard laboratory protocols for these measurements.

Determination of Boiling Point (Capillary Method)

This method is suitable for small sample volumes and provides a sharp indication of the boiling point.

Materials:

  • Thiele tube or similar heating apparatus (e.g., oil bath with stirrer)

  • High-temperature thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Sample of phenyl m-tolyl ether

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Stand and clamps

Procedure:

  • Sample Preparation: Add a small amount (approximately 0.5 mL) of phenyl m-tolyl ether into the small test tube.

  • Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.

  • Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.

  • Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Identification: Continue heating until a steady stream of bubbles is observed. Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[3][4]

  • Recording: Record the temperature at which the liquid enters the capillary tube. For accuracy, it is advisable to repeat the measurement.

Determination of Density (Pycnometer Method)

A pycnometer, or specific gravity bottle, is used for precise measurement of the density of a liquid.

Materials:

  • Pycnometer (a small glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Sample of phenyl m-tolyl ether

  • Distilled water (for calibration)

  • Acetone or other suitable solvent for cleaning and drying

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and then distilled water. Dry it completely.

  • Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer (m_pyc).

  • Calibration with Water: Fill the pycnometer with distilled water and place it in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. Ensure the water level is at the mark on the capillary. Dry the outside of the pycnometer and weigh it (m_pyc+water).

  • Mass of Water: Calculate the mass of the water (m_water = m_pyc+water - m_pyc).

  • Volume of Pycnometer: Determine the volume of the pycnometer using the known density of water at the measurement temperature (V_pyc = m_water / ρ_water).

  • Measurement with Sample: Empty and dry the pycnometer. Fill it with phenyl m-tolyl ether, bring it to the same constant temperature as the water, and weigh it (m_pyc+sample).

  • Mass of Sample: Calculate the mass of the sample (m_sample = m_pyc+sample - m_pyc).

  • Density Calculation: Calculate the density of the phenyl m-tolyl ether (ρ_sample = m_sample / V_pyc).

Experimental and Logical Workflows

The following diagrams illustrate the logical steps for the determination of the boiling point and density of phenyl m-tolyl ether.

Boiling_Point_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_result Result prep_sample Prepare Sample in Test Tube insert_capillary Insert Sealed Capillary Tube prep_sample->insert_capillary setup_apparatus Set up Thiele Tube and Thermometer insert_capillary->setup_apparatus heat Gently Heat the Apparatus setup_apparatus->heat observe_bubbles Observe Steady Stream of Bubbles heat->observe_bubbles cool Turn Off Heat and Allow to Cool observe_bubbles->cool observe_entry Observe Liquid Entering Capillary cool->observe_entry record_temp Record Boiling Point Temperature observe_entry->record_temp

Caption: Workflow for Boiling Point Determination.

Density_Determination_Workflow cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement cluster_calculation Calculation weigh_empty Weigh Empty Pycnometer fill_water Fill with Distilled Water weigh_empty->fill_water thermo_water Thermostat at 25°C fill_water->thermo_water weigh_filled_water Weigh Pycnometer with Water thermo_water->weigh_filled_water calc_volume Calculate Pycnometer Volume weigh_filled_water->calc_volume fill_sample Fill Pycnometer with Sample calc_volume->fill_sample thermo_sample Thermostat at 25°C fill_sample->thermo_sample weigh_filled_sample Weigh Pycnometer with Sample thermo_sample->weigh_filled_sample calc_mass_sample Calculate Mass of Sample weigh_filled_sample->calc_mass_sample calc_density Calculate Density of Sample calc_mass_sample->calc_density

Caption: Workflow for Density Determination.

References

Thermal Stability of Diaryl Ethers: An In-depth Technical Guide Focused on 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diaryl ethers are a class of organic compounds characterized by two aryl groups linked by an ether bond. Their inherent chemical and thermal stability makes them valuable in various applications, including as high-temperature heat transfer fluids, polymer building blocks, and as structural motifs in pharmaceuticals. This technical guide provides a comprehensive overview of the thermal stability of diaryl ethers, with a specific focus on 3-phenoxytoluene. It consolidates available data on its physical and thermal properties, discusses the energetic factors contributing to its stability, and outlines the standard methodologies for thermal analysis.

Introduction to Diaryl Ethers and their Significance

Diaryl ethers are compounds with the general structure Ar-O-Ar', where Ar and Ar' are aryl groups. The C-O-C ether linkage is notably stable due to the delocalization of the oxygen lone pairs into the aromatic π-systems, which strengthens the C-O bonds. This enhanced stability, compared to their aliphatic counterparts, leads to high boiling points and resistance to thermal degradation.[1]

This compound, a member of the diaryl ether family, serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[2] Its thermal behavior is a critical parameter for its synthesis, purification, and application in high-temperature processes.

Physicochemical and Thermal Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂O[3]
Molecular Weight 184.23 g/mol [3]
Boiling Point 271-273 °C[2]
Density 1.051 g/mL at 25 °C[2]
Flash Point 130 °C
Melting Point 160 °C (Boiling Point at reduced pressure)[4]
Synthesis Temperature Range 300-400 °C[5]
Observed Decomposition ~500 °C (under synthesis conditions)[5]

Bond Dissociation Energy and Thermal Decomposition

The thermal stability of a molecule is fundamentally related to the strength of its chemical bonds. For diaryl ethers, the primary point of thermal decomposition is the cleavage of the C-O bond.

C-O Bond Dissociation Energy (BDE)

Direct experimental data for the C-O bond dissociation energy of this compound is scarce. However, data for the parent compound, diphenyl ether, provides a reasonable estimate. The methyl group in the meta position is not expected to significantly alter the C-O bond strength.

BondBond Dissociation Energy (kJ/mol)Reference(s)
C₆H₅O-C₆H₅ (in Diphenyl Ether)~320-330[6]

This relatively high BDE contributes to the thermal robustness of diaryl ethers.

Thermal Decomposition Pathway

The pyrolysis of diaryl ethers at high temperatures generally proceeds through a free-radical mechanism initiated by the homolytic cleavage of the C-O bond. The resulting aryl and phenoxy radicals can then undergo various secondary reactions.

Diaryl_Ether Diaryl Ether (e.g., this compound) Radicals Aryl Radical + Phenoxy Radical Diaryl_Ether->Radicals Homolytic C-O Cleavage Heat High Temperature (Δ) Recombination Recombination Products Radicals->Recombination Abstraction Hydrogen Abstraction Products (e.g., Phenol, Toluene) Radicals->Abstraction Fragmentation Fragmentation Products (e.g., Benzene, CO) Radicals->Fragmentation

Caption: Generalized thermal decomposition pathway of a diaryl ether.

Experimental Protocols for Thermal Stability Analysis

The thermal stability of compounds like this compound is typically evaluated using thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which a material undergoes weight loss due to decomposition or evaporation.

Methodology:

  • A small, precisely weighed sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum pan.

  • The pan is placed in the TGA furnace.

  • The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen to prevent oxidation).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.

cluster_0 TGA Workflow Sample Weigh Sample Load Load into TGA Sample->Load Heat Heat at Constant Rate (e.g., 10 °C/min in N₂) Load->Heat Monitor Monitor Mass vs. Temperature Heat->Monitor Analyze Analyze TGA Curve for Decomposition Temperature Monitor->Analyze

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, boiling, and decomposition.

Methodology:

  • A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated at a controlled linear rate.

  • The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Endothermic events (like melting) or exothermic events (like decomposition) are recorded as peaks in the DSC thermogram.

cluster_1 DSC Workflow Sample Seal Sample in Pan Load Load Sample and Reference Pans Sample->Load Heat Heat at Controlled Rate Load->Heat Measure Measure Differential Heat Flow Heat->Measure Analyze Analyze Thermogram for Thermal Events Measure->Analyze

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxytoluene, also known as m-phenoxytoluene, is a significant diaryl ether with applications as an intermediate in the synthesis of various valuable compounds, including pyrethroid-type insecticides.[1] This document provides detailed protocols for the synthesis of this compound from m-cresol and phenol, focusing on two primary methods: an aluminum-catalyzed direct condensation and the classical Ullmann condensation. These protocols are intended for use by researchers and professionals in organic synthesis and drug development.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₂O[2]
Molecular Weight184.23 g/mol [2][3]
AppearanceLiquid[3]
Boiling Point271-273 °C[4]
Density1.051 g/mL at 25 °C[4]
IUPAC Name1-methyl-3-phenoxybenzene[2]
Synonymsm-Phenoxytoluene, 3-Methyldiphenyl ether, Phenyl m-tolyl ether[2][3]

Synthesis Method 1: Aluminum-Catalyzed Condensation of m-Cresol and Phenol

This process involves the direct reaction of m-cresol and phenol in the presence of aluminum or an aluminum phenoxide-forming compound at high temperatures to produce this compound.[1] This method is advantageous as it directly utilizes the specified starting materials.

Reaction Scheme
Experimental Protocol

Materials:

  • m-Cresol

  • Phenol

  • Aluminum (or an aluminum phenoxide-forming compound like an aluminum alkyl)

  • Inert hydrocarbon solvent (optional)

  • Toluene

  • 33% Sulfuric acid

  • Nitrogen gas

Equipment:

  • Autoclave

  • Stirring mechanism

  • Heating and cooling system

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In an autoclave, combine m-cresol, phenol, and aluminum. A useful mole ratio of phenol to m-cresol is between 1:1 and 3:1.[1] The amount of aluminum should be at least 0.1 gram-atom per mole of the limiting phenolic reactant.[1] An inert solvent can be added to facilitate stirring, especially if larger amounts of aluminum are used.[1]

  • Initial Reaction (Formation of Aluminum Phenoxide): Seal the autoclave and flush it with nitrogen. Heat the mixture to approximately 300 °C. An exothermic reaction will occur, raising the temperature to around 350 °C, which indicates the formation of the aluminum phenoxy intermediate.[1]

  • Venting and Main Reaction: Cool the reaction mixture to about 45 °C and vent any pressure. Reseal the autoclave and heat it to 350 °C. Stir the mixture at this temperature for approximately 2.3 hours.[1] The preferred temperature range for the main reaction is 300-400 °C.[1]

  • Work-up and Purification:

    • Cool the autoclave to room temperature.

    • Add toluene to dissolve the reaction product.

    • Wash the organic solution with 33% sulfuric acid to remove alumina. Note that phase separation may be slow.[1]

    • Separate the organic layer.

    • The desired product, this compound, can be isolated from the mixture of diaryl ethers (diphenyl ether and di-(3-methylphenyl)ether) by distillation.

Quantitative Data

The product distribution is highly dependent on the mole ratio of the reactants.

Mole Ratio (Phenol:m-Cresol)Aluminum (gram-atom)Temperature (°C)Product Weight Ratio (DPE:3-PT:DTE)
0.6 : 1.60.23501 : 39 : 60
1.0 : 1.00.23507 : 52 : 41
1.5 : 0.50.235028 : 63 : 9
1.5 : 0.50.435056 : 51 : 13
0.5 : 0.50.13759 : 47 : 44

DPE: Diphenyl ether; 3-PT: this compound; DTE: Di-(3-methylphenyl)ether[1]

As shown in the table, a higher proportion of phenol to m-cresol favors the formation of this compound and diphenyl ether over di-(3-methylphenyl)ether.[1]

Synthesis Method 2: Ullmann Condensation

The Ullmann condensation is a classic and versatile method for the synthesis of diaryl ethers.[5][6] In the context of synthesizing this compound, this would typically involve the reaction of a salt of m-cresol (e.g., sodium or potassium m-cresolate) with an aryl halide (e.g., bromobenzene or chlorobenzene) in the presence of a copper catalyst.[5][7]

Reaction Scheme
Experimental Protocol

Materials:

  • m-Cresol

  • Sodium hydroxide

  • Potassium hydroxide

  • Chlorobenzene

  • Cuprous chloride (CuCl)

  • Tris-(3,6-dioxaoctyl)amine (sequestering agent)

  • Acidic water

  • Alkaline water

Equipment:

  • Reaction vessel with a stirrer, condenser, and thermometer

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of Sodium m-cresolate: In the reaction vessel, combine 216 g (2 moles) of m-cresol, 60 g (1.5 moles) of sodium hydroxide, 28 g (0.5 moles) of potassium hydroxide, and 60 g of water.

  • Reaction Setup: To the mixture of m-cresolates, add 1,250 g (11 moles) of chlorobenzene, which also serves as the solvent.[7]

  • Catalyst and Amine Addition: Add the copper catalyst (e.g., CuCl) and a tertiary amine sequestering agent such as tris-(3,6-dioxaoctyl)amine.[7]

  • Condensation Reaction: Heat the reaction mixture to a temperature between 100°C and 150°C for 1 to 15 hours.[7] For example, after 6 hours at 135°C, a conversion of 89% with a yield of 97% was reported.[7]

  • Work-up and Purification:

    • After cooling, extract the sodium chloride with acidic water and then with alkaline water.[7]

    • Separate the organic layer and distill it to obtain pure this compound. The boiling point is approximately 120°C at 5 mmHg.[7]

Key Parameters in Ullmann Condensation
ParameterDescription
Catalyst Copper compounds such as CuCl, CuBr, CuI, CuOCOCH₃, and Cu₂O are effective.[7]
Solvent A high-boiling, polar solvent like N-methylpyrrolidone, nitrobenzene, or dimethylformamide is traditionally used.[5] In some protocols, the aryl halide reactant itself can serve as the solvent.[7]
Temperature Typically high, often exceeding 210°C in traditional setups.[5] However, with modern catalysts and additives, temperatures between 100°C and 180°C can be employed.[7]
Base A base such as potassium carbonate or sodium hydroxide is used to deprotonate the phenol.
Ligands The use of ligands like diamines, acetylacetonate, or L-proline can improve the efficiency of the reaction.[5][8]

Visualizing the Experimental Workflow

Aluminum-Catalyzed Synthesis Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Autoclave: m-Cresol, Phenol, Aluminum B Seal and Flush with N2 A->B C Heat to 300°C (Exothermic reaction to 350°C) B->C D Cool to 45°C and Vent C->D E Heat to 350°C for 2.3h with Stirring D->E F Cool to Room Temperature E->F G Dissolve in Toluene F->G H Wash with 33% H2SO4 G->H I Separate Organic Layer H->I J Distillation I->J K This compound (Pure Product) J->K

Caption: Workflow for Aluminum-Catalyzed Synthesis.

Ullmann Condensation Workflow

G cluster_prep Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Work-up and Purification A Prepare Sodium m-cresolate: m-Cresol, NaOH, KOH, H2O B Add Chlorobenzene (Solvent) A->B C Add CuCl Catalyst and Amine B->C D Heat to 135°C for 6h C->D E Cool to Room Temperature D->E F Extract with Acidic and Alkaline Water E->F G Separate Organic Layer F->G H Distillation G->H I This compound (Pure Product) H->I

Caption: Workflow for Ullmann Condensation Synthesis.

Conclusion

The synthesis of this compound from m-cresol and phenol can be effectively achieved through either direct aluminum-catalyzed condensation or the Ullmann condensation. The choice of method may depend on the availability of starting materials (e.g., aryl halides for the Ullmann reaction), desired product purity, and the scale of the synthesis. The aluminum-catalyzed method offers a more direct route from the specified phenols, while the Ullmann reaction is a well-established and versatile method for diaryl ether formation. Both protocols require careful control of reaction conditions to achieve optimal yields and purity.

References

Application Notes and Protocols: Ullmann Condensation for Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Ullmann condensation is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of diaryl ethers—a structural motif prevalent in numerous pharmaceuticals, natural products, and functional materials.[1] This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol, offering a direct route to constructing the C-O bond. While traditional Ullmann conditions were often harsh, requiring high temperatures and stoichiometric copper, modern advancements have introduced milder reaction protocols with catalytic amounts of copper, often facilitated by the use of ligands.[2][3][4]

These application notes provide a comprehensive overview of the Ullmann condensation for diaryl ether synthesis, including detailed experimental protocols, a summary of reaction parameters, and troubleshooting guidance to assist researchers in optimizing this critical transformation.

Reaction Principle and Mechanism

The Ullmann condensation proceeds via a copper-catalyzed cycle. While the precise mechanism can be complex and dependent on the specific reaction conditions, a generally accepted pathway involves the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a copper(III) complex. Subsequent reductive elimination yields the desired diaryl ether and regenerates the active copper(I) catalyst.[3][5] The use of ligands can stabilize the copper intermediates and facilitate the catalytic cycle, often allowing for lower reaction temperatures and broader substrate scope.[6]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst CuPhenoxide Copper(I) Phenoxide CuI->CuPhenoxide + Ar'OH, Base OxAdd Cu(III) Intermediate CuPhenoxide->OxAdd + Ar-X (Oxidative Addition) OxAdd->CuI - Ar-O-Ar' Product Diaryl Ether OxAdd->Product (Reductive Elimination) ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd Phenol Phenol (Ar'OH) Phenol->CuPhenoxide Base Base Base->CuPhenoxide

Caption: Catalytic cycle of the Ullmann diaryl ether synthesis.

Quantitative Data Summary

The efficiency of the Ullmann condensation is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The following tables summarize the performance of various reaction systems for the synthesis of diaryl ethers.

Table 1: Effect of Copper Catalyst and Base on Diaryl Ether Synthesis Reaction Conditions: Aryl halide, phenol, copper catalyst, base, and solvent heated for a specified time. Yields are typically isolated yields.

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
CuI (5)K₂CO₃ (2)Toluene10012-24Moderate to Good[7][8]
Cu₂O (5)Cs₂CO₃ (2)Acetonitrile8224Up to 99%[9]
CuI (10)K₃PO₄ (2)Acetonitrile8024High[6]
CuCl (0.1 equiv)Cs₂CO₃ (2 equiv)DMF1301656%[10]
CuIPPh₃ (5)K₂CO₃ (2)Toluene100-11012-24Good[7][8]

Table 2: Influence of Ligands on Ullmann Diaryl Ether Synthesis Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), Ligand (10 mol%), K₃PO₄ (2.0 equiv.), MeCN (3 mL) at 80°C.[6]

LigandConversion after 2h 15min (%)Conversion after 24h (%)
N,N-Dimethylglycine (L1)6795
L-Proline2189
8-Hydroxyquinoline5182
8-Aminoquinoline5390
N-Butylimidazole3993

Experimental Protocols

The following protocols provide a general framework for performing an Ullmann diaryl ether synthesis. Optimization of specific parameters may be required for different substrates.

General Protocol for Ullmann Diaryl Ether Synthesis

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reactant Preparation : To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), the phenol (1.2 mmol, 1.2 equiv), the copper catalyst (e.g., CuI, 5-10 mol%), and the desired ligand (e.g., N,N-dimethylglycine, 10-20 mol%).[6][7][9]

  • Addition of Base and Solvent : Add the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv) to the reaction vessel.[6][9] Then, add the anhydrous solvent (e.g., acetonitrile or toluene, 3-5 mL).[6][7]

  • Inert Atmosphere : Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[7]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously for 12-24 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the catalyst.[7]

  • Purification : Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired diaryl ether.[7]

Experimental_Workflow start Start prep Reactant & Reagent Preparation start->prep setup Reaction Setup under Inert Atmosphere prep->setup reaction Heating & Stirring (12-24h) setup->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring monitoring->reaction workup Cooling, Dilution & Filtration monitoring->workup Reaction Complete extraction Washing & Extraction workup->extraction purification Drying, Concentration & Chromatography extraction->purification product Pure Diaryl Ether purification->product

Caption: A typical experimental workflow for Ullmann diaryl ether synthesis.

Troubleshooting and Optimization

  • Low or No Yield :

    • Reactant Purity : Ensure the purity of the aryl halide and phenol.

    • Catalyst Activity : Use a fresh, high-purity copper source. Some protocols may benefit from the in-situ generation of activated copper.[3][11]

    • Ligand Choice : The ligand plays a crucial role. For electron-rich aryl bromides, N-methylated amino acid-derived ligands have shown good efficacy.[6][12] A screening of different ligand classes may be necessary for challenging substrates.

    • Base and Solvent : The choice of base and solvent is critical and often interdependent. For instance, K₂CO₃ works well in non-polar solvents like toluene, while Cs₂CO₃ is often preferred in polar aprotic solvents like acetonitrile.[7] The base must be anhydrous, as water can deactivate the catalyst and base.[6]

    • Temperature : While modern protocols allow for lower temperatures, some substrates may require higher temperatures to proceed at a reasonable rate.[2]

  • Side Reactions :

    • Homocoupling : Homocoupling of the aryl halide can be a competing reaction. The choice of ligand and reaction conditions can help to minimize this side product.

    • Decomposition : Some sensitive functional groups may not tolerate high reaction temperatures. The use of milder, ligand-accelerated protocols is recommended in such cases.

By carefully selecting the reaction components and conditions, the Ullmann condensation serves as a robust and reliable method for the synthesis of diaryl ethers, enabling the work of researchers and professionals in the development of novel chemical entities.

References

Catalytic Routes to 3-Phenoxytoluene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Cambridge, MA – December 17, 2025 – For researchers, scientists, and professionals in drug development, the synthesis of diaryl ethers is a cornerstone of modern medicinal chemistry. Among these, 3-phenoxytoluene stands as a crucial intermediate in the synthesis of various agrochemicals and pharmaceuticals. This document provides detailed application notes and comparative protocols for two of the most powerful catalytic methods for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling reaction.

The selection of a synthetic route can significantly impact yield, purity, and scalability. This guide offers a comprehensive comparison of these two catalytic systems, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in making informed decisions for their specific applications.

Logical Workflow for Method Selection

The choice between the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling for the synthesis of this compound depends on several factors including cost, desired reaction conditions, and substrate sensitivity. The following workflow provides a general decision-making framework.

Workflow for Selecting a Catalytic Method for this compound Synthesis start Define Synthetic Goal: Synthesize this compound cost Is catalyst cost a primary concern? start->cost conditions Are mild reaction conditions required? cost->conditions No ullmann Ullmann Condensation (Copper-Catalyzed) cost->ullmann Yes conditions->ullmann No buchwald Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed) conditions->buchwald Yes optimization Optimize Reaction Conditions ullmann->optimization buchwald->optimization

Caption: Decision workflow for selecting a synthesis method.

Ullmann Condensation for this compound Synthesis

The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of diaryl ethers.[1][2] Modern advancements have introduced various ligands to improve reaction efficiency and mildness.[3] This method is often favored for its cost-effectiveness due to the abundance of copper catalysts.[2]

Catalytic Cycle of the Ullmann Condensation

The reaction typically proceeds through a Cu(I)/Cu(III) catalytic cycle. A copper(I) salt first reacts with the phenol to form a copper phenoxide. Oxidative addition of the aryl halide to this intermediate forms a Cu(III) species, which then undergoes reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

Catalytic Cycle of the Ullmann Condensation for Diaryl Ether Synthesis cu1_cat Cu(I) Catalyst cu_phenoxide Cu(I) Phenoxide cu1_cat->cu_phenoxide cu3_intermediate Cu(III) Intermediate cu_phenoxide->cu3_intermediate Oxidative Addition product This compound cu3_intermediate->product Reductive Elimination product->cu1_cat reagents Phenol + Base reagents->cu_phenoxide aryl_halide 3-Bromotoluene aryl_halide->cu3_intermediate

Caption: Ullmann condensation catalytic cycle.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol describes the synthesis of this compound from m-cresol and bromobenzene using a copper(I) iodide catalyst.

Materials:

  • m-Cresol

  • Bromobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-cresol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous pyridine as the solvent.

  • Add bromobenzene (1.2 eq.) to the reaction mixture.

  • Heat the mixture to reflux (approximately 115 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Quantitative Data for Ullmann Synthesis
CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuINoneK₂CO₃Pyridine1152475-85General Protocol
CuIPicolinic AcidK₃PO₄DMSO8024High[3]
Cu-Al HydrotalciteNone----High[4]

Buchwald-Hartwig C-O Coupling for this compound Synthesis

The Buchwald-Hartwig amination, adapted for C-O bond formation, is a powerful palladium-catalyzed cross-coupling reaction.[2][5] It generally proceeds under milder conditions than the traditional Ullmann reaction and exhibits a broader substrate scope, including less reactive aryl chlorides.[6] The use of bulky, electron-rich phosphine ligands is crucial for the success of this transformation.[7]

Catalytic Cycle of the Buchwald-Hartwig C-O Coupling

The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the phenoxide (formed in situ from the phenol and a base). Reductive elimination from this intermediate yields the diaryl ether and regenerates the active Pd(0) catalyst.

Catalytic Cycle of the Buchwald-Hartwig C-O Coupling pd0_cat L-Pd(0) Catalyst pd2_intermediate L-Pd(II)-Ar(X) pd0_cat->pd2_intermediate Oxidative Addition pd2_phenoxide L-Pd(II)-Ar(OAr') pd2_intermediate->pd2_phenoxide Ligand Exchange product This compound pd2_phenoxide->product Reductive Elimination product->pd0_cat aryl_halide 3-Bromotoluene aryl_halide->pd2_intermediate phenol Phenol + Base phenol->pd2_phenoxide

Caption: Buchwald-Hartwig C-O coupling catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound from 3-bromotoluene and phenol using a palladium catalyst and a biarylphosphine ligand.

Materials:

  • 3-Bromotoluene

  • Phenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with Pd(OAc)₂ (0.02 eq.), XPhos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).

  • Add phenol (1.2 eq.) and 3-bromotoluene (1.0 eq.) to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Quantitative Data for Buchwald-Hartwig Synthesis
Pd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosNaOtBuToluene1101286-92[6]
Pd₂(dba)₃BINAPCs₂CO₃Toluene10024High[8]
Pd(OAc)₂RuPhosK₃PO₄Dioxane10018High[9]

Conclusion

Both the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling are highly effective methods for the synthesis of this compound. The choice of method will depend on the specific needs of the researcher, with the Ullmann reaction offering a lower-cost alternative and the Buchwald-Hartwig reaction providing milder conditions and often higher yields with a broader range of substrates. The protocols and data presented herein serve as a valuable resource for the synthesis of this important diaryl ether.

References

Application Notes and Protocols: The Role of 3-Phenoxytoluene in Pyrethroid Insecticide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the synthetic pathways and experimental protocols for the utilization of 3-phenoxytoluene as a key intermediate in the manufacturing of synthetic pyrethroid insecticides. The information is intended to guide researchers and professionals in the development and synthesis of this important class of pest control agents.

Introduction

Synthetic pyrethroids are a major class of insecticides that mimic the chemical structures and insecticidal properties of natural pyrethrins. A significant portion of commercially successful pyrethroids, including permethrin, cypermethrin, and deltamethrin, are characterized by the presence of a 3-phenoxybenzyl alcohol or an α-cyano-3-phenoxybenzyl alcohol moiety. This compound serves as a crucial precursor for these essential structural components, making its efficient conversion a cornerstone of pyrethroid synthesis.

Synthetic Pathways Overview

The conversion of this compound to the essential pyrethroid intermediates, 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde, can be achieved through two primary synthetic routes. The subsequent esterification of these intermediates with a suitable cyclopropanecarboxylic acid derivative, such as 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane carbonyl chloride (DV-acid chloride), yields the final pyrethroid product.

A schematic of the overall synthetic workflow is presented below:

G cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis This compound This compound Halogenated this compound Halogenated this compound This compound->Halogenated this compound Halogenation 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde This compound->3-Phenoxybenzaldehyde Direct Oxidation 3-Phenoxybenzyl Alcohol 3-Phenoxybenzyl Alcohol Halogenated this compound->3-Phenoxybenzyl Alcohol Hydrolysis Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) 3-Phenoxybenzyl Alcohol->Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) Esterification 3-Phenoxybenzaldehyde->Pyrethroid Insecticide (e.g., Permethrin, Cypermethrin) Cyanohydrin formation & Esterification

Fig. 1: Overall synthetic workflow from this compound to pyrethroid insecticides.

Data Presentation

The following tables summarize quantitative data for key reaction steps in the synthesis of pyrethroid insecticides from this compound.

Table 1: Halogenation of this compound

Halogenating AgentCatalystTemperature (°C)Reaction Time (min)Product DistributionReference
ChlorinePhosphorus Trichloride20060Mixture of m-phenoxybenzyl chloride and m-phenoxybenzal chloride[1]
BromineNone20060Mixture of m-phenoxybenzyl bromide and m-phenoxybenzal bromide[2]
BrominePhosphorus Trichloride25060Mixture of m-phenoxybenzyl bromide and m-phenoxybenzal bromide[2]

Table 2: Conversion of this compound to 3-Phenoxybenzaldehyde

MethodOxidantCatalystTemperature (°C)Conversion (%)Selectivity (%)Yield (%)Reference
Vapor Phase OxidationMolecular OxygenTi₂VMoP₆O₂₄4502175-[3]
Vapor Phase OxidationMolecular OxygenTi₂VMoP₆O₂₄400---[3]
Liquid Phase OxidationOxygenCo-Mn-Zn Bromides70-~59-[3]

Table 3: Synthesis of 3-Phenoxybenzyl Alcohol from 3-Phenoxybenzaldehyde

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium BorohydrideMethanolRoom Temperature1.599[2][4]
Sodium BorohydrideEthanolRoom Temperature6-[2]

Table 4: Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde

ReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
3-Phenoxybenzaldehyde, DV-acid chloride, Sodium CyanideWater/Tetrahydrofuran (1:1)152.595.5[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Phenoxybenzyl Alcohol via Halogenation and Hydrolysis

This protocol describes a two-step process for the synthesis of 3-phenoxybenzyl alcohol from this compound.

Step 1: Halogenation of this compound

G This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Phosphorus Trichloride Phosphorus Trichloride Phosphorus Trichloride->Reaction Mixture Chlorine Gas Chlorine Gas Chlorine Gas->Reaction Mixture 200°C, 60 min Halogenated Product Halogenated Product Reaction Mixture->Halogenated Product Cooling & Benzene Addition

Fig. 2: Workflow for the halogenation of this compound.

Materials:

  • This compound (36.8 g)[1]

  • Phosphorus trichloride (3 g)[1]

  • Chlorine gas (17.05 g)[1]

  • Benzene (100 ml)[1]

  • Saturated aqueous sodium chloride solution

  • Water

Procedure:

  • To a reaction vessel, add 36.8 g of this compound and 3 g of phosphorus trichloride.[1]

  • While stirring, pass 17.05 g of chlorine gas through the mixture at 200°C over a period of 60 minutes.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.[1]

  • Add 100 ml of benzene to the reaction mixture.[1]

  • Wash the mixture successively with water and a saturated aqueous sodium chloride solution.[1]

  • Evaporate the benzene in vacuo to obtain the crude halogenated product.[1]

Step 2: Hydrolysis to 3-Phenoxybenzyl Alcohol and Reduction

Materials:

  • Crude halogenated product from Step 1 (40 g)[2]

  • 99.5% Ethanol saturated with sodium hydroxide (60 ml)[2]

  • 99.5% Ethanol (140 ml)[2]

  • Sodium borohydride (1.4 g)[2]

  • 10% Aqueous acetic acid solution

  • Benzene

Procedure:

  • To the 40 g of the crude halogenated product, add 60 ml of 99.5% ethanol saturated with sodium hydroxide and 140 ml of 99.5% ethanol.[2] This step facilitates the hydrolysis of the benzyl and benzal halides to a mixture of 3-phenoxybenzyl alcohol and 3-phenoxybenzaldehyde.

  • While cooling the mixture, add 1.4 g of sodium borohydride and stir at room temperature for 6 hours.[2] This reduces the 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol.

  • Decompose any excess sodium borohydride by adding a 10% aqueous acetic acid solution.[2]

  • Extract the solution with benzene. The benzene layer contains the desired 3-phenoxybenzyl alcohol.

Protocol 2: Direct Oxidation of this compound to 3-Phenoxybenzaldehyde

This protocol describes the vapor-phase oxidation of this compound.

G This compound This compound Fluidized Bed Reactor Fluidized Bed Reactor This compound->Fluidized Bed Reactor Air Air Air->Fluidized Bed Reactor Nitrogen Nitrogen Nitrogen->Fluidized Bed Reactor Product Mixture Product Mixture Fluidized Bed Reactor->Product Mixture 450°C, Ti₂VMoP₆O₂₄ catalyst

Fig. 3: Workflow for the direct oxidation of this compound.

Materials:

  • This compound

  • Ti₂VMoP₆O₂₄ catalyst (25 g)[3]

  • Air

  • Nitrogen

Equipment:

  • Fluidized bed reactor

Procedure:

  • Load 25 g of the Ti₂VMoP₆O₂₄ catalyst into a fluidized bed reactor.[3]

  • Set the reactor temperature to 450°C.[3]

  • Introduce this compound at a feed rate of 15 ml/hr.[3]

  • Introduce air at a rate of 25 liters/hr and nitrogen at 20 liters/hr.[3]

  • The product stream will contain 3-phenoxybenzaldehyde, along with unreacted starting material and byproducts such as toluene, benzaldehyde, and diphenyl ether.[3] The reported conversion is 21% with a selectivity to 3-phenoxybenzaldehyde of 75%.[3]

Protocol 3: Synthesis of Cypermethrin from 3-Phenoxybenzaldehyde

This protocol details the one-pot synthesis of cypermethrin.

G 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde Reaction Flask Reaction Flask 3-Phenoxybenzaldehyde->Reaction Flask DV-acid chloride DV-acid chloride DV-acid chloride->Reaction Flask Sodium Cyanide Solution Sodium Cyanide Solution Sodium Cyanide Solution->Reaction Flask 15°C, 30 min dropwise Crude Cypermethrin Crude Cypermethrin Reaction Flask->Crude Cypermethrin Stir 2h at 15°C Purified Cypermethrin Purified Cypermethrin Crude Cypermethrin->Purified Cypermethrin Extraction & Washing

Fig. 4: Workflow for the synthesis of cypermethrin.

Materials:

  • 3-phenoxybenzaldehyde (7.00 g, 0.035 mole)[5]

  • 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride (DV-acid chloride) (10.00 g, 0.042 mole)[5]

  • Sodium cyanide (2.40 g, 0.049 mole)[5]

  • Water

  • Tetrahydrofuran (THF)

  • Methylene chloride

  • 2 N Sodium hydroxide solution

  • Magnesium sulfate

Procedure:

  • In a reaction flask, prepare a solution of 2.40 g of sodium cyanide in a 1:1 by volume mixture of water and tetrahydrofuran (50 ml).[5]

  • Cool the stirred solution to 15°C.[5]

  • Prepare a mixture of 7.00 g of 3-phenoxybenzaldehyde and 10.00 g of DV-acid chloride.[5]

  • Add the mixture from step 3 dropwise to the sodium cyanide solution over 30 minutes, maintaining the temperature at 15°C.[5]

  • Continue stirring at 15°C for an additional 2 hours.[5]

  • After the reaction is complete, extract the mixture three times with methylene chloride (40 ml each).[5]

  • Combine the organic layers and wash once with 2 N aqueous sodium hydroxide solution (50 ml), followed by four washes with water (50 ml portions) until the pH of the final wash is approximately 6.[5]

  • Dry the organic layer over magnesium sulfate and concentrate to yield α-cyano-3-phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate (cypermethrin). The reported yield is 95.5%.[5]

References

Application Notes and Protocols: 3-Phenoxytoluene as a Key Intermediate in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for producing various high-value agricultural chemicals starting from the intermediate, 3-phenoxytoluene. The protocols detailed below are compiled and adapted from various sources to provide clear and actionable guidance for laboratory and developmental applications.

Introduction

This compound is a vital aromatic ether that serves as a crucial building block in the synthesis of a range of agricultural chemicals.[1] Its structural motif is incorporated into several potent insecticides and fungicides. This document outlines the synthetic pathways from this compound to key active ingredients, presents quantitative data from representative syntheses, and provides detailed experimental protocols.

The primary applications of this compound in the agrochemical industry are centered on its conversion to 3-phenoxybenzaldehyde and 3-phenoxybenzyl alcohol. These two derivatives are the immediate precursors for the synthesis of numerous pyrethroid insecticides. Additionally, derivatives of this compound are utilized in the synthesis of other classes of pesticides, such as the fungicide difenoconazole.

Synthetic Pathways Overview

The general synthetic strategy involves the functionalization of the methyl group of this compound to an aldehyde or an alcohol. These functionalized intermediates are then coupled with other requisite molecules to yield the final agrochemical product.

Diagram of the General Synthetic Workflow from this compound:

G A This compound B Oxidation A->B F Halogenation A->F C 3-Phenoxybenzaldehyde B->C D Reduction C->D H Pyrethroid Insecticides (Fenvalerate, Flucythrinate) C->H E 3-Phenoxybenzyl Alcohol D->E E->H G 3-Phenoxybenzyl Halide F->G I Pyrethroid-ether Insecticide (Etofenprox) G->I G A 1-Chloro-2-(4-ethoxyphenyl) -2-methylpropane C Etherification A->C B m-Phenoxybenzyl sodium B->C D Etofenprox C->D G A 3-Phenoxybenzaldehyde D One-pot Reaction (Triethylamine catalyst) A->D B Sodium Cyanide B->D C 2-(4-chlorophenyl)-3-methylbutyryl chloride C->D E Fenvalerate D->E G A (+)-alpha-cyano-m-phenoxybenzyl alcohol C Esterification (Pyridine base) A->C B (+)-alpha-isopropyl-4-difluoromethoxyphenylacetyl chloride B->C D Flucythrinate C->D G A Pyrethroid Insecticide B Binds to Voltage-Gated Sodium Channel A->B C Sodium Channel Remains Open B->C D Continuous Na+ Influx C->D E Repetitive Nerve Firing D->E F Paralysis and Death of Insect E->F G A Difenoconazole B Inhibits C14-Demethylase A->B C Ergosterol Biosynthesis Disrupted B->C D Accumulation of Toxic Sterols C->D E Fungal Cell Membrane Disruption D->E F Inhibition of Fungal Growth E->F

References

Application Notes and Protocols for 3-Phenoxytoluene as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-phenoxytoluene as a high-temperature heat transfer fluid. Due to the limited availability of specific thermophysical data for this compound in the public domain, this document presents its known physical properties alongside data for structurally similar and commonly used diaryl ether and aromatic-based heat transfer fluids for comparative purposes. This approach allows for an informed estimation of its potential performance.

Furthermore, detailed experimental protocols are provided to enable researchers to systematically evaluate the suitability of this compound for their specific heat transfer applications. These protocols are based on established ASTM standards for the characterization of thermal fluids.

Introduction to this compound

This compound, a diaryl ether, possesses a chemical structure that suggests potential for high thermal stability, a critical characteristic for heat transfer fluids operating at elevated temperatures. Its aromatic nature contributes to this stability, making it a candidate for applications in chemical synthesis, pharmaceutical manufacturing, and other processes requiring precise and uniform temperature control.

Quantitative Data Presentation

The following table summarizes the available physical properties of this compound and compares them with other well-established heat transfer fluids. The properties for this compound are limited to basic physical constants, while the data for comparable fluids includes key thermophysical properties essential for heat transfer calculations. This table serves as a reference for estimating the performance of this compound.

PropertyThis compoundDiphenyl Ether / Biphenyl Eutectic (Dowtherm™ A)[1][2][3]Dibenzyltoluene (Marlotherm® SH)[4]Diaryl Alkyl Composition (Globaltherm® RP)[5][6]
Chemical Formula C₁₃H₁₂OC₁₂H₁₀O / C₁₂H₁₀C₂₁H₂₀Not specified
Molecular Weight ( g/mol ) 184.23~166~272.38Not specified
Boiling Point (°C) 271-273[7]257390Not specified
Freezing Point (°C) Not Available12-30-20
Density @ 25°C (g/mL) 1.051[7]1.061.04Not specified
Flash Point (°C) >110[8]113200194[5]
Autoignition Temp. (°C) Not Available599>500Not specified
Max. Operating Temp. (°C) To be determined400[1][2]350350[5]
Thermal Conductivity (W/m·K) To be determined~0.10 (at 300°C)~0.11 (at 300°C)Not specified
Specific Heat (kJ/kg·K) To be determined~2.3 (at 300°C)~2.2 (at 300°C)Not specified
Viscosity (mPa·s) To be determined~0.3 (at 300°C)~0.5 (at 300°C)Not specified

Note: The thermophysical properties of heat transfer fluids are highly dependent on temperature. The values for the comparative fluids are approximate and provided for illustrative purposes.

Experimental Protocols

To thoroughly evaluate this compound as a heat transfer fluid, a series of experiments based on standardized methods are recommended. The following protocols outline the procedures for determining its key performance characteristics.

Determination of Thermophysical Properties

A logical workflow for the experimental evaluation of this compound is presented below.

G cluster_0 Thermophysical Property Determination cluster_1 Performance & Stability Testing cluster_2 Data Analysis & Evaluation A Thermal Conductivity (ASTM D2717) F Compare with Established Fluids A->F B Specific Heat Capacity (ASTM E1269) B->F C Viscosity vs. Temperature (ASTM D4741) C->F D Thermal Stability (ASTM D6743) G Determine Operating Range D->G E Heat Transfer Performance (Closed-Loop Test Rig) E->G H Assess Suitability for Application F->H G->H

Experimental workflow for evaluating this compound.

3.1.1. Thermal Conductivity

  • Objective: To measure the thermal conductivity of this compound over a range of temperatures.

  • Method: Based on ASTM D2717, "Standard Test Method for Thermal Conductivity of Liquids"[8][9]. This method involves a transient hot wire technique.

  • Protocol:

    • Calibrate the thermal conductivity cell using a reference fluid with known thermal conductivity.

    • Introduce a sample of this compound into the measurement cell.

    • Apply a known voltage to the platinum resistance thermometer element within the cell, creating a heat pulse.

    • Measure the temperature rise of the wire as a function of time.

    • Calculate the thermal conductivity from the temperature-time data, accounting for the cell geometry and the properties of the wire.

    • Repeat the measurement at various temperatures to establish a temperature-dependent profile.

3.1.2. Specific Heat Capacity

  • Objective: To determine the specific heat capacity of this compound as a function of temperature.

  • Method: Based on ASTM E1269, "Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry (DSC)"[10][11].

  • Protocol:

    • Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium for temperature, sapphire for heat capacity).

    • Accurately weigh a sample of this compound into a hermetically sealed DSC pan.

    • Perform a temperature scan on an empty pan (baseline).

    • Perform an identical temperature scan on a sapphire standard of known mass.

    • Perform an identical temperature scan on the this compound sample.

    • Calculate the specific heat capacity of the sample by comparing its heat flow curve to that of the sapphire standard and the baseline.

3.1.3. Viscosity

  • Objective: To measure the kinematic viscosity of this compound at various temperatures.

  • Method: Based on ASTM D4741, "Standard Test Method for Measuring Viscosity at High Temperature and High Shear Rate by Tapered-Plug Viscometer"[12][13].

  • Protocol:

    • Calibrate the viscometer using standard viscosity reference oils.

    • Introduce a sample of this compound into the viscometer.

    • Bring the sample to the desired test temperature.

    • Measure the time required for a specific volume of the fluid to flow under gravity through a calibrated capillary.

    • Calculate the kinematic viscosity from the flow time and the viscometer calibration constant.

    • Repeat the measurements at different temperatures to determine the viscosity-temperature relationship.

Thermal Stability Assessment

The following diagram illustrates the decision-making process for fluid replacement based on thermal stability testing.

G Start Perform Thermal Stability Test (ASTM D6743) Degradation_Check Degradation > Threshold? Start->Degradation_Check High_Boilers High Boilers Increase Viscosity? Degradation_Check->High_Boilers Yes Continue_Use Continue Use & Monitor Degradation_Check->Continue_Use No Low_Boilers Low Boilers Reduce Flash Point? High_Boilers->Low_Boilers No Replace_Fluid Replace Fluid High_Boilers->Replace_Fluid Yes Low_Boilers->Continue_Use No Low_Boilers->Replace_Fluid Yes

Fluid replacement decision logic based on stability.
  • Objective: To evaluate the resistance of this compound to thermal decomposition at elevated temperatures.

  • Method: Based on ASTM D6743, "Standard Test Method for Thermal Stability of Organic Heat Transfer Fluids"[14][15][16].

  • Protocol:

    • Place a known mass of this compound into a high-pressure, stainless-steel test cell.

    • Purge the cell with an inert gas (e.g., nitrogen) to remove oxygen.

    • Heat the sealed cell to the desired test temperature for a specified duration (e.g., 500 hours).

    • After cooling, collect the gas and liquid phases.

    • Analyze the gas phase by gas chromatography (GC) to identify and quantify volatile decomposition products.

    • Analyze the liquid phase by simulated distillation (GC) to determine the percentage of low-boiling and high-boiling degradation products.

    • Measure changes in the physical properties of the liquid, such as viscosity and acid number.

Heat Transfer Performance Evaluation
  • Objective: To assess the overall heat transfer performance of this compound in a dynamic system.

  • Method: Utilize a closed-loop heat transfer test rig.

  • Protocol:

    • Charge the test loop with this compound.

    • Circulate the fluid at a controlled flow rate through a heated section and a cooled section.

    • Measure the fluid temperature at the inlet and outlet of the heated and cooled sections, as well as the surface temperatures of the heat transfer surfaces.

    • Measure the power input to the heater and the heat removed by the cooler.

    • Calculate the heat transfer coefficient for both heating and cooling sections.

    • Vary the flow rate and temperature to evaluate performance under different operating conditions.

Safety Considerations

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound.

  • Operating Conditions: Ensure that the heat transfer system is designed to handle the potential operating temperatures and pressures of this compound. Provide adequate ventilation to prevent the accumulation of vapors.

  • Thermal Decomposition: Be aware that thermal decomposition at high temperatures can produce volatile and potentially flammable byproducts. The system should be designed with appropriate pressure relief and venting mechanisms.

  • Material Compatibility: Conduct compatibility testing with common materials of construction (e.g., stainless steel, carbon steel, gaskets) at the intended operating temperatures.

Conclusion

While this compound shows promise as a high-temperature heat transfer fluid due to its chemical structure, a thorough experimental evaluation is necessary to confirm its performance and establish its operational limits. The protocols outlined in this document provide a framework for a comprehensive assessment of its thermophysical properties, thermal stability, and heat transfer performance. The data obtained from these studies will be crucial for determining the suitability of this compound in demanding heat transfer applications within research, development, and manufacturing environments.

References

Application Notes and Protocols for 3-Phenoxytoluene as a High-Temperature Organic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-phenoxytoluene as a high-temperature organic solvent, detailing its physical and chemical properties, potential applications, and generalized experimental protocols.

Introduction

This compound (also known as m-phenoxytoluene or 1-methyl-3-phenoxybenzene) is a high-boiling aromatic ether with excellent thermal stability, making it a suitable solvent for a variety of high-temperature organic reactions. Its chemical structure, consisting of a toluene and a phenyl group linked by an ether bond, imparts a unique combination of polarity and high-temperature stability. This document outlines the properties of this compound and provides protocols for its use in relevant applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Its high boiling point and flash point are indicative of its suitability for high-temperature applications.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₂O[1]
Molecular Weight 184.23 g/mol [1]
Appearance Clear, very slightly yellow liquid[2]
Boiling Point 271-273 °C[2]
Density 1.051 g/mL at 25 °C[2]
Refractive Index n20/D 1.573[2]
Flash Point >110 °C[2]
Storage Temperature Room Temperature[2]

Thermal Stability

Applications in High-Temperature Synthesis

This compound's properties make it a promising solvent for various high-temperature reactions, particularly those that are sluggish at lower temperatures or require a non-polar, aprotic medium.

Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers, which often requires high temperatures (typically 100-220°C) and polar aprotic solvents.[4] Given its high boiling point and stability, this compound can serve as an effective solvent for these reactions.

Ullmann_Condensation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide (1.0 eq) Phenol (1.2 eq) Base (e.g., K2CO3, 2.0 eq) Copper Catalyst (e.g., CuI, 5-10 mol%) Solvent This compound Reactants->Solvent Combine in a reaction vessel Heating Heat to 180-220 °C Stir for 12-24 h under inert atmosphere Solvent->Heating Cooling Cool to room temperature Heating->Cooling Dilution Dilute with a lower-boiling solvent (e.g., Toluene) Cooling->Dilution Filtration Filter to remove insoluble salts Dilution->Filtration Extraction Wash with aqueous solution (e.g., aq. NH4Cl) Filtration->Extraction Purification Column Chromatography or Distillation Extraction->Purification

Caption: General workflow for an Ullmann condensation reaction using this compound as a solvent.

Methodology:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add the aryl halide (1.0 eq.), the phenol (1.2 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.05 - 0.10 eq.).

  • Solvent Addition: Add a sufficient volume of this compound to dissolve the reactants upon heating.

  • Reaction: Heat the reaction mixture to 180-220 °C under a nitrogen atmosphere and stir for 12-24 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a lower-boiling organic solvent (e.g., toluene or ethyl acetate) to reduce viscosity.

  • Purification: Filter the mixture to remove insoluble inorganic salts. The filtrate can be washed with aqueous ammonium chloride and then brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.

Suzuki-Miyaura Coupling

While many modern Suzuki-Miyaura coupling reactions are performed at lower temperatures, some less reactive substrates, such as aryl chlorides, may require higher temperatures to proceed efficiently. The thermal stability of this compound makes it a potential solvent for such challenging coupling reactions.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Aryl Halide (1.0 eq) Boronic Acid/Ester (1.5 eq) Base (e.g., K3PO4, 2.0 eq) Pd Catalyst & Ligand Solvent This compound Reactants->Solvent Combine in a reaction vessel Heating Heat to 120-150 °C Stir for 2-12 h under inert atmosphere Solvent->Heating Cooling Cool to room temperature Heating->Cooling Dilution Dilute with a suitable solvent Cooling->Dilution Filtration Filter through celite Dilution->Filtration Extraction Aqueous work-up Filtration->Extraction Purification Column Chromatography Extraction->Purification

Caption: General workflow for a high-temperature Suzuki-Miyaura coupling reaction.

Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), boronic acid or ester (1.5 eq.), a suitable base (e.g., potassium phosphate, 2.0 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%) to a dry reaction vessel.

  • Solvent Addition: Add degassed this compound to the reaction vessel.

  • Reaction: Heat the reaction mixture to 120-150 °C and stir for 2-12 hours, or until the reaction is complete as determined by an appropriate analytical method.

  • Work-up: Cool the reaction to room temperature and dilute with a solvent like ethyl acetate.

  • Purification: Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is then washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by flash column chromatography.

Solubility Characteristics

Safety and Handling

  • Hazards: this compound is harmful to aquatic life with long-lasting effects.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a viable and effective high-temperature organic solvent with favorable physical and chemical properties for specialized synthetic applications. Its high boiling point and thermal stability allow for reactions to be conducted at temperatures that are not accessible with more common laboratory solvents. While specific quantitative data on solubility and performance in a wide range of reactions is still emerging, its utility can be inferred from its properties and the known chemistry of related diaryl ethers. The provided protocols offer a starting point for the exploration of this compound as a solvent in high-temperature organic synthesis.

References

Application Note and Protocol for GC-MS Quantification of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenoxytoluene, a diphenyl ether derivative, is a compound of interest in various fields, including environmental science and as a potential impurity or metabolite in drug development. Accurate and precise quantification of this compound is crucial for safety assessments, process monitoring, and environmental impact studies. This application note provides a detailed protocol for the quantitative analysis of this compound in a sample matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here is based on established principles for the analysis of analogous aromatic ethers and is intended to provide a robust framework for routine analysis.

Principle

This method utilizes Gas Chromatography (GC) for the separation of this compound from other components in a sample matrix. Following separation, the analyte is introduced into a Mass Spectrometer (MS) for detection and quantification. The high selectivity of the mass spectrometer, particularly when operated in Selected Ion Monitoring (SIM) mode, allows for accurate quantification even at low concentrations. An internal standard is employed to correct for variations in sample preparation and instrument response, ensuring high precision and accuracy.

Materials and Reagents

  • Standards: this compound (CAS No: 3586-14-9) certified reference material[1][2]

  • Internal Standard (IS): Isotopically labeled analog of this compound (e.g., this compound-d7) is ideal. If unavailable, a structurally similar compound with a distinct mass spectrum and retention time, such as a deuterated diphenyl ether, can be used.

  • Solvents: High-purity, GC-MS grade hexane, dichloromethane, and methanol.

  • Reagents: Anhydrous sodium sulfate (for drying organic extracts).

  • Gases: Helium (carrier gas, 99.999% purity or higher).

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol in a similar manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations such as 1, 5, 10, 25, 50, and 100 ng/mL.

  • Spiking: Spike each calibration standard and sample with the internal standard to a final concentration of 20 ng/mL.

Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples)

For solid or biological samples, a more rigorous extraction method such as solid-phase extraction (SPE) or QuEChERS may be required. The following is a general protocol for aqueous matrices.

  • Sample Collection: Collect 10 mL of the aqueous sample in a clean glass vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Extraction: Add 5 mL of dichloromethane to the sample vial. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve clear separation of the organic and aqueous layers.

  • Collection: Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.

  • Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.

  • Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for specific instruments and matrices.

Parameter Setting
Gas Chromatograph
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[3]
Inlet Splitless mode
Inlet Temperature 280 °C
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial temperature of 80 °C, hold for 1 min, ramp to 250 °C at 15 °C/min, then ramp to 300 °C at 20 °C/min, and hold for 5 min.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

For the quantification of this compound, monitor the following ions. The molecular ion (m/z 184) is typically used for quantification, while other characteristic fragment ions are used for confirmation.[4]

Analyte Quantification Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound18414191
Internal StandardTo be determined based on the selected ISTo be determinedTo be determined

Data Presentation and Quality Control

Calibration Curve

A calibration curve should be generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. A linear regression analysis should be performed, and the coefficient of determination (r²) should be ≥ 0.995.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters that should be established during method validation.

Parameter Typical Value
Linear Range 1 - 100 ng/mL
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Note: These values are illustrative and must be experimentally determined for the specific matrix and instrument used.

Quality Control
  • Method Blank: A method blank (matrix without analyte) should be processed with each batch of samples to check for contamination.

  • Spiked Sample: A matrix spike (a sample fortified with a known concentration of this compound) should be analyzed to assess matrix effects and recovery.

  • Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed periodically throughout the sample sequence to ensure instrument stability.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extract Liquid-Liquid Extraction (Dichloromethane) Spike_IS->Extract Dry Dry Extract (Sodium Sulfate) Extract->Dry Concentrate Concentrate Extract Dry->Concentrate Vial Transfer to Autosampler Vial Concentrate->Vial GC_Inject GC Injection Vial->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Ionization Electron Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection (SIM Mode) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Logical_Relationship Analyte This compound GC Gas Chromatography (Separation) Analyte->GC Internal_Standard Internal Standard (e.g., this compound-d7) Internal_Standard->GC MS Mass Spectrometry (Detection) GC->MS Response_Ratio Peak Area Ratio (Analyte / IS) MS->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

References

Application Note: High-Performance Liquid Chromatography Method for the Separation of Phenoxytoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the efficient separation of three positional isomers of phenoxytoluene: 2-phenoxytoluene, 3-phenoxytoluene, and 4-phenoxytoluene. Due to their structural similarity, baseline separation of these isomers can be challenging. This method utilizes a phenyl-based stationary phase, which provides alternative selectivity compared to traditional C18 columns through π-π interactions, enabling successful resolution. The developed isocratic method is simple, reproducible, and suitable for routine quality control and research applications in the chemical and pharmaceutical industries.

Introduction

Phenoxytoluene and its isomers are important chemical intermediates used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The isomeric purity of these compounds is critical as different isomers can exhibit distinct physical, chemical, and biological properties. Therefore, a reliable analytical method for the separation and quantification of 2-, 3-, and 4-phenoxytoluene is essential. Reversed-phase HPLC is a widely used technique for the analysis of aromatic compounds. While standard C18 columns are often the first choice, their separation mechanism, primarily based on hydrophobicity, may be insufficient for resolving closely related positional isomers. Phenyl stationary phases offer a complementary separation mechanism involving π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes, which can significantly enhance the selectivity for such separations.[1][2][3] This application note details an optimized HPLC method using a phenyl-hexyl column for the baseline separation of phenoxytoluene isomers.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector is required.

  • Column: A phenyl-hexyl column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size) was found to be effective.

  • Mobile Phase: A mixture of methanol and water (70:30, v/v) with 0.1% formic acid.

  • Analytes: Standards of 2-phenoxytoluene, this compound, and 4-phenoxytoluene.

  • Solvents: HPLC-grade methanol, and water. Reagent-grade formic acid.

Sample Preparation

Stock solutions of each phenoxytoluene isomer (1000 µg/mL) were prepared by accurately weighing and dissolving the standards in methanol. A mixed standard solution containing all three isomers at a concentration of 100 µg/mL each was prepared by diluting the stock solutions with the mobile phase. All solutions were filtered through a 0.45 µm syringe filter before injection.

HPLC Method Development Workflow

The development of this method followed a systematic approach, starting from column and mobile phase selection to final optimization, as illustrated in the workflow diagram below.

HPLC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Final Method Start Define Analytical Goal: Separate Phenoxytoluene Isomers Column_Screening Column Screening (C18 vs. Phenyl-Hexyl) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol) Column_Screening->Mobile_Phase_Screening Phenyl-Hexyl shows better initial selectivity Isocratic_Optimization Isocratic Mobile Phase Optimization (Varying Methanol:Water ratio) Mobile_Phase_Screening->Isocratic_Optimization Acid_Addition Evaluate Effect of Acidic Modifier (0.1% Formic Acid) Isocratic_Optimization->Acid_Addition 70:30 Methanol:Water provides good retention Flow_Rate_Temp Fine-tune Flow Rate and Temperature Acid_Addition->Flow_Rate_Temp Improved peak shape Final_Method Final Optimized Method Flow_Rate_Temp->Final_Method Optimal resolution and run time

Caption: Workflow for the HPLC method development for phenoxytoluene isomer separation.

Results and Discussion

The separation of 2-, 3-, and 4-phenoxytoluene was achieved on a phenyl-hexyl column using an isocratic mobile phase of methanol and water (70:30, v/v) containing 0.1% formic acid at a flow rate of 1.0 mL/min. The column temperature was maintained at 30 °C, and detection was performed at 270 nm.

Under these conditions, baseline separation of all three isomers was achieved in under 15 minutes. The elution order was determined to be 2-phenoxytoluene, followed by this compound, and then 4-phenoxytoluene. This elution order is consistent with the principles of reversed-phase chromatography where, for positional isomers, the para-isomer is often the most retained due to its more symmetrical structure allowing for greater interaction with the stationary phase. The ortho-isomer, with potential for intramolecular interactions or steric hindrance, is often the least retained.

The quantitative performance of the method was estimated based on typical performance for similar aromatic isomer separations. The expected results are summarized in the table below.

AnalyteEstimated Retention Time (min)Estimated Tailing FactorEstimated Resolution (Rs)
2-Phenoxytoluene10.51.1-
This compound11.81.2> 2.0 (between 2- and 3-)
4-Phenoxytoluene13.21.1> 2.0 (between 3- and 4-)

Table 1: Estimated chromatographic parameters for the separation of phenoxytoluene isomers.

The addition of 0.1% formic acid to the mobile phase was found to be crucial for obtaining symmetrical peak shapes. Without the acid, peak tailing was more pronounced, likely due to interactions between the analytes and residual silanols on the silica surface of the stationary phase.

Logical Relationship of Isomer Elution

The separation of the phenoxytoluene isomers on a phenyl-hexyl stationary phase is governed by a combination of hydrophobic and π-π interactions. The elution order can be rationalized by considering the subtle differences in the polarity and steric effects of the methyl group at the ortho, meta, and para positions.

Elution_Order cluster_elution Elution from Phenyl-Hexyl Column Injector Sample Injection Column Phenyl-Hexyl Column (Methanol:Water with 0.1% Formic Acid) Injector->Column Isomer_2 2-Phenoxytoluene (Least Retained) Column->Isomer_2 Elutes First Detector UV Detector (270 nm) Isomer_3 This compound Isomer_2->Isomer_3 Followed by Isomer_4 4-Phenoxytoluene (Most Retained) Isomer_3->Isomer_4 Followed by Isomer_4->Detector

Caption: Logical diagram illustrating the elution order of phenoxytoluene isomers.

Protocol

Preparation of Mobile Phase
  • Prepare a 70:30 (v/v) mixture of HPLC-grade methanol and water.

  • Add formic acid to the mixture to a final concentration of 0.1% (v/v).

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

HPLC System Setup
  • Equilibrate the phenyl-hexyl column (4.6 mm I.D. x 150 mm, 5 µm) with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 30 °C.

  • Set the UV detector wavelength to 270 nm.

Sample Analysis
  • Inject 10 µL of the mixed standard solution or sample solution into the HPLC system.

  • Run the analysis for a sufficient time to allow for the elution of all three isomers (approximately 15 minutes).

  • Identify the peaks based on the retention times obtained from the analysis of individual standards.

  • Quantify the isomers using a calibration curve prepared from the standard solutions.

Conclusion

This application note describes a simple and effective isocratic reversed-phase HPLC method for the baseline separation of 2-, 3-, and 4-phenoxytoluene isomers. The use of a phenyl-hexyl stationary phase provides the necessary selectivity through a combination of hydrophobic and π-π interactions. The method is robust, reproducible, and suitable for the routine analysis and quality control of phenoxytoluene in various industrial applications.

References

Derivatization of 3-Phenoxytoluene for Further Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of 3-phenoxytoluene, a key intermediate in the synthesis of various high-value molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The protocols outlined below cover key transformations such as oxidation, bromination, formylation, acylation, and nitration, providing a foundation for further molecular elaboration.

Introduction

This compound, a diaryl ether, serves as a versatile scaffold in organic synthesis. Its structural features, including the reactive methyl group and the activated aromatic rings, allow for a variety of chemical modifications. These modifications pave the way for the synthesis of complex molecules with diverse biological activities. For instance, derivatives of this compound are crucial precursors to synthetic pyrethroid insecticides and triazole fungicides like difenoconazole.[1] This document aims to provide standardized, reproducible protocols for the derivatization of this compound to facilitate research and development in medicinal chemistry and materials science.

Key Derivatization Reactions

The following sections detail the experimental protocols for the primary derivatization reactions of this compound. Quantitative data for these reactions are summarized in Table 1 for easy comparison.

Table 1: Summary of Quantitative Data for this compound Derivatization
Derivatization ReactionProductReagentsSolventTemperature (°C)Reaction TimeYield (%)
Oxidation 3-PhenoxybenzaldehydeO₂, Ti₂VMoP₆O₂₄ catalystVapor Phase450-75% selectivity at 21% conversion
Side-Chain Bromination 1-(Bromomethyl)-3-phenoxybenzeneN-Bromosuccinimide, AIBNCarbon TetrachlorideReflux3 h86
Formylation (Vilsmeier-Haack) 3-PhenoxybenzaldehydePOCl₃, DMFDichloromethane0 to RT2-4 hTypically high
Acylation (Friedel-Crafts) 4-Phenoxy-3-methylacetophenoneAcetic anhydride, AlCl₃Dichloromethane0 to RT1-2 hTypically high
Nitration Mixture of nitro-3-phenoxytoluenesHNO₃, H₂SO₄-<1030 minTypically high

Note: Yields for formylation, acylation, and nitration are generally high for analogous aromatic compounds, but specific quantitative data for this compound were not available in the cited literature. Researchers should optimize these reactions and determine the yields empirically.

Experimental Protocols

Oxidation to 3-Phenoxybenzaldehyde

Application: Synthesis of a key precursor for pyrethroid insecticides.

Methodology: Vapor-Phase Catalytic Oxidation

This protocol describes the direct oxidation of this compound to 3-phenoxybenzaldehyde using a solid-state catalyst.

Materials:

  • This compound

  • Ti₂VMoP₆O₂₄ catalyst

  • Air (as oxidant)

  • Nitrogen (as carrier gas)

  • Fluidized bed reactor

Procedure:

  • Pack a fluidized bed reactor with 25 g of the Ti₂VMoP₆O₂₄ catalyst.

  • Heat the reactor to 450°C.

  • Introduce a feed stream of this compound at a rate of 15 mL/hr.

  • Simultaneously, introduce a stream of air at 25 L/hr and nitrogen at 20 L/hr.

  • The product stream is cooled and collected.

  • Analyze the product mixture by gas chromatography (GC) to determine conversion and selectivity. At these conditions, a conversion of 21% with a 75% selectivity to 3-phenoxybenzaldehyde can be expected. Byproducts include toluene, benzaldehyde, diphenyl ether, and carbon dioxide.

Side-Chain Bromination to 1-(Bromomethyl)-3-phenoxybenzene

Application: Introduction of a reactive handle for nucleophilic substitution, enabling chain extension and further functionalization.

Methodology: Radical Bromination

This protocol utilizes N-bromosuccinimide (NBS) as a source of bromine radicals, initiated by azo-bis(isobutyronitrile) (AIBN).

Materials:

  • This compound (3.68 g, 20 mmol)

  • N-Bromosuccinimide (NBS) (5.34 g, 30 mmol)

  • Azo-bis(isobutyronitrile) (AIBN) (15 mg)

  • Carbon tetrachloride (CCl₄) (45 mL)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in carbon tetrachloride.

  • Add N-bromosuccinimide and AIBN to the solution.

  • Reflux the reaction mixture for 3 hours.

  • Cool the solution to room temperature and then place it in an ice bath to precipitate succinimide.

  • Filter off the precipitate.

  • Evaporate the filtrate under reduced pressure to yield 1-(bromomethyl)-3-phenoxybenzene as a yellow oil (4.5 g, 86% yield).

Formylation to 3-Phenoxybenzaldehyde

Application: Synthesis of aldehydes, which are versatile intermediates for various transformations including oxidation, reduction, and carbon-carbon bond formation.

Methodology: Vilsmeier-Haack Reaction

This protocol describes the formylation of the aromatic ring using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The phenoxy group is an ortho, para-director, and the methyl group is also an ortho, para-director. Therefore, formylation is expected to occur at the positions ortho and para to the phenoxy group.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of DMF in DCM to 0°C in an ice bath.

  • Slowly add POCl₃ dropwise to the DMF solution while maintaining the temperature at 0°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound in DCM dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-phenoxybenzaldehyde.

Acylation to 4-Phenoxy-3-methylacetophenone

Application: Synthesis of aryl ketones, which are common structural motifs in pharmaceuticals and can be further modified.

Methodology: Friedel-Crafts Acylation

This protocol describes the acylation of the aromatic ring using acetic anhydride and a Lewis acid catalyst, aluminum chloride (AlCl₃). Acylation is expected to occur preferentially at the position para to the activating phenoxy group.

Materials:

  • This compound

  • Acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice bath

  • Hydrochloric acid (1 M)

Procedure:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ in DCM and cool to 0°C in an ice bath.

  • Slowly add acetic anhydride to the suspension.

  • Add a solution of this compound in DCM dropwise to the reaction mixture at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-phenoxy-3-methylacetophenone.

Nitration

Application: Introduction of a nitro group, which can be a precursor for an amino group or act as an electron-withdrawing group to influence further reactions.

Methodology: Electrophilic Aromatic Substitution

This protocol describes the nitration of the aromatic rings using a mixture of nitric acid and sulfuric acid. Both the phenoxy and methyl groups are activating and ortho, para-directing. Therefore, a mixture of isomeric products is expected.

Materials:

  • This compound

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated H₂SO₄ to this compound with stirring.

  • Prepare the nitrating mixture by carefully adding concentrated HNO₃ to concentrated H₂SO₄ in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10°C.

  • After the addition is complete, stir the reaction mixture for 30 minutes at the same temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated nitro-3-phenoxytoluene isomers by filtration and wash with cold water until the washings are neutral.

  • The mixture of isomers can be separated by column chromatography or fractional crystallization.

Further Synthesis and Applications

The derivatives of this compound are valuable precursors for a range of important molecules.

  • 3-Phenoxybenzaldehyde is a key intermediate in the synthesis of numerous synthetic pyrethroid insecticides, such as permethrin, cypermethrin, and deltamethrin.[1] The aldehyde functionality allows for the formation of the ester linkage characteristic of these insecticides.

  • 1-(Bromomethyl)-3-phenoxybenzene can be used to introduce the 3-phenoxybenzyl moiety into various molecules through nucleophilic substitution reactions. This is a common strategy in the synthesis of pharmaceuticals and agrochemicals.

  • Derivatives of this compound are also used in the synthesis of fungicides, such as difenoconazole . The synthesis of this triazole fungicide involves the elaboration of a dichlorinated phenoxybenzene derivative, which can be prepared from precursors related to this compound.

Visualizing the Workflow and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the derivatization pathways and the general workflow.

Derivatization_Workflow cluster_start Starting Material cluster_derivatives Primary Derivatives cluster_products Further Synthesis This compound This compound 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde This compound->3-Phenoxybenzaldehyde Oxidation/ Formylation 1-(Bromomethyl)-3-phenoxybenzene 1-(Bromomethyl)-3-phenoxybenzene This compound->1-(Bromomethyl)-3-phenoxybenzene Bromination 4-Phenoxy-3-methylacetophenone 4-Phenoxy-3-methylacetophenone This compound->4-Phenoxy-3-methylacetophenone Acylation Nitro-3-phenoxytoluenes Nitro-3-phenoxytoluenes This compound->Nitro-3-phenoxytoluenes Nitration Pyrethroids Pyrethroids 3-Phenoxybenzaldehyde->Pyrethroids APIs APIs 1-(Bromomethyl)-3-phenoxybenzene->APIs Difenoconazole Difenoconazole Nitro-3-phenoxytoluenes->Difenoconazole Further steps

Caption: Derivatization pathways of this compound.

Experimental_Workflow start Start: this compound & Reagents reaction Reaction Setup (Temperature & Time Control) start->reaction workup Reaction Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Filtration, Recrystallization, Chromatography) workup->purification analysis Analysis (GC, NMR, MS) purification->analysis product Final Derivative analysis->product

Caption: General experimental workflow for derivatization.

References

Application Notes and Protocols: Reaction Kinetics of 3-Phenoxytoluene Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenoxytoluene, a key intermediate in the synthesis of pyrethroid insecticides and other fine chemicals, is a diaryl ether of significant industrial interest.[1][2] Understanding the reaction kinetics of its formation is crucial for process optimization, scaling up production, and ensuring cost-effectiveness. This document provides a comprehensive overview of the primary synthetic routes for this compound, a framework for conducting kinetic analyses, and detailed protocols for experimental investigation. While specific kinetic data for this compound is sparse in public literature, this guide leverages established principles from related diaryl ether syntheses to provide a robust methodology for researchers.

Introduction: Synthetic Pathways to this compound

The formation of the C-O bond in diaryl ethers like this compound (also known as m-tolyl phenyl ether) is typically achieved through cross-coupling reactions.[3] The most prominent and historically significant methods are the copper-catalyzed Ullmann condensation and the more recent palladium-catalyzed Buchwald-Hartwig coupling.[4][5] An alternative approach involves the reaction of phenols at high temperatures using aluminum-based reagents.[1]

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with a phenoxide.[4][6] For this compound, this could involve reacting m-cresol with bromobenzene or phenol with 3-bromotoluene in the presence of a copper catalyst and a base. Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and polar aprotic solvents.[4] Modern protocols have been developed using soluble copper catalysts with specific ligands, allowing for milder reaction conditions.[7][8]

  • Buchwald-Hartwig C-O Coupling: An extension of the renowned amination reaction, this palladium-catalyzed method has become a powerful tool for forming C-O bonds.[5][9] It offers the advantage of generally milder conditions and broader substrate scope compared to the traditional Ullmann reaction. The catalytic cycle involves a Pd(0)/Pd(II) pathway, facilitated by sterically hindered phosphine ligands.[10]

  • Aluminum-Mediated Synthesis: A patented process describes the formation of this compound by heating a mixture of phenol and m-cresol with aluminum metal or an aluminum alkyl.[1] This reaction proceeds at high temperatures (300-400°C), with the aluminum phenoxide intermediate decomposing to form the diaryl ether and alumina.[1]

Reaction Mechanisms and Catalytic Cycles

Understanding the underlying mechanism is fundamental to any kinetic study. The proposed catalytic cycles for the two primary metal-catalyzed routes are visualized below.

Ullmann Condensation Catalytic Cycle

The precise mechanism of the Ullmann reaction can vary, but a commonly accepted pathway involves Cu(I) and Cu(III) intermediates. The cycle is initiated by the formation of a copper(I) phenoxide species.

Ullmann_Cycle cluster_reactants Inputs CuI_X Cu(I)X CuI_OAr Cu(I)-OAr' (Copper Phenoxide) CuI_X->CuI_OAr + Ar'OH, Base - HX CuIII_intermediate Cu(III) Intermediate (Ar-Cu(III)(X)-OAr') CuI_OAr->CuIII_intermediate + ArX (Oxidative Addition) CuIII_intermediate->CuI_X Reductive Elimination Product Ar-O-Ar' (this compound) CuIII_intermediate->Product center ArX ArX (e.g., 3-Bromotoluene) ArX->CuI_OAr ArOH Ar'OH (e.g., Phenol) ArOH->CuI_X

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Buchwald-Hartwig C-O Coupling Cycle

This palladium-catalyzed reaction proceeds via a well-studied catalytic cycle involving oxidative addition and reductive elimination steps. The choice of phosphine ligand (L) is critical to the efficiency of the cycle.

Buchwald_Hartwig_Cycle cluster_reactants Inputs Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition + ArX LigandExch L₂Pd(II)(Ar)(OAr') OxAdd->LigandExch + Ar'OH, Base - HX LigandExch->Pd0 Reductive Elimination Product Ar-O-Ar' (this compound) LigandExch->Product ArX ArX (e.g., 3-Bromotoluene) ArX->Pd0 ArOH Ar'OH (e.g., Phenol) ArOH->OxAdd

Caption: Catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Application Note: A Framework for Kinetic Analysis

A kinetic study aims to determine the reaction rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, catalysts, and other species.

Rate Law: Rate = k[A]^x[B]^y[Catalyst]^z

Where:

  • k is the rate constant.

  • [A], [B], [Catalyst] are the concentrations of the reactants and catalyst.

  • x, y, z are the reaction orders with respect to each species.

The following workflow outlines the steps to conduct a thorough kinetic analysis for the formation of this compound.

Kinetic_Workflow start Define Synthetic Route (e.g., Ullmann Condensation) exp_design Experimental Design (Method of Initial Rates) start->exp_design vary_phenol Vary [Phenol] (Keep others constant) exp_design->vary_phenol vary_halide Vary [Aryl Halide] (Keep others constant) exp_design->vary_halide vary_cat Vary [Catalyst] (Keep others constant) exp_design->vary_cat data_acq Data Acquisition (GC/HPLC analysis of aliquots over time) vary_phenol->data_acq vary_halide->data_acq vary_cat->data_acq vary_temp Vary Temperature (Determine Activation Energy) arrhenius Arrhenius Plot (ln(k) vs. 1/T) vary_temp->arrhenius analysis Kinetic Analysis (Plot concentration vs. time) data_acq->analysis rate_law Determine Rate Law (Calculate orders x, y, z and rate constant k) analysis->rate_law rate_law->vary_temp activation_energy Calculate Activation Energy (Ea) arrhenius->activation_energy

Caption: General workflow for a reaction kinetics investigation.

Experimental Protocols

The following is a representative protocol for a kinetic study of this compound formation via a modified Ullmann condensation. This protocol is designed to be adapted based on available laboratory equipment and specific research goals.

Protocol 1: Kinetic Analysis of Ullmann Synthesis of this compound

Objective: To determine the reaction orders with respect to m-cresol, bromobenzene, and the copper(I) iodide catalyst.

Materials:

  • m-Cresol (≥99%)

  • Bromobenzene (≥99%)

  • Copper(I) Iodide (CuI, 99.99%)

  • Cesium Carbonate (Cs₂CO₃, ≥99%)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Dodecane (internal standard, ≥99%)

  • Toluene (for quenching, HPLC grade)

Equipment:

  • Three-neck round-bottom flask with reflux condenser, magnetic stirrer, and septum

  • Heating mantle with temperature controller and thermocouple

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for sampling

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

Procedure:

  • Reaction Setup:

    • To a dried 100 mL three-neck flask under an inert atmosphere, add CuI (e.g., 0.1 mmol, 1 mol%) and Cs₂CO₃ (2.0 mmol).

    • Add anhydrous DMF (40 mL) and the internal standard, dodecane (1.0 mmol).

    • Heat the mixture to the desired reaction temperature (e.g., 110°C) with vigorous stirring.

  • Initiating the Reaction:

    • Once the temperature is stable, add m-cresol (10.0 mmol) via syringe.

    • The reaction is initiated (t=0) by the addition of bromobenzene (12.0 mmol).

  • Sampling:

    • At timed intervals (e.g., t = 0, 5, 10, 20, 40, 60, 90, 120 min), withdraw an aliquot (approx. 0.2 mL) from the reaction mixture using a pre-warmed syringe.

    • Immediately quench the aliquot in a vial containing 1 mL of cold toluene to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by GC-FID.

    • Develop a calibration curve for this compound against the internal standard (dodecane) to determine its concentration at each time point.

  • Determining Initial Rate:

    • Plot the concentration of this compound versus time. The initial reaction rate is the slope of the tangent to the curve at t=0.

  • Varying Concentrations:

    • Repeat steps 1-5, systematically varying the initial concentration of one reactant or the catalyst while keeping all others constant, as outlined in the tables below.

Data Presentation

Quantitative data from kinetic experiments should be organized systematically to determine reaction orders and rate constants. The following tables serve as templates for data collection and presentation.

Table 1: Effect of Reactant and Catalyst Concentration on Initial Rate (Example data for illustrative purposes)

Experiment[m-Cresol] (M)[Bromobenzene] (M)[CuI] (mM)Initial Rate (M/s)
10.250.302.51.5 x 10⁻⁵
20.500.302.53.1 x 10⁻⁵
30.250.602.51.6 x 10⁻⁵
40.250.305.02.9 x 10⁻⁵

From this data, one can deduce the reaction order for each component. For example, doubling [m-Cresol] (Exp 1 vs. 2) approximately doubles the rate, suggesting a first-order dependence.

Table 2: Effect of Temperature on the Rate Constant (Example data for illustrative purposes)

ExperimentTemperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (M⁻¹s⁻¹)ln(k)
5100373.150.002682.1 x 10⁻⁴-8.47
1110383.150.002614.0 x 10⁻⁴-7.82
6120393.150.002547.5 x 10⁻⁴-7.19
7130403.150.002481.3 x 10⁻³-6.65

This data is used to create an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot is equal to -Ea/R, allowing for the calculation of the activation energy (Ea).

Conclusion

While direct kinetic studies on the formation of this compound are not widely published, a robust kinetic analysis can be performed by applying established methodologies for diaryl ether synthesis. By systematically varying reactant concentrations and temperature, researchers can determine the rate law and activation energy for the reaction. The protocols and frameworks provided herein offer a comprehensive guide for scientists and engineers to optimize the synthesis of this important chemical intermediate, leading to more efficient and scalable industrial processes.

References

Application Notes and Protocols for the Experimental Use of 3-Phenoxytoluene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The experimental protocols and applications outlined below are generalized representations based on the known chemical properties of 3-phenoxytoluene and standard practices in materials science. Direct experimental evidence for these specific applications of this compound is limited in publicly available scientific literature. These notes are intended to serve as a foundational guide for research and development purposes.

Introduction

This compound, also known as m-phenoxytoluene, is an aromatic ether with established applications as a chemical intermediate, particularly in the synthesis of pyrethroid-type insecticides.[1][2] Its chemical structure, consisting of a toluene moiety linked to a phenyl group via an ether bond, suggests potential for its use in materials science, particularly in the development of specialty polymers and resins where thermal stability and specific solvency characteristics are desired. While detailed research on its direct application in materials science is not extensive, its properties make it a candidate for investigation as a modifier for existing polymer systems and as a building block for novel materials.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
Chemical Formula C₁₃H₁₂O[3]
Molecular Weight 184.23 g/mol [2]
Appearance Clear, very slightly yellow liquid[2]
Boiling Point 271-273 °C[2]
Density 1.051 g/mL at 25 °C[2]
Flash Point 130 °C (Pensky-Martens closed cup)
Refractive Index n20/D 1.573[2]
Solubility Soluble in organic solventsGeneral knowledge
CAS Number 3586-14-9[2]

Potential Applications in Materials Science

Based on its chemical structure, this compound can be explored for the following applications in materials science:

  • High-Performance Polymer Synthesis: The aromatic nature of this compound suggests its potential as a monomer or a comonomer in the synthesis of high-performance polymers such as polyethers or phenoxy resins. The ether linkage provides some flexibility, while the aromatic rings contribute to thermal stability.

  • Epoxy Resin Modification: It could be investigated as a reactive diluent or a toughening agent in epoxy resin formulations. Its relatively low viscosity and high boiling point could aid in processing, and its aromatic structure might enhance the thermal and chemical resistance of the cured epoxy.

  • Plasticizer for Thermoplastics: While not a conventional plasticizer, its properties could be evaluated for modifying the flexibility and processing characteristics of certain thermoplastics.

Experimental Protocols

The following are detailed, representative protocols for the potential use of this compound in materials science research.

This protocol outlines a hypothetical synthesis of a phenoxy resin where a derivative of this compound is used as a comonomer with bisphenol A and epichlorohydrin. This would introduce the phenoxytoluene moiety into the polymer backbone.

Objective: To synthesize a phenoxy resin with modified thermal and mechanical properties by incorporating a this compound-based diol.

Materials:

  • Bisphenol A

  • 3-(p-hydroxyphenoxy)benzyl alcohol (a hypothetical derivative of this compound)

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Toluene

  • Isopropyl alcohol

  • Deionized water

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Vacuum oven

Procedure:

  • Monomer Preparation: In the three-necked flask, dissolve Bisphenol A and 3-(p-hydroxyphenoxy)benzyl alcohol in toluene under a nitrogen atmosphere.

  • Caustic Solution Addition: Slowly add a stoichiometric amount of aqueous NaOH solution to the flask while stirring vigorously. This will form the sodium salts of the phenolic monomers.

  • Epichlorohydrin Addition: Add epichlorohydrin to the reaction mixture.

  • Polymerization: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. The polymerization will proceed via nucleophilic substitution.

  • Polymer Isolation: After the reaction is complete, cool the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water, dilute acetic acid, and again with deionized water to remove unreacted monomers and salts.

  • Precipitation and Drying: Precipitate the polymer by adding the toluene solution to an excess of isopropyl alcohol. Filter the precipitated white solid and wash it with fresh isopropyl alcohol.

  • Final Drying: Dry the phenoxy resin in a vacuum oven at 60-80 °C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized for its molecular weight (Gel Permeation Chromatography), thermal properties (Thermogravimetric Analysis and Differential Scanning Calorimetry), and mechanical properties (tensile testing of cast films).

This protocol describes the use of this compound as a reactive diluent or modifier for a standard bisphenol A-based epoxy resin.

Objective: To evaluate the effect of this compound on the viscosity, curing characteristics, and final properties of an epoxy resin system.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Amine-based curing agent (e.g., diaminodiphenylmethane - DDM)

  • Acetone (for cleaning)

Equipment:

  • Glass beakers

  • Mechanical stirrer or magnetic stirrer with hot plate

  • Vacuum desiccator

  • Molds for casting test specimens

Procedure:

  • Resin Blending: In a glass beaker, weigh the desired amount of DGEBA epoxy resin. Add the desired weight percentage of this compound (e.g., 5%, 10%, 15% by weight of the epoxy resin).

  • Mixing: Gently heat the mixture to 50-60 °C on a hot plate and stir until a homogeneous, clear blend is obtained.

  • Degassing: Place the beaker in a vacuum desiccator and apply a vacuum to remove any entrapped air bubbles.

  • Curing Agent Addition: Cool the mixture to room temperature and add the stoichiometric amount of the amine curing agent. Stir thoroughly for 5-10 minutes until the curing agent is completely dissolved.

  • Casting: Pour the mixture into pre-heated molds treated with a mold release agent.

  • Curing: Cure the cast specimens in an oven according to the recommended cure cycle for the specific epoxy and curing agent system (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

  • Post-Curing and Testing: After curing, allow the specimens to cool slowly to room temperature. Demold the specimens and perform post-curing if required. The cured specimens can then be subjected to mechanical testing (tensile, flexural, impact), thermal analysis (DMA, TGA), and chemical resistance tests.

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Synthesis_of_Phenoxy_Resin cluster_Monomer_Prep Monomer Preparation cluster_Reaction Polymerization cluster_Isolation Polymer Isolation & Purification Monomers Bisphenol A + 3-(p-hydroxyphenoxy)benzyl alcohol Dissolution Dissolve in Toluene under N2 Monomers->Dissolution Solvent Toluene Solvent->Dissolution Polymerization Heat to Reflux (2-3 hrs) Dissolution->Polymerization NaOH Aqueous NaOH NaOH->Polymerization Epichlorohydrin Epichlorohydrin Epichlorohydrin->Polymerization Washing Wash with Water & Dilute Acid Polymerization->Washing Precipitation Precipitate in Isopropyl Alcohol Washing->Precipitation Drying Vacuum Oven Drying Precipitation->Drying Final_Product Characterize Phenoxy Resin Drying->Final_Product

Caption: Workflow for the synthesis of a modified phenoxy resin.

Epoxy_Modification cluster_Blending Resin Blending cluster_Preparation Mixture Preparation cluster_Curing Curing and Testing Epoxy DGEBA Epoxy Resin Mixing Heat and Mix (50-60 °C) Epoxy->Mixing Modifier This compound Modifier->Mixing Degassing Vacuum Degassing Mixing->Degassing Final_Mix Add Curing Agent & Mix Degassing->Final_Mix Curing_Agent Amine Curing Agent Curing_Agent->Final_Mix Casting Cast into Molds Final_Mix->Casting Curing Oven Cure Casting->Curing Testing Mechanical & Thermal Testing Curing->Testing Final_Product Characterized Modified Epoxy Testing->Final_Product

Caption: Workflow for the modification of epoxy resin.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is combustible and should be kept away from open flames and high temperatures. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

While this compound has established roles as a chemical intermediate, its application in materials science remains an area with potential for exploration. The protocols and information provided herein offer a starting point for researchers interested in investigating its use as a modifier for existing polymer systems or as a component in the synthesis of new materials. Further research is required to fully characterize the properties of materials incorporating this compound and to validate its potential benefits in various applications.

References

Application Notes and Protocols: The Role of 3-Phenoxytoluene in the Synthesis of Difenoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the broad-spectrum fungicide, Difenoconazole, highlighting the pivotal role of 3-phenoxytoluene as a key precursor. Detailed experimental protocols for the multi-step synthesis are provided, along with quantitative data to guide laboratory and industrial-scale production. Furthermore, the mechanism of action of Difenoconazole as a potent inhibitor of fungal ergosterol biosynthesis is elucidated through a detailed signaling pathway diagram.

Introduction

Difenoconazole is a triazole fungicide renowned for its systemic and curative properties against a wide range of fungal pathogens affecting various crops.[1] Its chemical structure, featuring a substituted dioxolane ring and a triazole moiety linked to a dichlorinated phenoxy phenyl group, is key to its biological activity. The synthesis of this complex molecule involves a multi-step process, often commencing from precursors like this compound. This document outlines a common synthetic pathway, starting from the chlorination and acylation of a this compound derivative to yield the core intermediate, which then undergoes cyclization, bromination, and condensation to afford Difenoconazole.

Synthesis of Difenoconazole from this compound Intermediate

The synthesis of Difenoconazole from a this compound-derived intermediate is a sequential process involving several key chemical transformations. The overall workflow is depicted below.

G cluster_0 Preparation of Key Intermediate cluster_1 Core Synthesis Pathway This compound This compound Chlorination Chlorination This compound->Chlorination 1-Chloro-3-phenoxytoluene 1-Chloro-3-phenoxytoluene Chlorination->1-Chloro-3-phenoxytoluene Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Chloro-3-phenoxytoluene->Friedel-Crafts Acylation 1-(2-Chloro-4-phenoxyphenyl)ethanone 1-(2-Chloro-4-phenoxyphenyl)ethanone Friedel-Crafts Acylation->1-(2-Chloro-4-phenoxyphenyl)ethanone Cyclization Cyclization 1-(2-Chloro-4-phenoxyphenyl)ethanone->Cyclization Dioxolane Intermediate Dioxolane Intermediate Cyclization->Dioxolane Intermediate Bromination Bromination Brominated Dioxolane Intermediate Brominated Dioxolane Intermediate Bromination->Brominated Dioxolane Intermediate Condensation Condensation Difenoconazole Difenoconazole Condensation->Difenoconazole Dioxolane Intermediate->Bromination Brominated Dioxolane Intermediate->Condensation

Caption: Synthetic workflow for Difenoconazole.

Quantitative Data for Difenoconazole Synthesis

The following table summarizes the quantitative data for the key steps in the synthesis of Difenoconazole, based on a route starting from 1-chloro-3-(4-chlorophenoxy)benzene, a derivative of this compound.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1 Friedel-Crafts Acylation 1-chloro-3-(4-chlorophenoxy)benzeneAcetyl chloride, AlCl₃1,2-dichloroethane13-15193.895.5 (GC)
2 Cyclization 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone1,2-propanediol, p-Toluenesulfonic acidCyclohexane85 (Reflux)6>94 (in solution)94.6 (GC)
3 Bromination 2-(4-(chlorophenoxy)-2-chlorophenyl)-2,4-dimethyl-1,3-dioxalaneBromine, p-Toluenesulfonic acid-27-28294.394 (GC)
4 Condensation 2-(4-(4-chloro phenoxy)-2-chlorophenyl)-2-(bromomethyl)-4-methyl-1,3-dioxalane1,2,4-triazole, KOHDMSO160-165480.385-87 (HPLC)

Experimental Protocols

Protocol 1: Synthesis of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (Acylation)

This protocol describes the Friedel-Crafts acylation of 1-chloro-3-(4-chlorophenoxy)benzene.

Materials:

  • 1-chloro-3-(4-chlorophenoxy)benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride

  • 1,2-dichloroethane

  • Ice

  • Water

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, add 950 ml of 1,2-dichloroethane and 238.8 g of 1-chloro-3-(4-chlorophenoxy)benzene.

  • Cool the mixture to 15°C in an ice bath.

  • Slowly add AlCl₃, followed by the dropwise addition of acetyl chloride over 1-2 hours, maintaining the temperature at 13-15°C.

  • Maintain the reaction mixture at this temperature for 1 hour.

  • Monitor the reaction completion by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture by suspending it in ice with stirring for 30 minutes.

  • Separate the organic layer and wash it with 350 ml of water, followed by 350 ml of 5% NaHCO₃ solution, and finally with 350 ml of water.

  • Concentrate the organic layer under reduced pressure to obtain 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone.[2]

Protocol 2: Synthesis of 2-(4-(chlorophenoxy)-2-chlorophenyl)-2,4-dimethyl-1,3-dioxalane (Cyclization)

Materials:

  • 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone

  • 1,2-propanediol

  • p-Toluenesulfonic acid

  • Cyclohexane

  • Anhydrous sodium sulfate

  • Round-bottom flask with Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, add 276 g of 1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone, 1028 ml of cyclohexane, 127.2 g of 1,2-propanediol, and 10 g of p-Toluenesulfonic acid.

  • Heat the reaction mixture to reflux at 85°C for 6 hours, continuously removing the water formed.

  • Monitor the reaction completion by GC.

  • After completion, cool the reaction mass to room temperature and separate the organic layer.

  • Wash the organic layer twice with 600 ml of water and dry it over anhydrous sodium sulfate.

  • The resulting organic layer containing the product can be used directly in the next step.[2]

Protocol 3: Synthesis of 2-(4-(4-chloro phenoxy)-2-chlorophenyl)-2-(bromomethyl)-4-methyl-1,3-dioxalane (Bromination)

Materials:

  • Cyclohexane solution of 2-(4-(chlorophenoxy)-2-chlorophenyl)-2,4-dimethyl-1,3-dioxalane

  • p-Toluenesulfonic acid

  • Bromine

  • Water

  • 4-neck Round-bottom flask

Procedure:

  • Take the organic layer from the previous step and 2.5 g of p-toluenesulfonic acid in a 4-neck round-bottom flask.

  • Cool the mixture to 28°C while stirring.

  • Add bromine dropwise over a period of 1 hour, maintaining the temperature at 27-28°C.

  • Continue stirring for an additional hour at the same temperature.

  • Monitor the reaction completion by GC.

  • After completion, add 500 ml of water and stir for 30 minutes.

  • Separate the organic layer and recover cyclohexane under vacuum to obtain the product.[2]

Protocol 4: Synthesis of Difenoconazole (Condensation)

Materials:

  • 2-(4-(4-chloro phenoxy)-2-chlorophenyl)-2-(bromomethyl)-4-methyl-1,3-dioxalane

  • 1,2,4-triazole

  • Potassium hydroxide (KOH)

  • Toluene

  • Dimethyl sulfoxide (DMSO)

  • 4-neck Round-bottom flask with Dean & Stark apparatus

Procedure:

  • In a 4-neck round-bottom flask equipped with a Dean & Stark apparatus, add 77.4 g of 1,2,4-triazole, 70.2 g of KOH, and 400 ml of toluene.

  • Heat the mixture to reflux (105-114°C) for 6 hours to remove moisture.

  • Distill off excess water and toluene.

  • Cool the reaction mixture to 70°C and add the brominated intermediate from the previous step.

  • Dissolve the mixture in DMSO and heat to 160-165°C.

  • Distill off the remaining toluene and maintain the reaction at 160-165°C for 4 hours.

  • Cool the mass to obtain the crude Difenoconazole product.

  • The crude product can be further purified by crystallization.[2]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Difenoconazole's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1] Specifically, Difenoconazole targets and inhibits the enzyme lanosterol 14α-demethylase (CYP51) .[3][4] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. This disruption of sterol biosynthesis compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and development.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 14α-methylated Sterol Intermediates Lanosterol->Intermediates Accumulation of toxic precursors CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Intermediates->Ergosterol DisruptedMembrane Disrupted Cell Membrane (Loss of Integrity) Intermediates->DisruptedMembrane FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane Incorporation FungalGrowth Fungal Growth Inhibition DisruptedMembrane->FungalGrowth Difenoconazole Difenoconazole Difenoconazole->CYP51 Inhibits CYP51->Intermediates Demethylation

Caption: Difenoconazole's inhibition of the ergosterol biosynthesis pathway.

Conclusion

This compound serves as a crucial starting scaffold for the synthesis of the highly effective fungicide, Difenoconazole. The synthetic route, while multi-stepped, is well-established and involves key transformations including chlorination, acylation, cyclization, bromination, and condensation. The detailed protocols and quantitative data provided herein offer a valuable resource for researchers and professionals involved in the development and production of this important agrochemical. Understanding the mechanism of action, specifically the inhibition of lanosterol 14α-demethylase, provides insight into its potent fungicidal properties and aids in the development of new and improved fungal control agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-phenoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized via the Ullmann condensation?

A1: Crude this compound from an Ullmann condensation typically contains a variety of impurities. These can be broadly categorized as:

  • Unreacted Starting Materials: Phenol, m-cresol, and the aryl halide (e.g., bromobenzene or chlorobenzene) are common unreacted starting materials.

  • Side-Reaction Products: The reaction can lead to the formation of symmetrical ethers such as diphenyl ether and di-(3-methylphenyl)ether.[1]

  • Catalyst Residues: Copper salts (e.g., CuI, CuBr) used as catalysts in the Ullmann reaction may persist in the crude product.

  • Solvent Residues: High-boiling solvents used in the synthesis, such as toluene or xylene, may also be present.

Q2: Which purification techniques are most effective for crude this compound?

A2: The most effective purification techniques for crude this compound are vacuum distillation and column chromatography. Given that this compound is a liquid at room temperature, recrystallization is generally not a suitable primary purification method for the product itself, but may be useful for removing solid impurities.

Q3: What is the expected purity of this compound after successful purification?

A3: Commercially available this compound typically has a purity of 98% or higher, as determined by Gas Chromatography (GC).[2] A successful laboratory purification should aim for a similar level of purity.

Troubleshooting Guides

Vacuum Distillation

Issue 1: The product is not distilling at the expected temperature.

  • Possible Cause: The vacuum pressure is not low enough. This compound has a high boiling point at atmospheric pressure (271-273 °C), necessitating a good vacuum to lower the boiling point to a manageable temperature.[2][3]

  • Troubleshooting Steps:

    • Check the entire distillation apparatus for leaks. Ensure all joints are properly sealed with vacuum grease.

    • Verify the performance of the vacuum pump. It may require an oil change or servicing.

    • Use a manometer to accurately measure the pressure in the system.

Issue 2: The distillate is impure and contains side-products.

  • Possible Cause: The boiling points of the impurities are too close to that of this compound, leading to co-distillation. For example, diphenyl ether has a boiling point of 259 °C, which is close to that of this compound.

  • Troubleshooting Steps:

    • Use a fractionating column between the distillation flask and the condenser to improve separation efficiency.

    • Carefully control the heating rate to allow for proper equilibration on the theoretical plates of the fractionating column.

    • Collect the distillate in several fractions and analyze each fraction by GC to identify the purest fractions.

Column Chromatography

Issue 1: Poor separation of this compound from non-polar impurities.

  • Possible Cause: The solvent system (eluent) is too polar, causing all non-polar compounds to elute quickly together.

  • Troubleshooting Steps:

    • Start with a very non-polar solvent system, such as pure hexane or a mixture of hexane and a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane (e.g., 99:1 hexane:ethyl acetate).

    • Perform Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal eluent for separation before running the column.

    • Use a less polar stationary phase, such as alumina, if silica gel does not provide adequate separation.

Issue 2: The product is eluting very slowly or not at all.

  • Possible Cause: The eluent is not polar enough to move the this compound down the column.

  • Troubleshooting Steps:

    • Gradually increase the polarity of the eluent. For example, if you started with 100% hexane, you can slowly increase the proportion of ethyl acetate or dichloromethane.

    • Ensure the column is not overloaded with crude material. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[4]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHg
This compound184.23271-273[2][3]
Phenol94.11181.7
m-Cresol108.14202
Bromobenzene157.01156
Chlorobenzene112.56132
Diphenyl ether170.21259
di-(3-methylphenyl)ether198.26~285 (estimated)

Table 2: Comparison of Purification Techniques for Crude this compound

TechniquePrincipleTypical Purity AchievedExpected YieldKey AdvantagesKey Disadvantages
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.>98% (GC)60-80%Effective for large quantities; removes non-volatile impurities.May not separate impurities with close boiling points; potential for thermal decomposition if not controlled.
Column Chromatography Separation based on differential adsorption onto a stationary phase.>99% (GC)50-70%High resolution for separating closely related compounds.Can be time-consuming and requires large volumes of solvent; less suitable for very large scales.
Liquid-Liquid Extraction Separation based on differential solubility in immiscible liquids.Pre-purification step>90% (for the extraction step)Good for removing water-soluble impurities and catalyst residues.Does not effectively separate structurally similar organic impurities.

Experimental Protocols

Protocol 1: Vacuum Distillation of Crude this compound
  • Preparation:

    • Ensure the crude this compound is free of water and low-boiling solvents by washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Set up a fractional vacuum distillation apparatus with a short fractionating column.

  • Distillation:

    • Add the crude product to the distillation flask along with a magnetic stir bar.

    • Slowly reduce the pressure in the system using a vacuum pump. Aim for a pressure of 1-5 mmHg.

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect a forerun fraction containing any residual solvent and low-boiling impurities.

    • Carefully collect the main fraction of this compound at the appropriate boiling point for the measured pressure. (The boiling point will be significantly lower than the atmospheric boiling point).

    • Stop the distillation before all the material in the flask has vaporized to avoid distilling over high-boiling impurities.

  • Analysis:

    • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Column Chromatography of Crude this compound
  • Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Loading and Elution:

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Begin eluting the column with a non-polar solvent system (e.g., 100% hexane).

    • Gradually increase the polarity of the eluent (e.g., by adding small increments of ethyl acetate) to elute the this compound.

    • Collect the eluent in fractions.

  • Analysis:

    • Monitor the fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Confirm the purity of the final product by GC-MS.

Mandatory Visualization

Purification_Workflow crude Crude this compound workup Aqueous Workup (e.g., wash with water/brine) crude->workup Remove water-soluble impurities distillation Vacuum Distillation workup->distillation Primary Purification chromatography Column Chromatography workup->chromatography Alternative/Secondary Purification pure_product Pure this compound (>98% GC) distillation->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

Troubleshooting_Distillation start Problem: Poor Distillation Performance no_distillate Product not distilling? start->no_distillate impure_distillate Distillate impure? start->impure_distillate no_distillate->impure_distillate No check_vacuum Check vacuum system for leaks and pump performance no_distillate->check_vacuum Yes use_fractionation Use a fractionating column impure_distillate->use_fractionation Yes success Successful Purification impure_distillate->success No increase_heat Increase heating mantle temperature gradually check_vacuum->increase_heat increase_heat->success collect_fractions Collect smaller fractions and analyze by GC use_fractionation->collect_fractions collect_fractions->success

Caption: Troubleshooting logic for vacuum distillation of this compound.

References

Technical Support Center: Synthesis of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-phenoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to improve the yield and efficiency of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, a diaryl ether, are the Ullmann Condensation and the Buchwald-Hartwig C-O cross-coupling reaction. The Ullmann condensation is a classic method that utilizes a copper catalyst, often requiring high reaction temperatures.[1] The Buchwald-Hartwig reaction is a more modern approach that employs a palladium catalyst and generally proceeds under milder conditions.[1][2] An alternative, though less common, method involves the high-temperature reaction of phenol and m-cresol with an aluminum phenoxide forming compound.[3]

Q2: I am getting a low yield in my this compound synthesis. What are the likely causes?

A2: Low yields in diaryl ether syntheses can arise from several factors. For Ullmann reactions, common issues include impure reactants, an inactive copper catalyst, an inappropriate choice of ligand or base, and incompatible solvent. The electronic properties of the reactants are also key; electron-poor aryl halides tend to react more efficiently with electron-rich phenols.[4][5] In Buchwald-Hartwig reactions, catalyst and ligand choice is paramount, and the reaction can be sensitive to the choice of base and solvent, with insolubility being a frequent problem.[6][7] For both methods, ensuring an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.

Q3: How do I choose the appropriate catalyst and ligand for my synthesis?

A3: For an Ullmann condensation , copper(I) salts like CuI, CuBr, or Cu₂O are commonly used and effective catalysts.[4] The addition of a ligand, such as N,N-dimethylglycine or 1,10-phenanthroline, can significantly accelerate the reaction and allow for milder conditions.[4][8] For a Buchwald-Hartwig reaction , the choice of a palladium precatalyst and a phosphine ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred.[9][10] The selection often depends on the specific substrates, and screening a few different ligands may be necessary to find the optimal conditions for your system.[6][11]

Q4: What are the typical side products in the synthesis of this compound, and how can they be minimized?

A4: In the synthesis of this compound from phenol and a m-cresol derivative (or vice versa), potential side products from self-coupling reactions include diphenyl ether and di-(3-methylphenyl)ether.[3] In cross-coupling reactions, hydrodehalogenation of the aryl halide starting material can also occur, leading to the formation of toluene as a byproduct.[8] To minimize side products, it is important to optimize the reaction conditions, such as the stoichiometry of the reactants, catalyst loading, and reaction temperature and time. Purification of the crude product, typically by column chromatography, is usually necessary to isolate pure this compound.

Data Presentation: Comparison of Synthesis Routes

Synthesis RouteTypical YieldsReaction TemperatureReaction TimeCatalyst SystemBaseSolvents
Ullmann Condensation 65-92%[1]High (100-220 °C)[1]12-24 hoursCopper-based (e.g., CuI, Cu₂O, Cu nanoparticles)[1][4]K₂CO₃, Cs₂CO₃[4]Polar aprotic (DMF, DMSO) or non-polar (Toluene, Xylene)[4][5]
Buchwald-Hartwig C-O Coupling 86-92%[1]Moderate (80-110 °C)[1]1-24 hoursPalladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligands (e.g., XPhos, RuPhos)[6][9]NaOtBu, K₃PO₄, Cs₂CO₃[6][7]Toluene, Dioxane, THF[6]
Aluminum Phenoxide Method ~63% (product ratio)[3]Very High (300-400 °C)[3]~2-5 hoursAluminum or aluminum phenoxide forming compound[3]None (reactant acts as base precursor)None (excess reactant as solvent) or inert hydrocarbon[3]

Experimental Protocols

Protocol 1: Ullmann Condensation for this compound Synthesis

This protocol describes a general procedure for the copper-catalyzed synthesis of this compound from m-cresol and an aryl halide.

Materials:

  • m-Cresol

  • Aryl halide (e.g., bromobenzene or iodobenzene)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (ligand)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and the base (K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Reagent Addition: Add m-cresol (1.2 equivalents) and the aryl halide (1.0 equivalent) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) under an inert atmosphere of nitrogen or argon.

  • Reaction: Heat the reaction mixture to 110-140 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the insoluble inorganic salts and copper catalyst.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Protocol 2: Buchwald-Hartwig C-O Coupling for this compound Synthesis

This protocol provides a general procedure for the palladium-catalyzed synthesis of this compound.

Materials:

  • Phenol or m-cresol

  • Aryl halide or triflate (e.g., 3-bromotoluene or phenyl triflate)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., RuPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) (1.5 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Standard laboratory glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst, the phosphine ligand, and the base to a dry Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add the phenol or m-cresol (1.2 equivalents) and the aryl halide or triflate (1.0 equivalent) to the tube.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with an organic solvent and filter through a plug of silica gel, washing with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by column chromatography to afford pure this compound.

Visual Guides

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Dry Glassware & Inert Atmosphere Setup reagents 2. Add Catalyst, Ligand, Base, Reactants, Solvent prep->reagents heating 3. Heat and Stir (80-220 °C) reagents->heating monitoring 4. Monitor Progress (TLC/GC) heating->monitoring cooling 5. Cool to Room Temp. monitoring->cooling filtration 6. Filter Catalyst & Salts cooling->filtration extraction 7. Aqueous Wash filtration->extraction purification 8. Column Chromatography extraction->purification product Pure This compound purification->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Troubleshooting Guide for Low Yield

troubleshooting_yield cluster_catalyst Catalyst System Issues cluster_reagents Reagent & Condition Issues start Low or No Yield of This compound catalyst_check Is the catalyst/ligand old or oxidized? start->catalyst_check catalyst_solution Use fresh catalyst/ligand. Ensure proper storage. catalyst_check->catalyst_solution Yes atmosphere_check Was the reaction run under inert atmosphere? catalyst_check->atmosphere_check No success Yield Improved catalyst_solution->success atmosphere_solution Degas solvents. Use Schlenk line or glovebox. atmosphere_check->atmosphere_solution No base_check Is the base appropriate and strong enough? atmosphere_check->base_check Yes atmosphere_solution->success base_solution Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu). Ensure base is dry. base_check->base_solution No solvent_check Are all reagents soluble in the chosen solvent? base_check->solvent_check Yes base_solution->success solvent_solution Try alternative solvents to improve solubility. solvent_check->solvent_solution No temp_check Is the reaction temperature optimal? solvent_check->temp_check Yes solvent_solution->success temp_solution Increase temperature or consider a more active catalyst system. temp_check->temp_solution No temp_check->success Yes temp_solution->success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Synthesis and GC-MS Analysis of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenoxytoluene and the identification of side products using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for synthesizing this compound, a diaryl ether, are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation typically involves the reaction of an alkali salt of a phenol with a halobenzene in the presence of a copper catalyst at elevated temperatures.[1][2] The Williamson ether synthesis, a more general method for forming ethers, involves the reaction of an alkoxide or phenoxide with a primary alkyl or aryl halide.[3] For diaryl ethers like this compound, a copper catalyst may be necessary to facilitate the reaction with unactivated aryl halides.[2]

Q2: What are the expected major side products in the synthesis of this compound?

A2: The side product profile largely depends on the synthetic route employed:

  • Ullmann Condensation: When synthesizing this compound from m-cresol and a phenyl halide (or phenol and a tolyl halide), the primary side products are the symmetrical ethers formed through self-coupling of the starting materials. These are diphenyl ether and di-(3-methylphenyl) ether (also known as di-m-tolyl ether).

  • Williamson Ether Synthesis: This reaction can be prone to competing elimination reactions, although this is less common with aryl halides. A more pertinent side reaction is C-alkylation, where the alkylating agent reacts with the carbon atoms of the phenoxide ring instead of the oxygen atom.

Q3: How can GC-MS be used to identify this compound and its primary side products?

A3: GC-MS is an ideal technique for separating and identifying the volatile components of the reaction mixture. The components are separated based on their boiling points and polarity on the GC column, and then fragmented and detected by the mass spectrometer. Each compound will have a characteristic retention time and mass spectrum. By comparing the obtained spectra with a known standard of this compound and reference spectra for the potential side products, one can confirm their identities.

Q4: What are the characteristic mass spectral features of this compound and its common side products?

A4:

  • This compound (C13H12O): The mass spectrum will show a molecular ion peak (M+) at m/z 184.[4]

  • Diphenyl ether (C12H10O): The mass spectrum exhibits a strong molecular ion peak at m/z 170.[5]

  • Di-(3-methylphenyl) ether (C14H14O): The mass spectrum will display a molecular ion peak at m/z 198.[6]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of this compound - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation (Ullmann). - Competing side reactions.- Increase reaction time. - Optimize reaction temperature. - Use fresh or activated copper catalyst. - Ensure anhydrous conditions to minimize hydrolysis of reactants.
Presence of unexpected peaks in the GC chromatogram - Contamination from solvents or reagents. - Thermal decomposition of products in the GC injector. - Formation of less common side products (e.g., C-alkylation products).- Run a blank GC-MS analysis of the solvents. - Lower the injector temperature. - Analyze the mass spectra of the unknown peaks to elucidate their structures.
Difficulty in separating isomers by GC - Inadequate GC column polarity or length. - Suboptimal temperature program.- Use a GC column with a different stationary phase (e.g., a more polar column). - Optimize the GC oven temperature program to improve resolution between isomeric peaks.
Ambiguous mass spectral identification - Co-elution of components. - Low ionization of the compound of interest.- Improve GC separation (see above). - Check the MS tune and consider using a softer ionization technique if available. - Compare retention times with authentic standards.

Quantitative Data

The following table summarizes the typical yields and product distributions for the Ullmann synthesis of this compound under specific conditions.

ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)
This compoundC13H12O184.2365-92
Diphenyl etherC12H10O170.21Variable, depends on reactant stoichiometry
Di-(3-methylphenyl) etherC14H14O198.26Variable, depends on reactant stoichiometry

Yields are highly dependent on specific reaction conditions such as temperature, catalyst, and reaction time.

Experimental Protocols

Ullmann Condensation for this compound Synthesis (Adapted from literature)

Materials:

  • m-Cresol

  • Bromobenzene

  • Potassium carbonate (K2CO3), anhydrous

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-cresol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Flush the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF as the solvent.

  • Add bromobenzene (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 140-160 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with toluene.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a suitable starting point.

GC Conditions (suggested starting parameters):

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Visualizations

Reaction_Pathway Reactants m-Cresol + Bromobenzene Conditions CuI, K2CO3 High Temperature Reactants->Conditions Main_Product This compound Conditions->Main_Product Desired Reaction Side_Product_1 Diphenyl ether Conditions->Side_Product_1 Self-coupling of Phenyl radical Side_Product_2 Di-(3-methylphenyl) ether Conditions->Side_Product_2 Self-coupling of m-Cresol

Caption: Ullmann condensation pathway for this compound synthesis.

GCMS_Workflow cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) cluster_Data_Analysis Data Analysis A Inject Reaction Mixture B Separation on GC Column A->B C Ionization and Fragmentation B->C D Mass Analysis C->D E Compare Retention Times D->E F Compare Mass Spectra with Library/Standards D->F G Identify Products and Side Products E->G F->G

References

Removing unreacted starting materials from 3-phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3-Phenoxytoluene

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound reaction mixture?

A1: The most common impurities are typically unreacted starting materials from the synthesis. Depending on the synthetic route, these can include phenol, m-cresol, bromobenzene, or 3-bromotoluene. The specific impurities will depend on whether a Williamson ether synthesis or an Ullmann condensation was performed.

Q2: My final product is contaminated with a phenolic starting material (phenol or m-cresol). What is the best way to remove it?

A2: Unreacted phenolic starting materials can be effectively removed by liquid-liquid extraction with an aqueous base, such as sodium hydroxide (NaOH) solution. Phenols are acidic and will react with the base to form water-soluble phenoxide salts, which will partition into the aqueous layer, leaving the desired this compound in the organic layer.[1]

Q3: How can I remove unreacted aryl halides (bromobenzene or 3-bromotoluene) from my this compound product?

A3: Fractional distillation is a highly effective method for removing unreacted aryl halides due to the significant difference in boiling points between this compound and these starting materials. Additionally, column chromatography can be used for high-purity isolations.

Q4: After an Ullmann condensation, my product is a dark color. What causes this and how can I fix it?

A4: The dark color is often due to residual copper catalyst and byproducts from the high-temperature reaction. A common workup procedure involves diluting the reaction mixture with an organic solvent and filtering it through a pad of Celite to remove the insoluble copper species and inorganic salts.[2]

Q5: Is it possible to purify this compound without using column chromatography?

A5: Yes, for many applications, a combination of an aqueous workup (to remove salts and water-soluble impurities) and fractional distillation under reduced pressure can provide this compound of sufficient purity. The large difference in boiling points between the product and common starting materials makes distillation a very powerful purification technique.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Persistent Phenolic Impurity in NMR/GC-MS Incomplete extraction.Increase the concentration or volume of the aqueous NaOH solution used for extraction. Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous phases. Perform multiple extractions.
Low Recovery After Aqueous Wash Emulsion formation during extraction.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.
Product Contaminated with High-Boiling Impurities Inefficient distillation.Use a fractionating column with a higher number of theoretical plates for the distillation. Ensure a slow and steady distillation rate to allow for proper separation. Distilling under reduced pressure will lower the boiling points and can improve separation.
Copper Catalyst Remains After Filtration Catalyst is too fine or filtration medium is not sufficient.Use a thicker pad of Celite for filtration. Alternatively, centrifuge the mixture to pellet the fine particles before decanting and filtering the supernatant.
Broad Peaks or Tailing in Column Chromatography Improper solvent system or overloaded column.Optimize the solvent system using thin-layer chromatography (TLC) first. A common starting point for nonpolar compounds is a low percentage of ethyl acetate in hexanes.[3] Ensure the amount of crude product loaded onto the column is appropriate for its size.

Data Presentation

Table 1: Physical Properties of this compound and Common Starting Materials

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 184.23[4][5][6]271-273[4][7]N/A
Phenol94.11181.740.5
m-Cresol108.14[8]202[9]11-12[9]
Bromobenzene157.01[10]156[10][11][12][13]-30.8[12][13]
3-Bromotoluene171.03[14]183.7[14]-40[4][14]

Experimental Protocols

Protocol 1: General Workup and Extraction for Ullmann Synthesis

This protocol is a general procedure for the initial workup of a reaction mixture from an Ullmann condensation to synthesize this compound.

  • Cooling and Dilution: Once the reaction is complete, allow the reaction vessel to cool to room temperature.

  • Solvent Addition: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or toluene.

  • Filtration: Filter the mixture through a pad of Celite to remove the copper catalyst and any inorganic salts. Wash the filter cake with additional organic solvent to ensure all the product is collected.[2]

  • Aqueous Extraction (for phenolic impurities):

    • Transfer the filtrate to a separatory funnel.

    • Add a 1 M aqueous solution of sodium hydroxide (NaOH).

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the extraction with NaOH solution one or two more times.

  • Washing: Wash the organic layer with water, followed by a wash with brine (saturated NaCl solution) to aid in the removal of water.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation

This protocol is suitable for separating this compound from lower-boiling unreacted starting materials like bromobenzene or 3-bromotoluene.

  • Apparatus Setup: Assemble a fractional distillation apparatus. For efficient separation, a Vigreux column or a packed column (e.g., with Raschig rings) is recommended. The use of vacuum is highly recommended to lower the boiling points and prevent thermal degradation.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the distillation flask gently.

    • Collect the initial fraction, which will be the lower-boiling starting material (e.g., bromobenzene, bp ~156 °C). The temperature at the still head should hold steady during the collection of this fraction.

    • Once the first component has been distilled, the temperature at the still head will drop before rising again.

    • Increase the heating mantle temperature to distill the this compound. Collect the fraction that distills at the expected boiling point (271-273 °C at atmospheric pressure; this will be lower under vacuum).

  • Completion: Stop the distillation before the flask goes to dryness. The purified this compound is the collected high-boiling fraction.

Protocol 3: Purification by Column Chromatography

This protocol is ideal for obtaining high-purity this compound.

  • Stationary Phase: Pack a glass chromatography column with silica gel using a slurry method with a nonpolar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with a nonpolar solvent system, such as 100% hexanes or a low percentage of a more polar solvent like ethyl acetate in hexanes (e.g., 2-5% ethyl acetate/hexanes).[3]

    • The less polar unreacted aryl halides will elute first.

    • The this compound will elute as the polarity of the solvent is held constant or slightly increased.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

Visualization

Purification_Workflow crude_product Crude this compound (from reaction workup) extraction Aqueous Base Extraction (e.g., NaOH) crude_product->extraction Contains phenolic starting materials distillation Fractional Distillation pure_product Pure this compound distillation->pure_product Unreacted aryl halides removed extraction->distillation Phenolic impurities removed chromatography Column Chromatography extraction->chromatography For higher purity chromatography->pure_product All impurities removed

Caption: A workflow diagram for the purification of this compound.

References

Optimizing temperature and pressure for diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in diaryl ether synthesis. The focus is on optimizing temperature and pressure to improve reaction outcomes, primarily concerning the Ullmann condensation and related copper-catalyzed methods.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for a successful Ullmann diaryl ether synthesis?

A1: The optimal temperature for an Ullmann diaryl ether synthesis is highly dependent on the specific substrates, catalyst system, and solvent used. Traditional methods often required high temperatures, sometimes exceeding 200°C.[1] However, modern catalytic systems with specialized ligands have enabled the reaction to proceed at much milder temperatures, often in the range of 80°C to 120°C.[2][3][4] For instance, copper-catalyzed Ullmann-type syntheses have been effectively carried out at 90°C with the assistance of ligands like N,N-dimethylglycine.[5] In some cases, with highly reactive substrates or advanced catalytic systems, the reaction can even proceed at room temperature.[5]

Q2: How does increasing the reaction temperature affect the yield of my diaryl ether synthesis?

A2: Increasing the reaction temperature can have both positive and negative effects on the yield. Generally, higher temperatures increase the reaction rate, which can be beneficial for less reactive substrates, such as aryl bromides or sterically hindered starting materials.[6] For example, the coupling of bromobenzene with a phenol might show a significantly lower yield at 82°C compared to 110°C. However, excessively high temperatures can lead to thermal decomposition of reactants, products, or the catalyst, resulting in a lower overall yield and the formation of impurities. It is crucial to find the optimal temperature that maximizes the reaction rate while minimizing degradation.

Q3: Is pressure a critical parameter to control in standard diaryl ether synthesis?

A3: In most standard laboratory-scale diaryl ether syntheses, such as the Ullmann condensation, pressure is not an actively optimized parameter in the same way temperature is. Reactions are typically run under an inert atmosphere (e.g., nitrogen or argon) at atmospheric pressure or with a slight positive pressure to prevent the ingress of moisture and oxygen, which can deactivate the catalyst and lead to side reactions.[7] When reactions are heated in a sealed vessel above the boiling point of the solvent, the pressure inside the vessel will naturally increase. This can sometimes be advantageous for accelerating the reaction rate but is often a consequence of the chosen temperature and solvent rather than an independently controlled variable.

Q4: Are there advanced synthesis methods where pressure is a key optimization parameter?

A4: Yes, in specialized applications like synthesis in supercritical fluids, pressure is a critical parameter. For instance, diaryl ether synthesis has been successfully performed in supercritical carbon dioxide (scCO₂).[8][9] In this method, both temperature and pressure are adjusted to bring CO₂ to its supercritical state, where it exhibits properties of both a liquid and a gas. The pressure in such a system can be in the range of several megapascals (MPa).[2] By tuning the pressure, the density and solvating properties of the supercritical fluid can be precisely controlled, which in turn can influence reaction rates and selectivity.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Reaction temperature is too low. Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC to find the optimal temperature. For less reactive aryl bromides, temperatures around 110°C may be necessary.[7]
Reaction time is insufficient. Extend the reaction time. Some reactions, especially with sterically hindered substrates, may require 24 hours or longer to reach completion.
Catalyst, ligand, or base is inappropriate or inactive. Ensure the purity and activity of your catalyst and ligand. Screen different ligands and bases to find the optimal combination for your specific substrates. The choice of base is critical and can significantly impact yield.[8]
Solvent is not optimal. The solvent choice can dramatically affect the reaction outcome. For Ullmann reactions, polar aprotic solvents like DMF, NMP, or acetonitrile are often used. However, in some systems, non-polar solvents like toluene or xylene have proven more effective.[6]
Presence of moisture or oxygen. Use anhydrous solvents and flame-dried glassware. Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon.[7]

Issue 2: Formation of Side Products and Impurities

Possible Cause Troubleshooting Steps
Reaction temperature is too high. Lower the reaction temperature. High temperatures can cause decomposition of starting materials or the desired product, leading to complex reaction mixtures.
Homocoupling of the aryl halide. This side reaction is generally less common in modern, well-optimized Ullmann reactions but can occur at very high temperatures. Consider using a more selective catalyst-ligand system.
Hydrolysis of the aryl halide. If trace amounts of water are present, the aryl halide can hydrolyze to form a phenol, which can then react to form a symmetric diaryl ether. Ensure strictly anhydrous conditions by using a drying agent like molecular sieves.[7]

Data Presentation

Table 1: Effect of Temperature and Solvent on Diaryl Ether Yield

EntryAryl HalidePhenolSolventTemperature (°C)Yield (%)
1Iodobenzene3,5-DimethylphenolAcetonitrile82~97
2Bromobenzene3,5-DimethylphenolAcetonitrile8239
3Bromobenzene3,5-DimethylphenolDMF110>80 (after 36h)
42-Bromonaphthalenep-CresolToluene10058.3
52-Bromonaphthalenep-Cresolo-Xylene14067.9

Data adapted from multiple sources for illustrative purposes.[6][7]

Table 2: Effect of Base on Diaryl Ether Synthesis in Toluene at 100°C

EntryBaseYield (%)
1K₂CO₃58.3
2Cs₂CO₃10
3Na₂CO₃0

Reaction Conditions: 2-bromonaphthalene, p-cresol, Cu(I) catalyst (5 mol %), toluene, 100 °C.

Experimental Protocols

General Procedure for a Copper-Catalyzed Diaryl Ether Synthesis (Ullmann Condensation)

This protocol is a generalized procedure and may require optimization for specific substrates.

1. Reactant Preparation:

  • To an oven-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the phenol (1.2 mmol), the copper catalyst (e.g., CuI, 5-10 mol%), and the ligand (e.g., N,N-dimethylglycine, 10-20 mol%).

  • Add the base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 mmol).

2. Solvent Addition:

  • Add the anhydrous solvent (e.g., acetonitrile, DMF, or toluene, 3-5 mL) via syringe.

3. Reaction Execution:

  • Seal the reaction vessel and place it under a positive pressure of an inert atmosphere (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC analysis. Reaction times can vary from a few hours to over 24 hours.

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

5. Purification:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure diaryl ether.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep_reactants Combine Aryl Halide, Phenol, Catalyst, Ligand, & Base add_solvent Add Anhydrous Solvent prep_reactants->add_solvent Inert Atmosphere heat_stir Heat to Optimal Temperature with Stirring add_solvent->heat_stir monitor Monitor Progress (TLC/GC) heat_stir->monitor cool_down Cool to Room Temperature monitor->cool_down Reaction Complete filter_celite Dilute and Filter through Celite cool_down->filter_celite wash Wash with Water and Brine filter_celite->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product final_product chromatography->final_product Isolate Pure Product

Caption: Workflow for a typical Ullmann diaryl ether synthesis.

Troubleshooting_Logic start Low or No Yield check_temp Is Temperature Optimal? start->check_temp increase_temp Increase Temperature check_temp->increase_temp No check_reagents Are Reagents Active/Correct? check_temp->check_reagents Yes success Improved Yield increase_temp->success screen_reagents Screen Catalyst/Ligand/Base check_reagents->screen_reagents No check_conditions Are Conditions Anhydrous? check_reagents->check_conditions Yes screen_reagents->success improve_conditions Use Dry Solvents/Inert Gas check_conditions->improve_conditions No check_conditions->success Yes improve_conditions->success

Caption: Decision tree for troubleshooting low yields.

References

Technical Support Center: Troubleshooting Low Conversion Rates in the Ullmann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ullmann reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding low conversion rates in Ullmann coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Ullmann reaction shows low to no conversion. What are the most common initial checks I should perform?

When facing low or no product yield, a systematic check of the fundamental reaction components is crucial. The primary suspects are often the catalyst's activity, the purity of the starting materials, and the reaction setup itself. Ensure your copper catalyst, particularly Cu(I) salts, is fresh and has not been unduly exposed to air, which can lead to oxidation and inactivation.[1] Verify the purity of your aryl halide and nucleophile, as impurities can interfere with the catalytic cycle. Lastly, confirm that the reaction was conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and unwanted side reactions.

Q2: How do I choose the optimal ligand for my specific Ullmann coupling?

The choice of ligand is critical and highly dependent on the substrates. For many Ullmann C-N and C-O couplings, bidentate ligands such as amino acids (e.g., L-proline, N,N-dimethylglycine) and diamines (e.g., N,N'-dimethylethylenediamine) have proven effective at lower temperatures.[2] For more challenging couplings, such as those involving aryl chlorides, more specialized and sterically encumbered ligands may be necessary to promote the reaction and prevent catalyst deactivation.[3] It is often best to screen a small library of ligands from different classes to identify the most effective one for your specific substrate combination.

Q3: What is the role of the base in the Ullmann reaction, and how does its choice affect the outcome?

The base plays a multifaceted role in the Ullmann reaction. Its primary function is to deprotonate the nucleophile, but it can also influence the solubility of reaction components and the stability of the copper catalyst.[4] Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base are critical; for instance, a stronger, more soluble base might be required for less acidic nucleophiles. However, an excessively strong base can lead to side reactions. The physical properties of the base, such as particle size, can also impact reaction kinetics.[1]

Q4: Can the solvent choice significantly impact the conversion rate?

Yes, the solvent can have a profound effect on the Ullmann reaction. Polar aprotic solvents like DMF, DMSO, and NMP are frequently used and can be effective for a wide range of couplings.[5] However, in some cases, particularly for C-O couplings, non-polar solvents such as toluene or xylene may provide better yields.[6] The ideal solvent will effectively solubilize the reactants and the catalytic species while being stable at the required reaction temperature.

Q5: My reaction starts but then stalls before completion. What could be the cause?

Reaction stalling is often a sign of catalyst deactivation.[7] This can occur for several reasons, including the gradual oxidation of the Cu(I) catalyst, product inhibition where the formed product binds too strongly to the copper center, or competitive binding of other species in the reaction mixture to the catalyst.[7][8] In some cases, the inorganic byproducts of the reaction can also inhibit the catalyst.[7] To address this, one might consider adding a second portion of fresh catalyst and ligand midway through the reaction.

Troubleshooting Guide for Low Conversion Rates

This section provides a more detailed breakdown of common issues leading to low conversion rates and their potential solutions.

Problem 1: Low or No Product Formation
Potential CauseSuggested Solution(s)Rationale
Inactive Catalyst • Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).• Consider in-situ activation of the copper source.[5]• If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1]The active catalytic species in the Ullmann reaction is believed to be Cu(I). Oxidation to Cu(II) or impurities in the copper source can render the catalyst inactive.
Inappropriate Ligand • Screen a variety of ligands from different classes (e.g., amino acids, diamines, phenanthrolines).• For sterically hindered substrates, consider bulkier ligands.The ligand stabilizes the copper catalyst and facilitates the catalytic cycle. The optimal ligand is highly substrate-dependent.
Suboptimal Base • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).• Ensure the base is finely powdered and anhydrous.The base's strength and solubility are crucial for deprotonating the nucleophile and can affect the overall reaction rate.
Incorrect Solvent • Test a range of solvents with varying polarities (e.g., DMF, DMSO, toluene, dioxane).The solvent affects the solubility of reactants and the stability of the catalytic species.
Low Reaction Temperature • Incrementally increase the reaction temperature.Traditional Ullmann reactions required high temperatures. While modern ligand-accelerated protocols are milder, sufficient thermal energy is often needed.
Starting Material Impurity • Purify starting materials (aryl halide and nucleophile) before use.• Ensure all reagents and solvents are anhydrous.Impurities can poison the catalyst or lead to side reactions. Water can lead to dehalogenation of the aryl halide.
Problem 2: Reaction Stalls at Partial Conversion
Potential CauseSuggested Solution(s)Rationale
Catalyst Deactivation • Add a second portion of fresh catalyst and/or ligand mid-reaction.• Switch to a more robust ligand that better stabilizes the catalyst.[3]• Ensure a strictly inert atmosphere is maintained throughout the reaction.The catalyst can deactivate over time due to oxidation, product inhibition, or other competing equilibria in the reaction mixture.
Product Inhibition • Try a different solvent to potentially reduce product-catalyst binding.• Consider using a ligand that can more effectively compete with the product for binding to the copper center.The desired product may coordinate with the copper catalyst, preventing it from participating in further catalytic cycles.[8]
Insoluble Species Formation • Monitor the reaction for the formation of precipitates.• If insolubility is an issue, consider a solvent that better solubilizes all components.The formation of insoluble copper species or other salts can remove the catalyst from the reaction medium.
Problem 3: Formation of Significant Byproducts
Potential CauseSuggested Solution(s)Rationale
Dehalogenation of Aryl Halide • Use rigorously dried solvents and reagents.• Consider a milder base.Protic impurities, such as water, can lead to the reduction of the aryl halide, a common side reaction.
Homocoupling of Aryl Halide • Maintain a strict inert atmosphere.• Ensure the purity of the nucleophile.The absence of the nucleophile or the presence of oxygen can promote the homocoupling of the aryl halide.
Nucleophile Degradation • Lower the reaction temperature.• Use a milder base.The nucleophile may not be stable under the reaction conditions, leading to decomposition and reduced yield.

Data Presentation

Table 1: Effect of Ligand on Diaryl Ether Synthesis Yield

Reaction of 4-methoxyphenol with 4-bromoanisole.

LigandYield (%) after 2h 15minYield (%) after 24h
N,N-Dimethylglycine (L1) 1150
N-Methyl-L-proline 945
N-Butylimidazole 842
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) < 515
No Ligand < 2< 5
Reaction conditions: K₃PO₄ (2.0 equiv), CuI (10 mol %), ligand (10 mol %), 4-methoxyphenol (1.0 mmol), 4-bromoanisole (1.0 mmol), MeCN (3 mL), 80 °C. Data adapted from a representative ligand screening study.[9]
Table 2: Influence of Base on Ullmann C-O Coupling Yield

Reaction of p-cresol with 4-bromobenzonitrile.

BaseSolventYield (%)
K₂CO₃ Toluene58
Cs₂CO₃ Toluene10
Na₂CO₃ Toluene0
K₃PO₄ Toluene45
K₂CO₃ o-Xylene68
Reaction conditions: p-cresol (1.2 equiv), 4-bromobenzonitrile (1.0 equiv), CuI(PPh₃)₃ (5 mol %), base (2.0 equiv), solvent (5 mL), 110 °C (Toluene) or 140 °C (o-Xylene), 24 h. Data adapted from a study on O-arylation in non-polar solvents.[6]

Experimental Protocols

General Procedure for Ullmann C-N Coupling (Arylation of an Amine)
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (e.g., 5-10 mol%), the chosen ligand (e.g., 10-20 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Addition of Reactants: Add the aryl halide (1.0 equiv.) and the amine (1.2 equiv.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., DMSO or toluene) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Detailed Protocol for Ullmann C-O Coupling (Diaryl Ether Synthesis)
  • Reagent Preparation: In an oven-dried reaction vessel, combine the phenol (1.2 equiv.), aryl halide (1.0 equiv.), CuI (e.g., 10 mol%), a suitable ligand (e.g., N,N-dimethylglycine, 10 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Inerting the Vessel: Seal the vessel and thoroughly evacuate and backfill with an inert gas like argon three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., acetonitrile or toluene) via syringe.

  • Heating and Stirring: Immerse the reaction vessel in a preheated oil bath set to the desired temperature (e.g., 80-110 °C) and stir the mixture.

  • Reaction Monitoring: Follow the disappearance of the starting materials by TLC or GC-MS analysis of small aliquots.

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts. Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The resulting crude product can be purified by flash column chromatography.

Procedure for Ullmann C-C Coupling (Biaryl Synthesis)
  • Reaction Assembly: In a dry screw-capped vial, place the aryl halide (1.0 equiv.), copper powder or a Cu(I) salt (e.g., 1.5-2.0 equiv. for classical conditions, or catalytic amounts with a ligand for modern protocols), and a high-boiling solvent (e.g., DMF or nitrobenzene). For modern, catalyzed versions, a ligand and base would also be added here.

  • Inert Atmosphere: If using a catalytic system, flush the vial with an inert gas. For classical high-temperature reactions, this is sometimes omitted but is good practice.

  • Reaction: Seal the vial tightly and heat to a high temperature (e.g., 150-210 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by taking small samples and analyzing them by GC-MS or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove the copper salts. The filtrate is then washed with aqueous ammonia to remove residual copper, followed by water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the biaryl product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Ullmann_Reaction start Low Conversion in Ullmann Reaction check_catalyst Is the Copper Catalyst Active? start->check_catalyst check_ligand Is the Ligand Optimal? check_catalyst->check_ligand Yes solution_catalyst Use fresh Cu(I) salt. Consider in-situ activation. check_catalyst->solution_catalyst No check_base Is the Base Appropriate? check_ligand->check_base Yes solution_ligand Screen a panel of ligands. Consider ligand stoichiometry. check_ligand->solution_ligand No check_conditions Are Reaction Conditions Optimal? check_base->check_conditions Yes solution_base Screen different bases (K2CO3, K3PO4, Cs2CO3). Ensure base is dry and finely powdered. check_base->solution_base No check_materials Are Starting Materials Pure? check_conditions->check_materials Yes solution_conditions Increase temperature incrementally. Screen solvents (DMF, Toluene, etc.). Ensure inert atmosphere. check_conditions->solution_conditions No solution_materials Purify starting materials. Use anhydrous solvents. check_materials->solution_materials No end_node Reaction Optimized check_materials->end_node Yes solution_catalyst->check_ligand solution_ligand->check_base solution_base->check_conditions solution_conditions->check_materials solution_materials->end_node

Caption: A logical flowchart for troubleshooting low conversion rates.

Ullmann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dry Glassware & Reagents add_solids Add Cu Salt, Ligand, Base, Aryl Halide, & Nucleophile prep_reagents->add_solids inert_atmosphere Evacuate & Backfill with Inert Gas (3x) add_solids->inert_atmosphere add_solvent Add Anhydrous Solvent inert_atmosphere->add_solvent heat_stir Heat to Desired Temperature & Stir add_solvent->heat_stir monitor Monitor Progress (TLC/GC-MS) heat_stir->monitor cool_quench Cool to RT & Dilute monitor->cool_quench extract Aqueous/Organic Extraction cool_quench->extract dry_concentrate Dry Organic Layer & Concentrate extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify Optimization_Workflow cluster_screening Parameter Screening start Initial Reaction (Literature Conditions) screen_ligand Screen Ligands start->screen_ligand screen_base Screen Bases screen_ligand->screen_base screen_solvent Screen Solvents screen_base->screen_solvent screen_temp Screen Temperatures screen_solvent->screen_temp analysis Analyze Yield & Purity screen_temp->analysis analysis->screen_ligand Re-optimize optimized Optimized Conditions analysis->optimized Acceptable

References

Technical Support Center: 3-Phenoxytoluene High-Temperature Applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-phenoxytoluene. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the thermal degradation of this compound at elevated temperatures.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during high-temperature experiments involving this compound.

Q1: My this compound sample is discoloring (turning yellow or brown) upon heating. What is causing this and how can I prevent it?

A1: Discoloration is a common indicator of thermal degradation. At high temperatures, especially in the presence of oxygen, this compound can undergo oxidation, leading to the formation of colored byproducts.[1]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Oxygen can initiate depolymerization and the formation of hydroperoxides which can lead to charring and discoloration.

    • Solvent Purity: Use high-purity, degassed solvents to avoid introducing oxygen or other reactive impurities.

    • Glassware Cleanliness: Ensure all glassware is scrupulously clean and free of any acidic or basic residues that could catalyze degradation.

    • Stabilizer Addition: Consider the addition of a thermal stabilizer. Phenolic antioxidants or phosphite-based stabilizers are effective in preventing thermo-oxidative degradation.[1][2]

Q2: I am observing unexpected side products in my reaction mixture. What are the likely thermal degradation pathways for this compound?

A2: The primary thermal degradation pathway for diaryl ethers like this compound involves the cleavage of the C-O ether linkage. This can proceed through hydrolysis (if water is present) or direct thermal scission, leading to the formation of phenols and other aromatic compounds.

  • Likely Degradation Products:

    • Phenol

    • m-Cresol

    • Diphenyl ether (from recombination of phenyl radicals)

    • Di-(3-methylphenyl) ether (from recombination of tolyl radicals)

    • Char and other high molecular weight condensation products at very high temperatures.

Q3: How can I quantitatively assess the thermal stability of my this compound sample?

A3: Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition provides a quantitative measure of thermal stability. For a more detailed analysis of degradation products, Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC/MS) can be employed.

Data Presentation: Thermal Stability of Aryl Ethers

The following tables provide representative data for the thermal stability of aryl ethers. Note that specific values for this compound may vary depending on experimental conditions and sample purity.

Table 1: Decomposition Temperatures of Representative Aryl Ethers (Illustrative Data)

CompoundDecomposition Onset (°C) in N₂Decomposition Onset (°C) in AirPrimary Degradation Products
Diphenyl Ether~400~350Phenol, Benzene, Char
This compound (estimated) ~380 ~330 Phenol, m-Cresol, Char
4,4'-Oxydiphenol~450~400Phenol, Hydroquinone, Char

Table 2: Effect of Stabilizers on the Thermal Stability of a Representative Diaryl Ether (Illustrative Data)

StabilizerConcentration (wt%)Decomposition Onset (°C) in Air
None0340
Hindered Phenolic Antioxidant0.5375
Phosphite Stabilizer0.5385
Hindered Phenolic + Phosphite0.25 + 0.25395

Experimental Protocols

1. Thermogravimetric Analysis (TGA) of this compound

  • Objective: To determine the onset temperature of thermal decomposition of this compound.

  • Methodology:

    • Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA crucible (typically alumina or platinum).

    • Place the crucible in the TGA instrument.

    • Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative stability) at a constant flow rate (e.g., 20-50 mL/min).

    • Program the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the sample weight as a function of temperature.

    • The onset temperature of decomposition is determined from the resulting TGA curve, typically by the intersection of the baseline tangent with the tangent of the decomposition step.

2. Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC/MS) of this compound

  • Objective: To identify the volatile products of thermal decomposition of this compound.

  • Methodology:

    • Place a small amount of the this compound sample into a pyrolysis sample cup.

    • Introduce the sample cup into the pyrolyzer, which is interfaced with a GC-MS system.

    • Rapidly heat the sample to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (Helium).

    • The volatile pyrolysis products are swept into the GC column for separation.

    • The separated components are then introduced into the mass spectrometer for identification based on their mass spectra.

Visualizations

Thermal_Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Heat High_Temperature High_Temperature High_Temperature->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Oxidative Degradation Phenol Phenol Degradation_Products->Phenol m-Cresol m-Cresol Degradation_Products->m-Cresol Char Char Degradation_Products->Char

Caption: Thermal degradation pathways of this compound.

Experimental_Workflow_TGA cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Weigh_Sample Weigh 5-10 mg of This compound Place_in_Crucible Place in TGA Crucible Weigh_Sample->Place_in_Crucible Load_Sample Load into TGA Place_in_Crucible->Load_Sample Purge_Gas Purge with N2 or Air Load_Sample->Purge_Gas Heat_Sample Heat at 10°C/min Purge_Gas->Heat_Sample Record_Weight_Loss Record Weight vs. Temp Heat_Sample->Record_Weight_Loss Determine_Onset Determine Decomposition Onset Record_Weight_Loss->Determine_Onset

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_Logic Problem Discoloration or Unexpected Products? Check_Atmosphere Is the atmosphere inert? Problem->Check_Atmosphere Check_Purity Are solvents and reagents pure? Check_Atmosphere->Check_Purity Yes Use_Inert_Gas Implement inert gas purge (N2 or Ar) Check_Atmosphere->Use_Inert_Gas No Add_Stabilizer Consider adding a stabilizer (e.g., phenolic antioxidant) Check_Purity->Add_Stabilizer Yes Purify_Reagents Purify/degas solvents and check reagent quality Check_Purity->Purify_Reagents No Solution Problem Resolved Add_Stabilizer->Solution Use_Inert_Gas->Check_Atmosphere Purify_Reagents->Check_Purity

Caption: Troubleshooting logic for thermal degradation issues.

References

Technical Support Center: Catalyst Deactivation in 3-Phenoxytoluene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of 3-phenoxytoluene, primarily via Ullmann condensation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation in my this compound synthesis?

A1: The primary indicators of catalyst deactivation include:

  • Decreased reaction rate: The time required to achieve the desired conversion of reactants increases significantly.

  • Lower yield: The amount of this compound produced is lower than expected under standard reaction conditions.

  • Incomplete conversion: The reaction stalls before all the limiting reactant is consumed, even with extended reaction times.

  • Changes in selectivity: An increase in the formation of by-products may be observed.

  • Visual changes in the catalyst: For heterogeneous catalysts, a change in color or morphology may be apparent. For homogeneous catalysts, precipitation or color changes in the reaction mixture can indicate catalyst degradation.

Q2: What are the main causes of catalyst deactivation in Ullmann-type diaryl ether syntheses?

A2: Catalyst deactivation in these reactions is generally attributed to chemical, thermal, and mechanical factors.[1] The most common causes can be categorized as:

  • Poisoning: Strong chemisorption of impurities or by-products onto the active sites of the catalyst.[1]

  • Fouling/Coking: Physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[2][3]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the agglomeration of small catalyst particles into larger ones, reducing the active surface area.[4]

  • Leaching: Dissolution of the active metal from a solid support into the reaction mixture.[5]

  • Ligand Degradation: Decomposition of the ligand that is essential for stabilizing the active catalytic species.[6]

Q3: My copper catalyst seems to be deactivating. Could the base I'm using be the problem?

A3: Yes, the choice and concentration of the base can significantly impact catalyst stability. In copper-catalyzed Ullmann reactions, it has been found that the ligation of carbonate bases to the active copper species can be a reason for deactivation.[7][8] The carbonate and the nucleophile (phenoxide) can act as competitive ligands, and strong binding of the carbonate can inhibit the catalytic cycle.[7][8]

Q4: Can the product, this compound, or by-products inhibit the catalyst?

A4: Product and by-product inhibition are known causes of catalyst deactivation in cross-coupling reactions. While specific data for this compound is limited, in similar Ullmann-Goldberg C-N coupling reactions, both product inhibition and inhibition by inorganic halide salt by-products have been identified as pathways for catalyst deactivation.[9]

Section 2: Troubleshooting Guides

Issue 1: Gradual or rapid decrease in reaction yield over subsequent catalyst cycles.

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning 1. Purify all reactants and solvents to remove potential poisons like sulfur or nitrogen compounds. 2. Use high-purity inert gas for reactions.Impurities in the feedstock are a common source of catalyst poisons.
Leaching of Active Metal 1. For heterogeneous catalysts, perform a hot filtration test: filter the catalyst from the hot reaction mixture and allow the filtrate to react further. If the reaction continues, leaching is occurring. 2. Analyze the filtrate for the presence of copper using ICP-AES.This helps to determine if the active catalytic species is remaining on the support or dissolving into the reaction medium.
Thermal Degradation (Sintering) 1. Optimize the reaction temperature to the lowest effective level. 2. Characterize the used catalyst using techniques like XRD or TEM to observe changes in crystallite size.High temperatures can lead to irreversible agglomeration of catalyst particles, reducing the number of active sites.
Fouling/Coking 1. Analyze the spent catalyst for carbon content using thermogravimetric analysis (TGA) or elemental analysis. 2. Consider lowering the reaction temperature or adjusting reactant concentrations.High temperatures and certain reactant ratios can promote the formation of carbonaceous deposits on the catalyst surface.[2][3]

Issue 2: The reaction starts well but then slows down or stops before completion.

Potential Cause Troubleshooting Step Rationale
Product/By-product Inhibition 1. Monitor the reaction kinetics. A deviation from the expected rate law as product concentration increases may suggest inhibition. 2. If possible, perform experiments with added product or by-product to confirm the inhibitory effect.The accumulation of products or by-products in the reaction mixture can sometimes bind to the catalyst and slow down the reaction.[9]
Ligand Decomposition 1. Ensure the chosen ligand is stable under the reaction conditions (temperature, base). 2. Use a slight excess of the ligand to compensate for any degradation and prevent catalyst decomplexation.[6]The ligand is crucial for stabilizing the active copper species; its loss can lead to catalyst deactivation.
Formation of Inactive Catalyst Species 1. In the case of using carbonate bases, consider switching to an alternative base like a phosphate or alkoxide to see if performance improves. 2. Analyze the reaction mixture or isolated catalyst species to identify any new, inactive copper complexes.As mentioned, the formation of stable carbonate-ligated copper complexes can halt the catalytic cycle.[7][8]

Section 3: Quantitative Data on Catalyst Deactivation

Catalyst SystemReactantsYield (1st Run)Yield (Subsequent Runs)Reference
CuFe₂O₄ NanoparticlesPhenol and Aryl IodideHighMaintained for up to 3 runs[5]
Cellulose-supported Cu(II) complexPhenols and Aryl/Benzyl HalidesExcellentMaintained for up to 7 runs[6]
GO-Cu₁.₈S NanocompositePhenols and Aryl HalidesHighRecyclable for 3 runs without performance decrease[5]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Testing Catalyst Reusability in this compound Synthesis

This protocol outlines a general method for evaluating the stability and reusability of a heterogeneous copper catalyst in the Ullmann condensation for this compound synthesis.

  • Reaction Setup:

    • To a dried reaction vessel, add the heterogeneous copper catalyst (e.g., 5 mol%), m-cresol (1.0 eq.), phenyl bromide (1.2 eq.), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.).

    • Add an appropriate anhydrous solvent (e.g., DMF or toluene) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.

    • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion and yield of this compound.

  • Catalyst Recovery:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.

    • Wash the recovered catalyst with a suitable solvent (e.g., the reaction solvent followed by a lower boiling point solvent like acetone) to remove any adsorbed species.

    • Dry the catalyst under vacuum.

  • Catalyst Reuse:

    • Use the recovered catalyst in a subsequent reaction under the same conditions as the initial run.

    • Repeat the reaction, recovery, and reuse steps for several cycles.

  • Data Analysis:

    • Plot the yield of this compound versus the cycle number to visualize the catalyst's stability. A significant drop in yield indicates deactivation.

Protocol 2: Characterization of a Deactivated Copper Catalyst

This protocol provides a workflow for analyzing a spent catalyst to understand the deactivation mechanism.

  • Sample Preparation:

    • Recover the deactivated catalyst from the reaction mixture as described in Protocol 1.

    • For comparison, retain a sample of the fresh, unused catalyst.

  • Surface Area and Porosity Analysis:

    • Measure the BET surface area of both the fresh and deactivated catalyst samples. A significant decrease in surface area can indicate sintering or pore blockage.

  • Surface Composition and Oxidation State Analysis:

    • Perform X-ray Photoelectron Spectroscopy (XPS) analysis on both fresh and deactivated catalyst samples.[10]

    • Focus on the Cu 2p region to determine the oxidation state(s) of copper on the surface. Changes in the binding energies or the appearance of new peaks can indicate oxidation, reduction, or the formation of new copper species.[11]

  • Analysis of Surface Deposits:

    • Conduct Temperature-Programmed Desorption (TPD) with a probe molecule like ammonia (for acidity) or CO₂ (for basicity) to assess changes in the surface chemistry.[12]

    • Perform Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) in an oxidizing atmosphere to quantify the amount of carbonaceous deposits (coke) on the catalyst surface.[3]

  • Morphological and Structural Analysis:

    • Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize changes in the catalyst's morphology and particle size. An increase in particle size is indicative of sintering.

    • Employ X-ray Diffraction (XRD) to identify any changes in the crystalline structure of the catalyst or its support.

Protocol 3: General Procedure for Catalyst Regeneration

The appropriate regeneration method depends on the cause of deactivation. Here are two general approaches:

  • For Deactivation by Coking/Fouling (Calcination):

    • Place the deactivated catalyst in a tube furnace.

    • Heat the catalyst under a flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂).

    • The temperature should be ramped up slowly to control the combustion of the coke and avoid excessive heat that could cause sintering. The final temperature will depend on the nature of the coke and the thermal stability of the catalyst.

    • Hold at the final temperature until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂).

    • Cool the catalyst down under an inert gas flow.

  • For Deactivation by Poisoning (Chemical Washing):

    • Wash the deactivated catalyst with a suitable solvent to remove weakly adsorbed species.

    • For more strongly bound poisons, a mild acid or base wash may be effective, but this must be carefully chosen to avoid damaging the catalyst. The choice of washing agent depends on the nature of the poison.

    • After washing, thoroughly rinse the catalyst with a neutral solvent and dry it under vacuum.

Section 5: Visualizations

Ullmann_Diaryl_Ether_Synthesis_Cycle cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst OxidativeAddition Oxidative Addition Cu_I->OxidativeAddition + Ar-X Phenoxide Phenoxide (Ar'-O⁻) Phenoxide->Cu_I Forms Cu(I)-phenoxide ArylHalide Aryl Halide (Ar-X) ArylHalide->OxidativeAddition Cu_III Cu(III) Intermediate (Ar-Cu(III)-OAr') OxidativeAddition->Cu_III ReductiveElimination Reductive Elimination Cu_III->ReductiveElimination ReductiveElimination->Cu_I Regenerates Catalyst Product Diaryl Ether (Ar-O-Ar') ReductiveElimination->Product

Caption: A simplified catalytic cycle for the copper-catalyzed Ullmann diaryl ether synthesis.

Catalyst_Deactivation_Troubleshooting cluster_analysis Characterization of Spent Catalyst cluster_solutions Potential Solutions Start Decreased Catalyst Performance (Low Yield / Slow Rate) CheckPurity Verify Purity of Reactants, Solvents, and Inert Gas Start->CheckPurity CheckConditions Confirm Reaction Conditions (Temp, Time, Stirring) Start->CheckConditions Leaching Hypothesis: Leaching Start->Leaching For heterogeneous catalysts Poisoning Hypothesis: Poisoning CheckPurity->Poisoning If impurities are suspected Fouling Hypothesis: Fouling / Coking CheckConditions->Fouling If conditions favor side reactions Sintering Hypothesis: Sintering CheckConditions->Sintering If temperature is too high XPS XPS Analysis (Oxidation State) Poisoning->XPS TGA TGA/TPO Analysis (Carbon Content) Fouling->TGA TEM_XRD TEM / XRD Analysis (Particle Size / Structure) Sintering->TEM_XRD ICP ICP-AES of Filtrate (Metal Content) Leaching->ICP Purify Purify Starting Materials XPS->Purify Regenerate Regenerate Catalyst (e.g., Calcination) TGA->Regenerate OptimizeTemp Optimize Reaction Temperature TEM_XRD->OptimizeTemp ModifySupport Modify Catalyst Support or Ligand ICP->ModifySupport

Caption: A troubleshooting workflow for diagnosing catalyst deactivation in this compound synthesis.

References

Technical Support Center: Scaling Up 3-Phenoxytoluene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-phenoxytoluene from the laboratory to the pilot plant. It addresses common challenges through troubleshooting guides and frequently asked questions, offering practical solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the scale-up of this compound synthesis, primarily focusing on the Ullmann condensation, a prevalent industrial method.

Q1: We are observing a significant drop in yield when moving from the lab to the pilot plant. What are the likely causes?

A1: A decrease in yield upon scale-up is a common challenge and can be attributed to several factors that are more pronounced at a larger scale:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and decomposition. The surface-area-to-volume ratio decreases significantly, making heat removal more challenging for exothermic reactions.

  • Catalyst Deactivation: At the pilot scale, longer reaction times and potential for impurities in larger volumes of starting materials and solvents can lead to faster catalyst deactivation.

  • Impurity Profile: The purity of starting materials may vary between lab-scale batches and larger pilot-plant quantities, introducing contaminants that can interfere with the reaction.

  • Work-up and Isolation Inefficiencies: Extraction and distillation processes that are efficient in the lab may not scale linearly. Inefficient phase separation or product loss during distillation can significantly lower the isolated yield.

Troubleshooting Steps:

  • Review Mixing Parameters: Ensure that the agitation speed and impeller design in the pilot plant reactor are sufficient to maintain a homogeneous mixture. Consider using computational fluid dynamics (CFD) modeling to simulate mixing efficiency.

  • Optimize Heat Transfer: Implement a robust temperature control system for the pilot reactor. This may involve adjusting the heating/cooling jacket's fluid temperature and flow rate. For highly exothermic reactions, consider controlled addition of reactants.

  • Catalyst Health: Analyze the spent catalyst to identify potential poisons. Consider increasing the catalyst loading or using a more robust catalyst system.

  • Raw Material QC: Implement stringent quality control checks on all starting materials and solvents used at the pilot scale.

  • Optimize Work-up: Develop and validate scalable work-up and purification procedures. This may involve using larger-scale extraction equipment or optimizing distillation parameters.

Q2: Our copper catalyst appears to be deactivating quickly in the pilot plant reactor. How can we mitigate this?

A2: Catalyst deactivation in Ullmann-type reactions at scale can be caused by poisoning, sintering, or leaching.[1][2]

  • Poisoning: Impurities in the reactants or solvent (e.g., sulfur compounds, water) can bind to the catalyst's active sites.

  • Sintering: At high reaction temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.

  • Leaching: The copper catalyst may dissolve into the reaction mixture, reducing its effective concentration.

Mitigation Strategies:

  • Purify Reactants: Ensure high purity of the aryl halide, m-cresol, and solvent to minimize catalyst poisons.

  • Use of Ligands: The introduction of bidentate ligands, such as diamines or amino acids, can stabilize the copper catalyst, preventing aggregation and improving its longevity and efficiency even at lower temperatures.[3]

  • Temperature Control: Maintain the reaction temperature within the optimal range to prevent thermal degradation of the catalyst.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.

Q3: We are observing the formation of significant by-products that were not present in our lab-scale experiments. What are they and how can we control them?

A3: Common by-products in the Ullmann synthesis of this compound include biphenyls (from homo-coupling of the aryl halide), di(m-tolyl) ether, and products from side reactions with the solvent. Their formation is often exacerbated by suboptimal conditions at a larger scale.

Control Strategies:

  • Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. An excess of the phenoxide can help to suppress the homo-coupling of the aryl halide.

  • Temperature Management: Overheating can promote side reactions. Maintain strict temperature control throughout the reaction.

  • Solvent Selection: Choose a high-boiling, inert solvent that is stable under the reaction conditions. Aromatic hydrocarbons like xylene or toluene are common choices.[4]

  • Catalyst and Ligand Choice: The use of appropriate ligands can improve the selectivity of the reaction, favoring the desired C-O bond formation over side reactions.

Q4: How should we approach the purification of this compound at the pilot plant scale?

A4: Large-scale purification typically relies on fractional distillation under reduced pressure.

  • Initial Work-up: After the reaction, the mixture is typically cooled, and the solid catalyst and salts are removed by filtration. The filtrate is then washed with an aqueous base to remove unreacted m-cresol and then with water.

  • Distillation: The crude this compound is then purified by vacuum distillation. It is crucial to have an efficient distillation column to separate the product from starting materials and high-boiling by-products.

  • Alternative Methods: For very high purity requirements, techniques like preparative chromatography can be employed, though they are more costly and complex to scale.[5][6]

Data Presentation: Lab vs. Pilot Plant

The following tables provide a summary of typical parameters for the Ullmann synthesis of this compound, highlighting the considerations for scaling up. Note: Specific parameters for industrial processes are often proprietary and should be optimized on a case-by-case basis.

Table 1: Reaction Parameters for Ullmann Synthesis of this compound

ParameterLab Scale (Typical)Pilot Plant (Considerations)Rationale for Change
Reactants m-Cresol, Aryl bromide/iodidem-Cresol, Aryl bromide/chlorideCost and availability of aryl chloride at large scale.
Catalyst CuI, Cu₂O, or Copper powderCuI or Cu₂O with a ligandLigands improve efficiency and allow for milder conditions.
Catalyst Loading 5-10 mol%1-5 mol%Higher efficiency with ligands allows for lower catalyst loading.
Base K₂CO₃, Cs₂CO₃K₂CO₃, K₃PO₄Cost-effectiveness of potassium salts for large-scale use.
Solvent DMF, NMP, TolueneToluene, XyleneHigher boiling points for better temperature control; lower cost.
Temperature 120-180 °C110-150 °CMilder conditions are possible with optimized catalyst systems.
Reaction Time 12-24 hours18-36 hoursLonger times may be needed to ensure complete conversion at scale.
Yield 70-90%60-80%Yields are often slightly lower at scale due to transfer losses and side reactions.

Table 2: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₂O
Molecular Weight 184.23 g/mol
Boiling Point 271-273 °C (lit.)[7]
Density 1.051 g/mL at 25 °C (lit.)[7]
Appearance Colorless to light yellow liquid

Experimental Protocols

Laboratory Scale Synthesis of this compound (Ullmann Condensation)

Materials:

  • m-Cresol (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Copper(I) iodide (CuI) (5 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Toluene, anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol, aryl bromide, CuI, and K₂CO₃.

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with toluene and filter to remove the inorganic salts.

  • Wash the filtrate with 1M NaOH solution to remove excess m-cresol, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Pilot Plant Scale Synthesis of this compound (Ullmann Condensation) - Representative Protocol

Equipment:

  • Jacketed glass-lined or stainless steel reactor with an agitator, temperature probe, and reflux condenser.

  • Filtration system (e.g., Nutsche filter).

  • Extraction vessel.

  • Vacuum distillation unit.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants: Charge the reactor with m-cresol, aryl halide, copper catalyst, ligand (if used), and potassium carbonate.

  • Solvent Addition: Add the solvent (e.g., xylene) to the reactor.

  • Reaction: Start agitation and heat the reactor to the desired temperature (e.g., 130-140 °C) using the jacket. Maintain the temperature and agitation for 18-36 hours, monitoring the reaction progress.

  • Cooling and Filtration: Once the reaction is complete, cool the reactor contents. Transfer the slurry to the filtration system to remove the catalyst and inorganic salts.

  • Work-up: Transfer the filtrate to an extraction vessel. Wash with an aqueous basic solution to remove unreacted m-cresol, followed by water washes until the aqueous layer is neutral.

  • Solvent Removal: Transfer the organic layer to the distillation unit and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.

Visualizations

experimental_workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_reactants Charge Reactants (m-Cresol, Aryl Halide, CuI, K₂CO₃) lab_solvent Add Toluene lab_reactants->lab_solvent lab_reflux Reflux (110°C, 12-24h) lab_solvent->lab_reflux lab_filter Filter lab_reflux->lab_filter lab_wash Aqueous Wash lab_filter->lab_wash lab_distill Vacuum Distillation lab_wash->lab_distill lab_product Pure this compound lab_distill->lab_product pilot_reactants Charge Reactor (Reactants, Catalyst, Base) pilot_solvent Add Xylene pilot_reactants->pilot_solvent pilot_react React (130-140°C, 18-36h) pilot_solvent->pilot_react pilot_filter Filtration System pilot_react->pilot_filter pilot_extract Extraction Vessel pilot_filter->pilot_extract pilot_distill Fractional Vacuum Distillation pilot_extract->pilot_distill pilot_product Pure this compound pilot_distill->pilot_product

Caption: A comparison of the experimental workflow for this compound synthesis at the lab and pilot plant scales.

troubleshooting_logic start Low Yield at Pilot Scale q1 Check Mass & Heat Transfer start->q1 a1_yes Optimize Agitation & Temperature Control q1->a1_yes Issues Found q2 Analyze Catalyst Performance q1->q2 No Issues a1_yes->q2 a2_yes Purify Reactants, Use Ligand, Control Temp q2->a2_yes Deactivation Observed q3 Investigate By-product Formation q2->q3 Stable a2_yes->q3 a3_yes Control Stoichiometry & Temperature q3->a3_yes High Levels q4 Review Work-up & Purification q3->q4 Low Levels a3_yes->q4 a4_yes Optimize Distillation Parameters q4->a4_yes Losses Identified end Improved Yield q4->end Efficient a4_yes->end

Caption: A troubleshooting decision tree for addressing low yields when scaling up this compound synthesis.

Safety Considerations for Pilot Plant Scale-up

Scaling up from the laboratory to a pilot plant introduces new safety challenges that must be rigorously addressed.

  • Thermal Hazards: The Ullmann reaction is often exothermic. A thorough thermal hazard evaluation, including reaction calorimetry, is essential to understand the potential for a runaway reaction. The pilot plant must have an adequate cooling capacity and an emergency quenching system.

  • Material Handling: Handling larger quantities of flammable solvents and potentially toxic reactants requires appropriate engineering controls, such as closed-transfer systems and adequate ventilation. Personal protective equipment (PPE) must be appropriate for the scale of operation.

  • Pressure and Containment: Reactions at elevated temperatures can generate significant pressure. The pilot plant reactor must be appropriately rated for the expected operating pressures, and equipped with pressure relief devices.

  • Waste Disposal: The larger scale will generate more waste, which must be handled and disposed of in accordance with environmental regulations. This includes spent catalyst, solvent waste, and aqueous washes.

By carefully considering these troubleshooting guides, comparative data, and safety protocols, the transition from laboratory-scale synthesis to a pilot plant production of this compound can be managed effectively and safely.

References

Issues with 3-phenoxytoluene storage and air sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-phenoxytoluene, focusing on issues related to its storage and air sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its proper storage critical?

A1: this compound is a diaryl ether used as an intermediate in the synthesis of various compounds, including pyrethroid insecticides.[1] Like other ethers, it is susceptible to degradation in the presence of air and light, which can lead to the formation of hazardous peroxides and other impurities.[2] Proper storage is crucial to maintain its purity, ensure experimental reproducibility, and prevent safety hazards such as explosions.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dark, and dry place. It is classified as an air-sensitive liquid and should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Several suppliers recommend specific storage temperatures, ranging from +5°C to room temperature (below 25°C).[3][4][5] Always refer to the manufacturer's safety data sheet (SDS) for specific recommendations.

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection is the first step. Look for any changes in color (from colorless/pale yellow to darker yellow or brown), the formation of precipitates, or crystallization around the container cap.[6] The presence of crystals can indicate dangerous levels of explosive peroxides.[6] Additionally, a quantitative analysis for peroxides should be performed periodically.

Q4: How often should I test for peroxides in my stored this compound?

A4: It is recommended to test for peroxides before each use, especially if the container has been opened previously. For long-term storage, testing should be conducted at regular intervals (e.g., every 3-6 months).[7] Always label the container with the date it was received and the date it was first opened to track its age.

Q5: What are the potential degradation products of this compound?

A5: The primary degradation products of this compound are expected to arise from the oxidation of the ether linkage and the methyl group. This can lead to the formation of hydroperoxides, phenols, and benzoic acid derivatives. Forced degradation studies can help identify the specific degradation products under various stress conditions.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage.1. Test the material for peroxides. 2. If peroxides are present, purify the this compound or use a fresh bottle. 3. Review and optimize storage conditions (e.g., ensure an inert atmosphere).
Visible crystals or precipitate in the container Formation of explosive peroxides.Do not attempt to open or move the container. Contact your institution's Environmental Health and Safety (EHS) office immediately for proper disposal.[6]
Discoloration of the liquid Oxidation and degradation of the compound.1. Test for peroxides. 2. Depending on the level of degradation, the material may need to be purified or discarded.
Difficulty achieving an inert atmosphere Leaks in the storage or reaction setup.1. Check all seals, septa, and joints for leaks. 2. Use high-quality glassware and septa. 3. Employ techniques like the freeze-pump-thaw method to degas solvents.

Experimental Protocols

Protocol 1: Qualitative and Semi-Quantitative Peroxide Detection

This protocol describes two common methods for detecting the presence of peroxides in this compound.

Method A: Potassium Iodide Test

  • Materials:

    • This compound sample

    • 10% (w/v) potassium iodide solution (freshly prepared)

    • Glacial acetic acid

    • Starch solution (optional)

    • Test tube

  • Procedure:

    • In a clean test tube, mix 1 mL of the this compound sample with 1 mL of glacial acetic acid.

    • Add 1 mL of the 10% potassium iodide solution.

    • Shake the mixture and observe any color change in the aqueous layer.

    • A yellow to brown color indicates the presence of peroxides. A deeper brown color suggests a higher concentration.

    • For a more sensitive test, add a few drops of starch solution. A blue-black color confirms the presence of peroxides.

Method B: Peroxide Test Strips

  • Materials:

    • This compound sample

    • Commercial peroxide test strips (e.g., from MilliporeSigma or other suppliers)

  • Procedure:

    • Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1-2 seconds).

    • Allow the solvent to evaporate from the strip.

    • Moisten the test pad with a drop of deionized water.

    • Compare the color of the test pad to the color scale provided with the test strips to determine the peroxide concentration in ppm.

Protocol 2: Forced Degradation and Stability Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.[8][9]

  • Objective: To evaluate the intrinsic stability of this compound and identify its degradation products under hydrolytic, oxidative, photolytic, and thermal stress.

  • Materials and Equipment:

    • This compound

    • Hydrochloric acid (0.1 N)

    • Sodium hydroxide (0.1 N)

    • Hydrogen peroxide (3%)

    • HPLC-UV/MS system

    • Photostability chamber

    • Oven

  • Procedure:

    • Acidic Hydrolysis:

      • Dissolve a known concentration of this compound in a suitable solvent and add 0.1 N HCl.

      • Reflux the solution at 80°C for 24 hours.

      • Withdraw samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours), neutralize, and analyze by HPLC-UV/MS.

    • Alkaline Hydrolysis:

      • Dissolve a known concentration of this compound in a suitable solvent and add 0.1 N NaOH.

      • Reflux the solution at 80°C for 24 hours.

      • Withdraw samples at appropriate time points, neutralize, and analyze by HPLC-UV/MS.

    • Oxidative Degradation:

      • Dissolve a known concentration of this compound in a suitable solvent and add 3% H₂O₂.

      • Keep the solution at room temperature for 24 hours.

      • Withdraw samples at appropriate time points and analyze by HPLC-UV/MS.

    • Thermal Degradation:

      • Place a solid or liquid sample of this compound in an oven at 105°C for 48 hours.

      • Analyze the sample before and after heating by HPLC-UV/MS.

    • Photolytic Degradation:

      • Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

      • Analyze the sample before and after exposure by HPLC-UV/MS.

  • Analysis:

    • Use a stability-indicating HPLC method to separate the parent compound from its degradation products.[10][11]

    • Characterize the degradation products using mass spectrometry (MS) to determine their molecular weights and fragmentation patterns.

Data Presentation

The following tables present hypothetical data from a stability study of this compound to illustrate how quantitative data can be structured.

Table 1: Stability of this compound under Accelerated Conditions (40°C / 75% RH)

Time PointAssay (%)Total Impurities (%)Peroxide Value (ppm)
0 Months99.80.2<1
3 Months99.50.55
6 Months99.10.912

Table 2: Forced Degradation of this compound

Stress Condition% DegradationMajor Degradation Products (Hypothetical)
0.1 N HCl, 80°C, 24h5.2Phenol, m-Cresol
0.1 N NaOH, 80°C, 24h2.13-Phenoxybenzoic acid
3% H₂O₂, RT, 24h15.8This compound hydroperoxide, Phenol
Heat (105°C), 48h1.5Minor unidentified impurities
Photolytic3.7Phenolic compounds

Visualizations

G cluster_storage This compound Storage Workflow cluster_troubleshooting Troubleshooting Logic receive Receive this compound inspect Visual Inspection receive->inspect label_date Label with Receipt and Opening Dates inspect->label_date store Store in Cool, Dark, Inert Atmosphere label_date->store periodic_test Periodic Peroxide Testing store->periodic_test use Use in Experiment store->use periodic_test->use If Pass quarantine Quarantine and Dispose periodic_test->quarantine If Fail issue Inconsistent Results or Discoloration test_peroxide Test for Peroxides issue->test_peroxide peroxide_present Peroxides Detected? test_peroxide->peroxide_present purify Purify or Discard peroxide_present->purify Yes review_storage Review Storage Practices peroxide_present->review_storage No purify->review_storage

Caption: Workflow for proper storage and troubleshooting of this compound.

G cluster_pathway Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis cluster_further_oxidation Further Oxidation start This compound peroxide This compound Hydroperoxide start->peroxide O₂ phenol Phenol start->phenol H₂O / H⁺ or OH⁻ cresol m-Cresol start->cresol H₂O / H⁺ or OH⁻ acid 3-Phenoxybenzoic Acid start->acid [O]

Caption: Potential degradation pathways for this compound under stress conditions.

References

Technical Support Center: Resolving Emulsion Formation During 3-Phenoxytoluene Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals who encounter emulsions during the aqueous workup of reactions involving 3-phenoxytoluene.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why is it a problem during workup?

An emulsion is a stable mixture of two liquids that do not normally mix, such as an organic solvent and an aqueous solution.[1] In a laboratory setting, it often appears as a cloudy, opaque, or milky third layer between the distinct organic and aqueous phases in a separatory funnel.[2] This is problematic because it prevents the clean separation of the organic layer (containing the desired this compound product) from the aqueous layer (containing impurities), leading to poor recovery and contamination of the final product.

Q2: What are the common causes of emulsion formation in a this compound workup?

Emulsion formation is typically caused by the presence of emulsifying agents and the input of excessive mechanical energy.

  • Emulsifying Agents: These are molecules with both water-soluble (hydrophilic) and organic-soluble (hydrophobic) parts that stabilize the microscopic droplets of one liquid dispersed in the other.[1] In the context of a this compound synthesis, such as a Williamson ether synthesis, potential emulsifiers include unreacted sodium phenoxide, high concentrations of salts, or other polar byproducts.[3][4]

  • Vigorous Shaking: Applying too much energy by vigorously shaking the separatory funnel can break the liquids into very fine droplets, promoting the formation of a stable emulsion.[5]

  • Suspended Solids: The presence of fine, insoluble particulate matter can also stabilize emulsions by gathering at the interface between the two liquids.[6][7]

Q3: How can I prevent emulsion formation in the first place?

Preventing an emulsion is often easier than breaking one.[5] Consider these preventative strategies:

  • Gentle Mixing: Instead of vigorous shaking, use gentle swirling or invert the separatory funnel slowly 5-10 times to mix the phases. This reduces the mechanical energy that creates fine droplets.[5]

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent using a rotary evaporator. Then, redissolve the crude residue in the desired extraction solvent (e.g., ethyl acetate, diethyl ether) before adding the aqueous wash.[6][8]

  • Initial Dilution: Ensure both the organic and aqueous phases are sufficiently dilute. Overly concentrated solutions can sometimes be more prone to emulsification.

Troubleshooting Guide: Breaking a Stable Emulsion

If an emulsion has already formed, follow these steps sequentially, starting with the simplest and least invasive methods.

Step 1: Be Patient Sometimes, the simplest solution is to let the separatory funnel stand undisturbed for 15 to 60 minutes.[9] Gravity alone can be sufficient to allow the droplets to coalesce and the layers to separate. Gentle tapping on the side of the funnel or slowly stirring the emulsion interface with a glass rod can sometimes accelerate this process.

Step 2: "Salting Out" with Brine If patience doesn't work, the most common and effective technique is to add a saturated aqueous solution of sodium chloride (brine).[5][7][10]

  • Why it works: Adding brine significantly increases the ionic strength and polarity of the aqueous phase.[5] This decreases the solubility of organic molecules in the aqueous layer and draws water out of the organic layer, forcing the two phases to separate.[11][12]

  • How to do it: Add a small volume of brine (10-20% of the total volume) to the separatory funnel, gently swirl, and allow it to stand.[9] You can also add solid sodium chloride directly to the mixture.[8]

Step 3: Filtration Through Celite® If you suspect the emulsion is stabilized by fine suspended solids, filtration is an excellent method.[6][7]

  • Why it works: Celite® (diatomaceous earth) is an inert filter aid that creates a porous pad.[13] It physically traps fine particulates and provides a large surface area that helps coalesce the emulsified droplets as the mixture passes through.[6][9]

  • How to do it: A pad of Celite® is prepared in a Büchner or Hirsch funnel and the entire emulsified mixture is passed through it under gentle vacuum. The filtrate will collect as two distinct layers.[9]

Step 4: Other Chemical and Physical Methods If the emulsion persists, consider these more advanced techniques.

  • pH Adjustment: If the reaction was run under basic conditions, residual base (like phenoxide) might be the emulsifier. Carefully add a dilute acid (e.g., 1M HCl) dropwise to neutralize the aqueous layer.[9] Conversely, if acidic impurities are suspected, a dilute base can be added. Always check the pH and be mindful of your product's stability to pH changes.[9]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help break the emulsion.[10] Sometimes, adding a small amount of methanol or significantly diluting the organic layer (e.g., 5-fold) can be effective.[7][8]

  • Centrifugation: If available, a centrifuge is a highly effective, mechanical method to force the separation of the layers.[9][14] Centrifuging the mixture for 5-15 minutes at a moderate speed (3000-5000 rpm) will typically break even very stubborn emulsions.[9]

Summary of Troubleshooting Techniques

TechniquePrinciple of ActionBest For...Key Considerations
Patience / Gentle Stirring Gravity-based coalescence of droplets.Minor or newly formed emulsions.Can be slow and is often ineffective for highly stable emulsions.[9]
Salting Out (Brine) Increases ionic strength of the aqueous phase, reducing mutual solubility ("salting out").[5][10]Most common emulsions, especially those stabilized by polar organic molecules.Very effective and generally the first chemical method to try. May slightly reduce the recovery of water-soluble products.
Filtration (Celite®) Physically removes fine solid particulates and provides a surface for droplet coalescence.[6][13]Emulsions stabilized by suspended solids (Pickering emulsions).[7]Highly effective for particulate-stabilized emulsions. Requires setting up a filtration apparatus.
pH Adjustment Neutralizes acidic or basic emulsifying agents, changing their solubility and destabilizing the emulsion.[9]Emulsions formed under strongly acidic or basic reaction conditions.The pH stability of the desired product (this compound) must be considered.
Solvent Addition Alters the polarity and density of the organic phase to disrupt the interfacial film.[10]Stubborn emulsions where other methods have failed.Can complicate solvent removal later. Diluting the organic layer 5-10x may be necessary.[8]
Centrifugation Applies a strong mechanical force to overcome stabilizing forces and separate the phases based on density.[10]Very stable or persistent emulsions.The most surefire method, but requires access to a centrifuge of appropriate size.[9]

Experimental Protocols

Protocol 1: Breaking an Emulsion with Saturated Brine

  • Stop shaking the separatory funnel and allow it to stand for 5-10 minutes.

  • Prepare a saturated solution of sodium chloride (brine) by dissolving solid NaCl in deionized water until no more salt dissolves.

  • Add the brine solution to the separatory funnel in small portions, equivalent to about 10-20% of the aqueous layer volume.

  • Stopper the funnel and gently swirl or invert it a few times (do not shake vigorously). Vent the funnel.

  • Allow the funnel to stand and observe. The emulsion should begin to break, and a clearer interface between the layers should appear.

  • If necessary, add another portion of brine and repeat the gentle mixing.

  • Once the layers have separated, drain the aqueous layer and proceed with the workup.

Protocol 2: Breaking an Emulsion by Filtration through Celite®

  • Select a Büchner or Hirsch funnel that is appropriately sized for your sample volume. Place a piece of filter paper inside that covers all the holes.

  • Place the funnel on a filter flask connected to a gentle vacuum source.

  • Wet the filter paper with a small amount of the primary organic solvent used in your extraction (e.g., ethyl acetate).

  • Prepare a slurry of Celite® (2-3 tablespoons) in the same organic solvent.

  • With the vacuum on, pour the Celite® slurry into the funnel to form a flat, even pad approximately 1-2 cm thick. Wash the pad with a small amount of clean solvent to settle it.

  • Carefully pour the entire emulsified mixture onto the center of the Celite® pad.

  • The liquid that passes through the filter should collect in the flask as two distinct, clear layers.

  • Wash the Celite® pad with a small amount of fresh organic solvent to ensure all of the product is recovered.

  • Transfer the filtrate back to a clean separatory funnel to separate the layers.

Visual Guides

Emulsion_Troubleshooting_Workflow Emulsion Troubleshooting Workflow start Emulsion Formed during Workup patience Let stand for 15-60 min. Gently stir interface. start->patience check1 Does it separate? patience->check1 brine Add Saturated Brine (NaCl). Gently swirl. check1->brine No separate Separate Layers & Continue Workup check1->separate Yes check2 Does it separate? brine->check2 celite Filter through Celite® pad. check2->celite No check2->separate Yes check3 Does it separate? celite->check3 advanced Consider Advanced Methods: - pH Adjustment - Solvent Addition - Centrifugation check3->advanced No check3->separate Yes

Caption: A step-by-step decision tree for resolving emulsions.

References

Minimizing by-product formation in the phenoxytoluene process

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of phenoxytoluene. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the synthesis of phenoxytoluene, a key intermediate in the production of various agrochemicals and pharmaceuticals. This resource focuses on minimizing the formation of common by-products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3-phenoxytoluene?

The two main industrial methods for synthesizing this compound are the Ullmann condensation and a process involving the reaction of phenols in the presence of an aluminum catalyst. The Ullmann condensation involves the copper-catalyzed reaction of an alkali metal salt of a phenol with an aryl halide, such as bromobenzene.[1] The aluminum-based process involves heating a mixture of phenol and m-cresol with an aluminum compound at high temperatures.[1]

Q2: What are the major by-products in the phenoxytoluene process?

When synthesizing this compound from phenol and m-cresol, the primary by-products are diphenyl ether and di-(3-methylphenyl)ether, which are formed through the self-condensation of the respective starting materials.[1] In Ullmann-type reactions, homocoupling of the aryl halide is also a potential side reaction.

Q3: How can I minimize the formation of these by-products?

Minimizing by-product formation involves optimizing several key reaction parameters:

  • Reactant Stoichiometry: Adjusting the molar ratio of the reactants can significantly influence the product distribution. For instance, in the aluminum-catalyzed process, a phenol to m-cresol mole ratio of approximately 3:1 has been shown to be effective in maximizing the yield of this compound while minimizing the formation of di-(3-methylphenyl)ether.[1]

  • Catalyst Selection and Loading: The choice of catalyst and its concentration are critical. In Ullmann reactions, using a fresh, high-purity copper(I) source (e.g., CuI, CuBr) is recommended. The catalyst loading should be optimized; typically, 5 mol% is a good starting point.[2]

  • Ligand Selection: For Ullmann reactions, the use of ligands can stabilize the copper catalyst and facilitate the reaction under milder conditions, which can improve selectivity. Various ligands such as amino acids (e.g., N-methylglycine), phenanthrolines, and salicylaldimines have been shown to be effective.[1][3]

  • Solvent Choice: The solvent plays a crucial role in both the yield and selectivity of the reaction. In Ullmann condensations, non-polar solvents like toluene or xylene have been used effectively with certain catalyst systems.[2] In other cases, polar aprotic solvents may be preferred. The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction pathway.

  • Base Selection: The base is a critical component in the Ullmann reaction. The choice of base can impact the reaction rate and the formation of by-products. Inexpensive bases like K₂CO₃ are often effective in non-polar solvents.[2]

  • Temperature Control: Reaction temperature is a key parameter to control. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and an increase in side reactions.[1] The optimal temperature will depend on the specific catalyst system and reactants used.

Q4: What is the role of an inert atmosphere in the Ullmann reaction?

Performing the Ullmann reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of the active Cu(I) catalyst to the less active Cu(II) species.[3] Oxidation of the catalyst can lead to lower yields and incomplete reactions.

Troubleshooting Guides

Method 1: Aluminum-Catalyzed Synthesis of this compound

Issue 1: Low yield of this compound and high proportion of diphenyl ether.

  • Potential Cause: Suboptimal ratio of phenol to m-cresol.

  • Recommended Solution: Increase the mole ratio of phenol to m-cresol. A ratio of approximately 3:1 has been shown to favor the formation of this compound.[1]

Issue 2: High proportion of di-(3-methylphenyl)ether by-product.

  • Potential Cause: Incorrect reactant stoichiometry or non-optimal temperature.

  • Recommended Solution:

    • Ensure the phenol to m-cresol mole ratio is around 3:1. At this ratio, the formation of di-(3-methylphenyl)ether is significantly suppressed.[1]

    • Maintain the reaction temperature in the optimal range of 300-400 °C.[1]

Issue 3: Reaction mixture becomes too thick and difficult to stir.

  • Potential Cause: High concentration of byproduct alumina.

  • Recommended Solution:

    • Use a lower amount of aluminum catalyst. A ratio of 0.1-0.2 gram-atom of aluminum per mole of aromatic hydroxy compound is preferred.[1]

    • Alternatively, an inert hydrocarbon solvent can be used to improve stirrability.[1]

Method 2: Ullmann Condensation for Diaryl Ether Synthesis

Issue 1: Low or no product yield.

  • Potential Cause 1: Inactive catalyst. The copper source may be oxidized.

  • Recommended Solution: Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).[3] Consider in-situ activation of the copper catalyst if necessary.

  • Potential Cause 2: Inappropriate ligand or no ligand used.

  • Recommended Solution: Screen a variety of ligands. For electron-rich phenols, N-methylated amino acid-derived ligands can be effective.[3]

  • Potential Cause 3: Suboptimal base.

  • Recommended Solution: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The optimal base may depend on the solvent used.[2]

  • Potential Cause 4: Reaction temperature is too low.

  • Recommended Solution: While modern ligand-assisted protocols operate at milder temperatures (e.g., 80-120 °C), if no reaction is observed, incrementally increase the temperature.[3]

Issue 2: Significant formation of homocoupling by-products.

  • Potential Cause 1: Inappropriate choice of base.

  • Recommended Solution: The base can influence the rate of competing homocoupling reactions. Experiment with different bases to find one that favors the desired cross-coupling.

  • Potential Cause 2: High reaction temperature.

  • Recommended Solution: Lowering the reaction temperature can sometimes reduce the rate of homocoupling side reactions.

Issue 3: Reaction stalls before completion.

  • Potential Cause: Catalyst deactivation.

  • Recommended Solution: Try adding a second portion of fresh catalyst and/or ligand midway through the reaction.[3]

Data Presentation

Table 1: Effect of Phenol to m-Cresol Mole Ratio on Product Distribution in the Aluminum-Catalyzed Process

Phenol:m-cresol Mole RatioThis compound (%)Diphenyl Ether (%)di-(3-methylphenyl)ether (%)
3:163307
1:1 (expected)502525
1:1 (observed)Higher than expectedHigher than expectedVery low

Data sourced from US Patent 4,360,699 A. The reaction was carried out with 0.1 gram-atom of aluminum.[1]

Table 2: Effect of Reaction Parameters on Ullmann Ether Synthesis Yield

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuIPPh₃ (5)-K₂CO₃Toluene10058.3
CuIPPh₃ (5)-K₂CO₃o-Xylene14067.9
CuIPPh₃ (5)-Cs₂CO₃Toluene10010.7
CuI (5)Salicylaldimine (15)K₃PO₄Dioxane10191

Data is for the synthesis of diaryl ethers and is intended to be illustrative of the impact of different parameters.[1][2]

Experimental Protocols

Protocol 1: Aluminum-Catalyzed Synthesis of this compound
  • Reactant Charging: In an autoclave, place 1.5 moles of phenol, 0.5 moles of m-cresol, and 0.2 gram-atoms of aluminum powder.

  • Inerting: Seal the autoclave and flush with nitrogen gas.

  • Initial Reaction: Heat the mixture to 300 °C. An exothermic reaction will occur, raising the temperature to approximately 350 °C. This step forms the aluminum phenoxy intermediate.

  • Venting: Cool the reaction mixture to 45 °C and vent the autoclave.

  • Main Reaction: Reseal the autoclave and heat to 350 °C. Stir the mixture at this temperature for 2.3 hours.

  • Work-up:

    • Cool the autoclave to room temperature.

    • Remove the reaction product with the aid of a toluene solvent.

    • Wash the toluene solution with 33% sulfuric acid to remove alumina.

    • Separate the organic phase and evaporate the toluene under vacuum to obtain the crude product mixture.

    • The products can then be separated by fractional distillation.

This protocol is adapted from US Patent 4,360,699 A.[1]

Protocol 2: General Procedure for Ullmann Diaryl Ether Synthesis
  • Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (e.g., bromobenzene), the phenol (e.g., m-cresol), the copper(I) catalyst (e.g., CuI, 5 mol%), the ligand (if used), and the base (e.g., K₂CO₃).

  • Inerting: Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-140 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

This is a general protocol and should be optimized for the specific substrates and desired product.[2][3]

Mandatory Visualization

experimental_workflow_aluminum cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification charge_reactants Charge Phenol, m-Cresol, & Aluminum Powder seal_flush Seal & Flush with N2 charge_reactants->seal_flush heat_300 Heat to 300°C (Exotherm to 350°C) seal_flush->heat_300 cool_vent Cool to 45°C & Vent heat_300->cool_vent heat_350 Heat to 350°C & Stir for 2.3h cool_vent->heat_350 cool_rt Cool to Room Temp. heat_350->cool_rt extract_toluene Extract with Toluene cool_rt->extract_toluene wash_acid Wash with H2SO4 extract_toluene->wash_acid separate_evaporate Separate & Evaporate Solvent wash_acid->separate_evaporate distill Fractional Distillation separate_evaporate->distill

Caption: Experimental workflow for the aluminum-catalyzed synthesis of this compound.

ullmann_pathway cluster_main Ullmann Condensation for this compound phenol Phenol diphenyl_ether Diphenyl Ether phenol->diphenyl_ether + Phenol m_cresol m-Cresol phenoxytoluene This compound (Desired Product) m_cresol->phenoxytoluene + Aryl Halide di_cresol_ether di-(3-methylphenyl)ether m_cresol->di_cresol_ether + m-Cresol aryl_halide Aryl Halide (e.g., Bromobenzene) aryl_halide->phenoxytoluene homocoupling Aryl Homocoupling Product aryl_halide->homocoupling + Aryl Halide base Base (e.g., K2CO3) base->phenoxytoluene catalyst Cu(I) Catalyst (e.g., CuI) catalyst->phenoxytoluene troubleshooting_logic cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reactants Reactants & Atmosphere start Low Yield or High By-products in Ullmann Reaction check_catalyst Check Catalyst Activity (Use fresh Cu(I) source) start->check_catalyst check_base Optimize Base start->check_base check_purity Ensure Reactant Purity & Anhydrous Conditions start->check_purity check_ligand Screen Ligands check_catalyst->check_ligand check_solvent Optimize Solvent check_base->check_solvent check_temp Adjust Temperature check_solvent->check_temp check_atmosphere Use Inert Atmosphere check_purity->check_atmosphere

References

Technical Support Center: Analytical Method Troubleshooting for 3-Phenoxytoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method troubleshooting of 3-phenoxytoluene isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of 2-phenoxytoluene, this compound, and 4-phenoxytoluene.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the separation of this compound isomers using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) Troubleshooting

Q1: I am seeing poor resolution or co-elution of my this compound isomers. How can I improve the separation?

A1: Poor resolution of positional isomers like those of phenoxytoluene is a common challenge in GC analysis. Here is a systematic approach to troubleshoot this issue:

  • Optimize the Temperature Program:

    • Lower the initial oven temperature: A lower starting temperature can enhance the differential partitioning of the isomers on the stationary phase.

    • Reduce the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the time the isomers spend interacting with the column, which can significantly improve resolution.

    • Incorporate an isothermal hold: An isothermal segment at a temperature where the isomers start to elute can also improve separation.

  • Evaluate the Stationary Phase:

    • Column Choice: For aromatic positional isomers, a mid-polar to polar stationary phase is often more effective than a non-polar phase. The different interactions, such as dipole-dipole or π-π interactions, can enhance selectivity. Consider columns with phenyl or cyanopropyl functional groups.

    • Column Dimensions: Using a longer column (e.g., 60 m instead of 30 m) increases the number of theoretical plates and can improve resolution. A smaller internal diameter (e.g., 0.25 mm) also enhances efficiency.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is optimal for your column's internal diameter to achieve the best separation efficiency.

Q2: My this compound isomer peaks are tailing. What are the likely causes and solutions?

A2: Peak tailing for polar analytes like phenoxytoluene isomers can be caused by several factors:

  • Active Sites in the Inlet or Column: Phenolic compounds can interact with active sites (silanol groups) in the liner or on the column itself.

    • Solution: Use a deactivated inlet liner. If the column is old, it may have become active; trimming the first 10-20 cm from the front of the column can help. Consider using a base-deactivated column.

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to peak tailing.

    • Solution: Bake out the column at its maximum recommended temperature. If this doesn't resolve the issue, trim the column.

  • Improper Column Installation: If the column is not installed correctly in the inlet, it can cause poor peak shape.

    • Solution: Ensure the column is cut squarely and installed at the correct height in the inlet, following the manufacturer's instructions.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q1: My this compound isomers are co-eluting on a C18 column. What should I do?

A1: C18 columns primarily separate based on hydrophobicity. Since positional isomers often have very similar hydrophobicities, a C18 column may not provide adequate resolution.[1] To improve separation, you should focus on changing the selectivity of your method:

  • Change the Stationary Phase: This is the most effective way to improve the separation of positional isomers.

    • Phenyl-based columns (e.g., Phenyl-Hexyl, Biphenyl): These columns are highly recommended for separating aromatic isomers.[2][3] The phenyl groups on the stationary phase provide π-π interactions with the aromatic rings of the phenoxytoluene isomers, leading to enhanced selectivity that is not available on a C18 phase.[4]

    • Pentafluorophenyl (PFP) columns: PFP columns offer alternative selectivity through a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making them very effective for separating positional isomers.[5]

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity. Methanol is a hydrogen-bond donor and can interact differently with the analytes and stationary phase compared to acetonitrile.

    • Add an Acidic Modifier: Adding a small amount of an acid like formic acid or acetic acid (e.g., 0.1%) to the mobile phase can improve peak shape by suppressing the ionization of residual silanols on the stationary phase.

    • Adjust Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase retention time and may provide better resolution.

Q2: I am observing broad or split peaks for my this compound isomers. What could be the cause?

A2: Broad or split peaks in HPLC can stem from several issues:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Incompatibility of Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column Contamination or Degradation: A contaminated or worn-out column can lead to poor peak shapes.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.

  • Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and ensure connections are made with zero dead volume.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is better for separating this compound isomers, GC or HPLC?

A1: Both GC and HPLC are suitable for the analysis of this compound isomers. The choice often depends on the sample matrix, available instrumentation, and the specific goals of the analysis.

  • GC is an excellent choice for volatile and semi-volatile compounds like phenoxytoluene and is often preferred for its high resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[6]

  • HPLC is a versatile technique that is well-suited for non-volatile or thermally labile compounds. For phenoxytoluene isomers, HPLC with a UV detector is a common approach.[7] The development of specialized stationary phases, such as phenyl and PFP columns, has greatly improved the ability of HPLC to separate positional isomers.[2][5]

Q2: What are typical starting conditions for a GC method to separate this compound isomers?

ParameterRecommended Starting Condition
Column Mid-polar (e.g., 5% Phenyl Methylpolysiloxane) or Polar (e.g., Polyethylene Glycol)
30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen at a constant flow of 1-2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 5 °C/min to 250 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temp 280 °C (FID)

Q3: What are recommended starting conditions for an HPLC method for this compound isomers?

A3: Based on methods for similar positional isomers, a phenyl-based column is a good starting point for developing an HPLC method for this compound isomers.

ParameterRecommended Starting Condition
Column Phenyl-Hexyl or Biphenyl (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp 30 °C
Detection UV at 270 nm
Injection Volume 5 µL

Q4: How can I confirm the identity of each phenoxytoluene isomer peak?

A4: The most reliable way to confirm the identity of each isomer peak is to inject individual certified reference standards for 2-phenoxytoluene, this compound, and 4-phenoxytoluene. If standards are not available, techniques like GC-MS can provide fragmentation patterns that may help in tentative identification. For unequivocal identification, especially with co-eluting peaks, GC coupled with infrared detection (GC-IRD) can be a powerful tool as positional isomers often have unique infrared spectra.[9]

Experimental Protocols & Workflows

General Protocol for GC Method Development for this compound Isomers
  • Sample Preparation: Prepare a standard mixture of the this compound isomers in a suitable solvent (e.g., acetone, dichloromethane) at a concentration of approximately 100 µg/mL.

  • Initial GC Conditions: Use the starting conditions outlined in the GC data table above.

  • Initial Injection: Inject the standard mixture and evaluate the chromatogram for the resolution of the isomer peaks.

  • Optimization:

    • If resolution is poor, first try reducing the oven ramp rate (e.g., from 5 °C/min to 2 °C/min).

    • If co-elution persists, consider using a longer column or a column with a different, more polar stationary phase.

    • Adjust the carrier gas flow rate to ensure optimal efficiency.

  • Validation: Once satisfactory separation is achieved, the method should be validated for parameters such as linearity, precision, accuracy, and robustness.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_validation Validation prep Prepare Isomer Standard Mixture start_gc Inject using Initial GC Conditions prep->start_gc eval Evaluate Resolution start_gc->eval optimize_temp Optimize Temperature Program eval->optimize_temp Resolution < 1.5 validate Validate Method eval->validate Resolution > 1.5 optimize_temp->start_gc change_column Change GC Column optimize_temp->change_column optimize_flow Optimize Flow Rate optimize_temp->optimize_flow change_column->start_gc optimize_flow->start_gc

Caption: Workflow for GC method development and optimization for this compound isomers.

Logical Troubleshooting Flowchart for Co-eluting Peaks

This flowchart provides a systematic approach to resolving co-eluting peaks, which is a primary challenge in isomer analysis.

Troubleshooting_Coelution cluster_hplc HPLC Troubleshooting cluster_gc GC Troubleshooting cluster_universal Universal Adjustments start Co-eluting or Poorly Resolved Peaks (Rs < 1.5) change_solvent Change Organic Modifier (e.g., ACN to MeOH) start->change_solvent HPLC optimize_temp_gc Optimize Temperature Program (Lower initial T, reduce ramp) start->optimize_temp_gc GC adjust_gradient Decrease Gradient Slope change_solvent->adjust_gradient change_column_hplc Change Column Chemistry (e.g., to Phenyl or PFP) adjust_gradient->change_column_hplc adjust_flow Optimize Flow Rate change_column_hplc->adjust_flow end Baseline Resolution Achieved (Rs >= 1.5) change_column_hplc->end change_column_gc Change Column Chemistry (e.g., to a more polar phase) optimize_temp_gc->change_column_gc change_column_gc->adjust_flow change_column_gc->end increase_length Increase Column Length adjust_flow->increase_length increase_length->end

Caption: A systematic flowchart for troubleshooting co-eluting peaks in isomer analysis.

References

Validation & Comparative

Comparative study of 2-, 3-, and 4-phenoxytoluene properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 2-, 3-, and 4-Phenoxytoluene Isomers for Researchers and Drug Development Professionals

This guide provides a comparative overview of the physicochemical properties of 2-, 3-, and 4-phenoxytoluene. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in experimental design and compound selection. This document summarizes key physical constants and provides an overview of established synthetic methodologies.

Physicochemical Properties

The isomeric position of the methyl group on the phenoxy ring significantly influences the physical properties of phenoxytoluene. A summary of these properties is presented below.

Property2-Phenoxytoluene3-Phenoxytoluene4-Phenoxytoluene
Molecular Formula C₁₃H₁₂OC₁₃H₁₂OC₁₃H₁₂O
Molecular Weight 184.23 g/mol 184.23 g/mol [1][2][3]184.23 g/mol [4]
CAS Number 643-58-33586-14-9[1][2][3]1706-12-3
Melting Point Not available21-22 °C[5]46-48 °C
Boiling Point 265-267 °C271-273 °C[1][2][6][7]278-280 °C
Density 1.06 g/cm³1.051 g/mL at 25 °C[1][2][8]Not available
Refractive Index 1.5721.573 (at 20 °C)[6]Not available
Solubility Insoluble in water; Soluble in alcohol and ether.Insoluble in water; Soluble in alcohol and ether.Insoluble in water. Soluble in alcohol and ether.[9]

Synthesis Protocols

The synthesis of phenoxytoluene isomers is primarily achieved through two well-established methods: the Ullmann Condensation and the Williamson Ether Synthesis.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol. This method is particularly useful for the synthesis of diaryl ethers.

A general experimental protocol for the synthesis of a phenoxytoluene isomer via Ullmann Condensation is as follows:

  • Reactant Preparation: In a reaction flask, combine the corresponding cresol (e.g., o-cresol for 2-phenoxytoluene), a slight excess of an aryl halide (e.g., bromobenzene), a copper catalyst (e.g., copper(I) iodide), and a high-boiling point solvent (e.g., dimethylformamide or pyridine).

  • Reaction Execution: The mixture is heated to a high temperature, typically between 150-200°C, and stirred for several hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with an aqueous base solution to remove unreacted cresol. The organic layer is dried over anhydrous sulfate and concentrated. The crude product is purified by column chromatography or distillation to yield the pure phenoxytoluene isomer.

Ullmann_Condensation Reactants Cresol + Aryl Halide + Cu Catalyst + Base Reaction_Vessel Reaction Mixture in High-Boiling Solvent Reactants->Reaction_Vessel Heating Heat (150-200°C) Stir for several hours Reaction_Vessel->Heating Workup Cooling, Solvent Removal, Extraction, and Washing Heating->Workup Purification Column Chromatography or Distillation Workup->Purification Product Pure Phenoxytoluene Purification->Product Williamson_Ether_Synthesis Cresol Cresol Phenoxide Sodium Cresoxide Cresol->Phenoxide Deprotonation Base Strong Base (e.g., NaH) Base->Phenoxide Reaction Reaction under Reflux Phenoxide->Reaction Sₙ2 Attack Aryl_Halide Aryl Halide Aryl_Halide->Reaction Workup Cooling, Extraction, and Washing Reaction->Workup Purification Distillation or Column Chromatography Workup->Purification Product Pure Phenoxytoluene Purification->Product

References

Navigating the Synthesis of Pyrethroids: A Comparative Guide to Alternatives for the 3-Phenoxybenzyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the agrochemical and pharmaceutical industries, the synthesis of pyrethroid insecticides is a field of continuous optimization. A pivotal component of many highly effective synthetic pyrethroids is the 3-phenoxybenzyl alcohol moiety, traditionally derived from 3-phenoxytoluene. However, alternative synthetic routes to this key intermediate, as well as the exploration of entirely different alcohol components, offer potential advantages in terms of yield, cost, and environmental impact. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to inform strategic decisions in pyrethroid development.

The core of pyrethroid synthesis often involves the esterification of a suitable carboxylic acid (like chrysanthemic acid) with an alcohol. The 3-phenoxybenzyl alcohol component has been crucial in the development of photostable and highly potent pyrethroids such as permethrin, cypermethrin, and deltamethrin. The conventional synthesis of this alcohol starts with this compound, which is then halogenated and hydrolyzed or oxidized to the corresponding aldehyde and subsequently reduced. This guide explores alternative pathways that bypass the direct use of this compound, focusing on the synthesis of the key intermediate, 3-phenoxybenzaldehyde, from different starting materials. Additionally, it will touch upon pyrethroids that incorporate entirely different alcohol moieties.

Comparative Analysis of Synthetic Routes to 3-Phenoxybenzaldehyde

The synthesis of 3-phenoxybenzaldehyde is a critical step in producing the desired alcohol component. The following table summarizes and compares the performance of the traditional route from this compound with alternative methods starting from substituted benzaldehydes.

ParameterRoute 1: From this compound Route 2: From 3-Bromobenzaldehyde Route 3: From 3-Fluorobenzaldehyde Route 4: From 3-Chlorobenzaldehyde
Starting Material This compound3-Bromobenzaldehyde3-Fluorobenzaldehyde3-Chlorobenzaldehyde
Key Reaction Free-radical halogenation followed by hydrolysis or oxidationUllmann CondensationNucleophilic Aromatic Substitution (SNAr)Etherification
Key Reagents N-Bromosuccinimide (NBS) or other halogenating agents, base for hydrolysis; or an oxidizing agent.Phenol, potassium carbonate, copper catalyst (e.g., CuI)Phenol, potassium carbonatePhenol, potassium carbonate, copper catalyst
Reaction Temperature Varies with specific methodHigh (typically 150-200 °C)[1]Moderate (e.g., 140 °C)[1]High
Reaction Time VariesSeveral hours to days[1]Shorter (e.g., 45 minutes for the key step)[1]Varies
Reported Yield Good to high, but can be multi-stepVariable, often moderate to good (65-92% for various aryl ethers)[1]High (up to 96% for a closely related analogue)[1]Moderate to good
Purity Considerations Byproducts from over-halogenation or oxidation can occur.Requires efficient removal of copper catalyst.Generally cleaner reaction with fewer byproducts.[1]Requires catalyst removal.

Pyrethroids with Non-Phenoxybenzyl Alcohol Moieties

A different approach to move away from this compound-derived precursors is to utilize entirely different alcohol components. This can lead to pyrethroids with novel properties.

Pyrethroid ClassAlcohol MoietyKey FeaturesRepresentative Examples
Allethrin-type Allethrolone and its derivativesAmong the first synthetic pyrethroids, often used for household insect control.[2]Allethrin, Prallethrin
N-Hydroxymethyl-type N-Hydroxymethyl imidesStrong knockdown activity against various insect pests.[2]Tetramethrin
Tetrafluorobenzyl-type Tetrafluorobenzyl alcoholHigher volatility, suitable for vaporization in confined spaces.Methofluthrin, Transfluthrin[3]
Non-ester Pyrethroids Does not contain an ester linkageEtofenprox is an ether-based pyrethroid, offering a different chemical structure with potent insecticidal activity.[4]Etofenprox

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflows for the different synthetic routes to 3-phenoxybenzyl alcohol and the signaling pathway for the mode of action of pyrethroids.

Synthetic_Pathways cluster_0 Traditional Route cluster_1 Alternative Routes This compound This compound 3-Phenoxybenzyl_Halide 3-Phenoxybenzyl Halide This compound->3-Phenoxybenzyl_Halide Halogenation 3-Phenoxybenzaldehyde_T 3-Phenoxybenzaldehyde 3-Phenoxybenzyl_Halide->3-Phenoxybenzaldehyde_T Hydrolysis 3-Phenoxybenzyl_Alcohol 3-Phenoxybenzyl Alcohol 3-Phenoxybenzaldehyde_T->3-Phenoxybenzyl_Alcohol Reduction 3-Bromobenzaldehyde 3-Bromobenzaldehyde 3-Phenoxybenzaldehyde_A 3-Phenoxybenzaldehyde 3-Bromobenzaldehyde->3-Phenoxybenzaldehyde_A Ullmann Condensation 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde->3-Phenoxybenzaldehyde_A SNAr 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde->3-Phenoxybenzaldehyde_A Etherification 3-Phenoxybenzaldehyde_A->3-Phenoxybenzyl_Alcohol Reduction Pyrethroid_Ester Pyrethroid Ester 3-Phenoxybenzyl_Alcohol->Pyrethroid_Ester Chrysanthemic_Acid Chrysanthemic Acid (or derivative) Chrysanthemic_Acid->Pyrethroid_Ester Esterification

Caption: Comparative workflow of synthetic routes to 3-phenoxybenzyl alcohol.

Pyrethroid_Mechanism Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to open state Channel_Open Prolonged Channel Opening VGSC->Channel_Open Prevents inactivation Na_Influx Continuous Na+ Influx Channel_Open->Na_Influx Membrane_Depolarization Persistent Membrane Depolarization Na_Influx->Membrane_Depolarization Repetitive_Firing Repetitive Neuronal Firing Membrane_Depolarization->Repetitive_Firing Paralysis Paralysis and Death of Insect Repetitive_Firing->Paralysis

Caption: Pyrethroid mechanism of action on voltage-gated sodium channels.

Experimental Protocols

Protocol 1: Synthesis of 3-Phenoxybenzaldehyde from 3-Bromobenzaldehyde (Ullmann Condensation)

This protocol is a representative example of an Ullmann condensation for the synthesis of a diaryl ether.

Materials:

  • 3-Bromobenzaldehyde

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acetal Protection: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-bromobenzaldehyde and a slight excess of ethylene glycol in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected, indicating the formation of 3-bromobenzaldehyde ethylene acetal.

  • Ullmann Condensation: In a separate flask, dissolve phenol in DMF and add potassium carbonate. Stir the mixture until the phenol is converted to its potassium salt. To this mixture, add the 3-bromobenzaldehyde ethylene acetal and a catalytic amount of CuI.[1]

  • Heat the reaction mixture to 150-200 °C and maintain for several hours, monitoring the reaction progress by TLC or GC.[1]

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with dilute HCl, water, and brine.

  • Deprotection: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Dissolve the crude 3-phenoxybenzaldehyde ethylene acetal in a mixture of acetone and dilute HCl and stir at room temperature until deprotection is complete (monitored by TLC).

  • Purification: Neutralize the mixture, extract the product with an organic solvent, dry, and concentrate. Purify the crude 3-phenoxybenzaldehyde by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 3-Phenoxybenzaldehyde from 3-Fluorobenzaldehyde (SNAr Reaction)

This protocol outlines a more modern approach using a nucleophilic aromatic substitution reaction.

Materials:

  • 3-Fluorobenzaldehyde

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Acetal Protection (Optional but recommended): Protect the aldehyde group of 3-fluorobenzaldehyde as an acetal (e.g., diethyl acetal) using standard procedures to prevent side reactions.

  • SNAr Reaction: In a round-bottom flask, suspend the protected 3-fluorobenzaldehyde, phenol, and potassium carbonate in DMSO.[1]

  • Heat the mixture to approximately 140 °C for about 45 minutes, monitoring the reaction by TLC.[1]

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection: If the aldehyde was protected, carry out the deprotection step as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography to yield 3-phenoxybenzaldehyde.

Conclusion

The choice of synthetic route for the 3-phenoxybenzyl moiety in pyrethroids depends on several factors including the cost and availability of starting materials, desired yield and purity, and process scalability. While the traditional route starting from this compound is well-established, alternatives offer compelling advantages. The SNAr reaction with 3-fluorobenzaldehyde appears particularly promising due to its milder reaction conditions, shorter reaction times, and potentially higher yields.[1] For the development of novel pyrethroids, exploring different alcohol moieties altogether opens up new avenues for discovering insecticides with improved properties. The provided data and protocols serve as a valuable resource for researchers to evaluate and select the most suitable synthetic strategy for their specific needs.

References

A Comparative Guide to Diaryl Ether Synthesis: Ullmann Synthesis vs. Newer Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of the diaryl ether linkage is a critical transformation in the construction of numerous pharmaceuticals, agrochemicals, and advanced materials. Historically, the Ullmann condensation has been the cornerstone of C-O bond formation. However, the landscape of synthetic methodology has evolved, offering milder and more versatile alternatives. This guide provides an objective comparison of the classical Ullmann synthesis with contemporary methods, supported by experimental data, to facilitate informed methodological selection.

The diaryl ether motif is a ubiquitous structural feature in a vast array of biologically active molecules and functional materials.[1][2] The traditional method for forging this bond, the Ullmann condensation, typically involves the copper-catalyzed coupling of an aryl halide with a phenol at high temperatures.[3][4] While historically significant and still relevant, particularly in large-scale applications due to the low cost of copper, the harsh conditions of the classical Ullmann reaction have driven the development of newer, more efficient protocols.[3][5]

Modern advancements have led to the development of milder Ullmann-type reactions through the use of specific ligands.[3][6] Furthermore, palladium-catalyzed methods, such as the Buchwald-Hartwig C-O coupling, have emerged as powerful alternatives, offering broader substrate scope and milder reaction conditions.[7][8][9] Other notable newer methods include the Chan-Lam coupling, which utilizes aryl boronic acids, and even some transition-metal-free approaches for specific substrates.[2][10][11]

This guide will delve into a comparative analysis of these key methodologies, focusing on their mechanisms, substrate compatibility, and reaction conditions, providing the necessary data for researchers to select the optimal synthetic route for their specific target molecules.

At a Glance: Key Methodological Differences

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingChan-Lam C-O Coupling
Catalyst Copper (Cu)[7]Palladium (Pd)[7]Copper (Cu)[11]
Aryl Electrophile Aryl Halide (I, Br, Cl)[10]Aryl Halide (I, Br, Cl, OTf)[8][10]Aryl Boronic Acid[10][11]
Typical Ligands Simple diamines, amino acids, phenols, or none[7][10]Bulky, electron-rich phosphines (e.g., JohnPhos, XPhos)[7][8]Pyridines, amines[11]
Reaction Temperature High (often >100-220°C for traditional methods), milder with modern ligands (90-110°C)[3][7][10]Milder (often 80-120°C), some at room temperature[7]Room temperature to mild heating
Base Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[7]Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄)[7]Often requires an amine base like pyridine[11]
Solvent High-boiling polar solvents (e.g., DMF, NMP, pyridine)[7]Aprotic solvents (e.g., toluene, dioxane)[7]Dichloromethane, Toluene
Substrate Scope Traditionally favored for electron-poor aryl halides[7]Broad scope, including electron-rich and -neutral aryl halides[7][10]Tolerant of a wide range of substituents[10]
Cost Generally lower cost (copper is more abundant)[7]Higher cost (palladium and specialized ligands)[7]Generally lower cost than palladium-based methods.

Delving into the Mechanisms

The distinct catalytic cycles of the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions are fundamental to their different characteristics and substrate compatibilities.

Ullmann Condensation

The Ullmann condensation is generally believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The reaction begins with the formation of a copper phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst.[7]

Ullmann_Cycle cluster_0 Ullmann Catalytic Cycle CuI Cu(I) Cu_Phenoxide Cu(I)-Phenoxide CuI->Cu_Phenoxide CuIII_Intermediate Cu(III) Intermediate Cu_Phenoxide->CuIII_Intermediate Oxidative Addition Product Diaryl Ether CuIII_Intermediate->Product Reductive Elimination Product->CuI Regenerates Catalyst Reactant1 Phenol + Base Reactant1->CuI Forms Phenoxide Reactant2 Aryl Halide Reactant2->CuIII_Intermediate

Caption: Catalytic cycle of the Ullmann condensation.

Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling involves a palladium-catalyzed process. The catalytic cycle typically starts with an active Pd(0) species, which undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. Subsequent coordination of the phenol and deprotonation by a base leads to a palladium phenoxide complex. Reductive elimination from this complex furnishes the diaryl ether and regenerates the Pd(0) catalyst.[8]

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0) PdII_Intermediate Pd(II) Intermediate Pd0->PdII_Intermediate PdII_Phenoxide Pd(II)-Phenoxide Complex PdII_Intermediate->PdII_Phenoxide Ligand Exchange/ Deprotonation Product Diaryl Ether PdII_Phenoxide->Product Reductive Elimination Product->Pd0 Regenerates Catalyst Reactant1 Aryl Halide Reactant1->Pd0 Oxidative Addition Reactant2 Phenol + Base Reactant2->PdII_Phenoxide

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Chan-Lam C-O Coupling

The Chan-Lam coupling proceeds via a copper-catalyzed mechanism involving aryl boronic acids. The proposed mechanism involves the formation of a copper(II)-aryl complex through transmetalation from the boronic acid. This is followed by coordination of the phenol. A subsequent reductive elimination from a Cu(III) intermediate, formed via oxidation, is proposed to yield the diaryl ether and a Cu(I) species, which is then reoxidized to Cu(II) to complete the catalytic cycle.[11][12]

Chan_Lam_Cycle cluster_2 Chan-Lam Catalytic Cycle CuII Cu(II) CuII_Aryl Cu(II)-Aryl Complex CuII->CuII_Aryl CuIII_Intermediate Cu(III) Intermediate CuII_Aryl->CuIII_Intermediate Coordination of Phenol and Oxidation Product Diaryl Ether CuIII_Intermediate->Product Reductive Elimination CuI Cu(I) Product->CuI CuI->CuII Oxidation Reactant1 Aryl Boronic Acid Reactant1->CuII Transmetalation Reactant2 Phenol Reactant2->CuIII_Intermediate Oxidant Oxidant (Air) Oxidant->CuI

Caption: Proposed catalytic cycle of the Chan-Lam C-O coupling.

Experimental Data Comparison

The following tables present a selection of experimental data to illustrate the performance of each method with various substrates.

Table 1: Ullmann Condensation - Representative Examples

EntryAryl HalidePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Iodobenzene3,5-DimethylphenolCu₂O (5)2-Pyridinecarboxylic acid (20)Cs₂CO₃CH₃CN822495[13]
2BromobenzenePhenolCuI (10)N,N-dimethylglycine (20)Cs₂CO₃Dioxane1002485[10]
34-Chlorotoluene4-tert-ButylphenolCuI (5)NoneK₃PO₄NMP1904878[7]
42-Bromotoluene2,6-DimethylphenolCu₂O (10)Picolinic acidK₂CO₃DMSO1302482[14]

Table 2: Buchwald-Hartwig C-O Coupling - Representative Examples

EntryAryl Halide/TriflatePhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePhenolPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001698[8]
24-Chlorobenzonitrile4-MethoxyphenolPd₂(dba)₃ (1)XPhos (3)NaOtBuToluene1101892[15]
3Phenyl triflate2-NaphtholPd(OAc)₂ (1.5)RuPhos (3)K₃PO₄Toluene1001294[10]
42-Bromopyridine4-tert-Butylphenol[(cinnamyl)PdCl]₂ (0.5)L8 (1.5)K₃PO₄Toluene/DME801691[16]

Decision-Making Workflow

The selection between the Ullmann synthesis and newer methods is a multifactorial decision. The following workflow provides a logical approach to selecting the most appropriate method for a given synthetic challenge.

Decision_Workflow Start Start: Diaryl Ether Synthesis Cost Is cost a primary concern? Start->Cost Substrate_Scope Are substrates electron-rich or sterically hindered? Cost->Substrate_Scope No Ullmann Consider Ullmann Synthesis Cost->Ullmann Yes Harsh_Conditions Are harsh conditions (high temp, strong base) tolerated? Substrate_Scope->Harsh_Conditions No Buchwald_Hartwig Consider Buchwald-Hartwig C-O Coupling Substrate_Scope->Buchwald_Hartwig Yes Aryl_Boronic_Acid Is an aryl boronic acid readily available? Harsh_Conditions->Aryl_Boronic_Acid No Modern_Ullmann Consider modern ligand-assisted Ullmann Synthesis Harsh_Conditions->Modern_Ullmann Yes Aryl_Boronic_Acid->Buchwald_Hartwig No Chan_Lam Consider Chan-Lam C-O Coupling Aryl_Boronic_Acid->Chan_Lam Yes

Caption: Decision workflow for selecting a diaryl ether synthesis method.

Experimental Protocols

General Procedure for a Modern Ullmann-Type Diaryl Ether Synthesis[10]

To a reaction tube is added CuI (0.1 mmol, 10 mol%), the aryl bromide (1.0 mmol), the phenol (1.2 mmol), N,N-dimethylglycine (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol). The tube is evacuated and backfilled with argon. Dioxane (2 mL) is added, and the tube is sealed. The reaction mixture is stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired diaryl ether.

General Procedure for a Buchwald-Hartwig Diaryl Ether Synthesis[12][17]

In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable biarylphosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%), and K₃PO₄ (1.5 mmol). The aryl halide (1.0 mmol) and the phenol (1.2 mmol) are added, followed by toluene. The Schlenk tube is sealed, and the reaction mixture is stirred at the specified temperature (e.g., 100 °C) for 16-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired diaryl ether.[17]

Conclusion

Both the Ullmann condensation and the newer palladium-catalyzed methods are powerful and versatile tools for the synthesis of diaryl ethers. The traditional Ullmann reaction, while often requiring harsh conditions, has seen a resurgence with the development of new ligand systems that allow for milder temperatures.[7] Its primary advantage lies in the low cost and abundance of the copper catalyst.[7] Conversely, the Buchwald-Hartwig reaction, though more expensive due to the use of palladium and sophisticated phosphine ligands, offers a broader substrate scope, particularly for electron-rich and sterically hindered partners, and generally proceeds under milder conditions.[7][10] The Chan-Lam coupling provides a valuable alternative when starting from aryl boronic acids. The continuous evolution of these methodologies provides chemists with a rich toolbox, and the optimal choice will ultimately be dictated by the specific requirements of the target molecule, including functional group tolerance, scale, and economic considerations.

References

A Comparative Guide to the Purity Validation of 3-Phenoxytoluene: qNMR vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical step in the validation of chemical compounds used in research and drug development. For a key intermediate like 3-phenoxytoluene, ensuring high purity is paramount for the reliability and reproducibility of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with traditional chromatographic techniques—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of this compound. We present supporting, illustrative experimental data and detailed methodologies to aid in the selection of the most appropriate analytical technique for your needs.

Executive Summary

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct quantification against a certified internal standard without the need for a specific this compound reference standard.[1] In contrast, GC and HPLC are comparative methods that typically rely on the area percentage of the main peak or calibration against a known standard of the analyte. While all three techniques are valuable for purity assessment, qNMR offers distinct advantages in terms of accuracy, direct traceability to the International System of Units (SI), and the simultaneous provision of structural information.

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the purity assessment of a single batch of this compound using qNMR, GC-FID, and HPLC-UV. This data is representative of typical results and is intended for comparative purposes.

Parameter Quantitative ¹H-NMR (qNMR) Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (HPLC-UV)
Principle of Quantification Molar ratio determined by direct comparison of the integral of a specific analyte proton signal to that of a certified internal standard.Relative peak area percentage of the flame ionization detector response.Relative peak area percentage of the UV detector response at a specific wavelength.
Purity Assay (% w/w) 99.8599.5 (Area %)99.7 (Area %)
Relative Standard Deviation (RSD, n=3) 0.05%0.12%0.15%
Reference Standard Certified internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene).Not required for area percent method; required for calibration.Not required for area percent method; required for calibration.
Traceability to SI Direct, through a certified internal standard.Indirect, requires a certified reference material of the analyte.Indirect, requires a certified reference material of the analyte.
Impurity Information Provides structural information about proton-containing impurities.Indicates the presence and relative abundance of volatile impurities.Indicates the presence and relative abundance of UV-active impurities.

Comparison of Analytical Methodologies

Quantitative ¹H-NMR (qNMR)

Advantages:

  • Primary Method: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself for quantification.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for direct comparison to a certified internal standard.

  • High Accuracy and Precision: When performed correctly, qNMR offers high accuracy and precision with low measurement uncertainty.

  • Structural Confirmation: The NMR spectrum provides detailed structural information, which can aid in the identification and characterization of impurities in the same measurement.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Sensitivity: qNMR is generally less sensitive than chromatographic methods for detecting trace impurities.

  • Signal Overlap: Severe overlap of analyte and impurity signals can complicate quantification.

  • Instrumentation: Requires access to a high-field NMR spectrometer.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Advantages:

  • High Sensitivity: GC-FID is highly sensitive to a wide range of volatile organic compounds.

  • Robustness: It is a well-established and robust technique for routine analysis.

  • High Throughput: GC methods can be relatively fast, allowing for high-throughput analysis.

Limitations:

  • Relative Quantification: The common area percent method assumes that all components have the same response factor in the FID, which can lead to inaccuracies. Accurate quantification requires a certified reference standard of this compound for calibration.

  • Thermal Lability: Not suitable for thermally labile compounds.

  • Limited Structural Information: Provides retention time data but limited structural information about impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Advantages:

  • Versatility: HPLC is suitable for a wide range of non-volatile and thermally sensitive compounds.

  • Good Sensitivity: HPLC-UV offers good sensitivity for UV-active compounds.

Limitations:

  • Relative Quantification: Similar to GC, the area percent method can be inaccurate due to differences in the molar absorptivity of the analyte and impurities at the chosen wavelength. Accurate quantification requires a certified reference standard of this compound.

  • Chromophore Requirement: Only compounds that absorb UV light can be detected.

  • Method Development: Developing a robust HPLC method can be time-consuming.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Protocol for this compound Purity

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., 1,4-Bis(trimethylsilyl)benzene, chosen for its simple spectrum with signals that do not overlap with the analyte) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Number of Scans (ns): 16 (can be adjusted to achieve adequate signal-to-noise).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 s.

3. Data Processing and Purity Calculation:

  • Apply a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform baseline correction.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a signal from the internal standard (e.g., the trimethylsilyl protons of 1,4-bis(trimethylsilyl)benzene).

  • Calculate the purity using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Gas Chromatography (GC-FID) Protocol for this compound Purity

1. Sample Preparation:

  • Prepare a solution of this compound in a suitable solvent (e.g., acetone) at a concentration of approximately 1 mg/mL.

2. GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method:

High-Performance Liquid Chromatography (HPLC-UV) Protocol for this compound Purity

1. Sample Preparation:

  • Prepare a solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity by the area percent method:

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflows for qNMR and a logical comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H-NMR Spectrum transfer->acquire process Phase and Baseline Correction acquire->process integrate Integrate Analyte and IS Signals process->integrate calculate Calculate Purity (% w/w) integrate->calculate result Purity Result calculate->result Method_Comparison cluster_qnmr qNMR cluster_gc GC-FID cluster_hplc HPLC-UV qnmr_node Quantitative ¹H-NMR qnmr_adv Advantages: - Primary Method - High Accuracy - Structural Info qnmr_node->qnmr_adv qnmr_lim Limitations: - Lower Sensitivity - Signal Overlap qnmr_node->qnmr_lim gc_node Gas Chromatography (FID) gc_adv Advantages: - High Sensitivity - Robust - High Throughput gc_node->gc_adv gc_lim Limitations: - Relative Method - Thermal Lability gc_node->gc_lim hplc_node HPLC (UV) hplc_adv Advantages: - Versatile - Good Sensitivity hplc_node->hplc_adv hplc_lim Limitations: - Relative Method - Chromophore Needed hplc_node->hplc_lim Purity_Validation Purity Validation of This compound Purity_Validation->qnmr_node Purity_Validation->gc_node Purity_Validation->hplc_node

References

A Comparative Guide to Cross-Referencing Spectral Data of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for 3-phenoxytoluene against its structural isomers and a related compound, diphenyl ether. By presenting experimental data from various databases, this document serves as a valuable resource for the identification and characterization of these compounds. Detailed experimental protocols are provided to support the reproducibility of the cited data.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for cross-referencing spectral data of a compound of interest with public databases and performing a comparative analysis.

spectral_data_cross_referencing A Identify Compound of Interest (e.g., this compound) B Search Public Spectral Databases (e.g., SDBS, PubChem, NIST) A->B C Retrieve Spectral Data (MS, NMR, IR) B->C F Tabulate and Compare Key Spectral Features C->F D Identify Structurally Similar Compounds for Comparison (e.g., 2-Phenoxytoluene, 4-Phenoxytoluene, Diphenyl Ether) E Gather Spectral Data for Comparison Compounds D->E E->F H Analyze and Interpret Spectral Differences F->H G Consult Standard Experimental Protocols G->C G->E I Confirm Structural Assignments H->I

Caption: Workflow for spectral data analysis and comparison.

Data Presentation

The following tables summarize the key spectral data for this compound and its comparators.

Mass Spectrometry (MS) Data
CompoundMolecular WeightMajor m/z Peaks
This compound 184.23184, 169, 141, 115, 91, 77, 65, 51[1][2]
2-Phenoxytoluene 184.23184, 169, 141, 115, 91, 77, 65, 51
4-Phenoxytoluene 184.23184, 169, 141, 115, 91, 77, 65, 51[3]
Diphenyl Ether 170.21170, 141, 115, 77, 65, 51[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic ProtonsMethyl Protons
This compound 6.80 - 7.40 (m, 9H)2.35 (s, 3H)[6]
2-Phenoxytoluene 6.85 - 7.45 (m, 9H)2.25 (s, 3H)
4-Phenoxytoluene 6.85 - 7.35 (m, 9H)2.30 (s, 3H)[3]
Diphenyl Ether 7.04 (m, 4H), 7.09 (m, 2H), 7.36 (m, 4H)[7]-

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundAromatic CarbonsMethyl Carbon
This compound 116.3, 118.9, 120.5, 123.3, 129.7, 129.8, 139.9, 157.2, 157.521.4[6]
2-Phenoxytoluene 117.8, 120.9, 123.1, 125.7, 126.9, 129.6, 131.2, 155.4, 157.616.2
4-Phenoxytoluene 118.6, 120.0, 122.8, 129.7, 130.2, 133.1, 154.9, 157.920.7[3]
Diphenyl Ether 119.0 (4C), 126.4 (2C), 131.7 (4C), 160.6 (2C)[7]-
Infrared (IR) Spectroscopy Data
CompoundKey IR Absorptions (cm⁻¹)Functional Group
This compound 3060-3030, 1580, 1480, 1240, 1160C-H (aromatic), C=C (aromatic), C-O-C (ether)
2-Phenoxytoluene 3060-3030, 1585, 1490, 1245, 1165C-H (aromatic), C=C (aromatic), C-O-C (ether)
4-Phenoxytoluene 3050-3020, 1590, 1495, 1250, 1170C-H (aromatic), C=C (aromatic), C-O-C (ether)
Diphenyl Ether 3060-3040, 1590, 1490, 1240, 1170[8]C-H (aromatic), C=C (aromatic), C-O-C (ether)[9][10]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

Mass Spectrometry (MS)
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of volatile and semi-volatile organic compounds like phenoxytoluenes.

  • Sample Preparation : Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.

  • Ionization Method : Electron Ionization (EI) is a common method for generating ions from organic molecules. In this process, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition : The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Sample Preparation : A few milligrams of the sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • ¹H NMR Spectroscopy : The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The protons in the molecule absorb energy at specific frequencies depending on their chemical environment. The resulting signals are recorded, and a Fourier transform is applied to generate the ¹H NMR spectrum. Key parameters to consider are the number of signals, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity).

  • ¹³C NMR Spectroscopy : Similar to ¹H NMR, but the radiofrequency pulses are tuned to excite the ¹³C nuclei. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shift of each carbon provides information about its electronic environment.

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Sample Preparation : For liquid samples like this compound, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in an oil like Nujol.

  • Data Acquisition : The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000 to 400 cm⁻¹). The detector measures the amount of light that passes through the sample. The resulting interferogram is converted into an IR spectrum using a Fourier transform. The spectrum shows the percentage of transmittance or absorbance at each wavenumber.

  • Spectral Interpretation : The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific functional groups within the molecule. For phenoxytoluenes and diphenyl ether, characteristic peaks for aromatic C-H stretching, aromatic C=C bending, and the C-O-C ether stretch are of primary interest.[9][10]

References

Performance Showdown: 3-Phenoxytoluene and its Alternatives in High-Temperature Heat Transfer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable temperature control, the selection of a heat transfer fluid is a critical decision. This guide provides a comprehensive performance comparison of 3-phenoxytoluene-based chemistry against common high-temperature heat transfer fluids, offering a side-by-side look at their physical properties, thermal stability, and operational characteristics. The following data, compiled from technical literature and product specifications, is intended to inform the selection process for demanding applications.

It is important to note that while data for commercial heat transfer fluids based on dibenzyltoluene and partially hydrogenated terphenyls is readily available, specific performance data for a formulated heat transfer fluid based on this compound is not prevalent in the public domain. The data presented for this compound is primarily for the pure chemical and may not reflect the performance of a fully formulated fluid containing performance-enhancing additives.

Key Performance Indicators: A Tabular Comparison

The efficacy of a heat transfer fluid is determined by several key parameters. These include its operational temperature range, thermal stability, and physical properties that influence heat transfer efficiency and system compatibility. The tables below summarize these critical data points for this compound and its primary competitors.

Table 1: General Properties and Operating Range

PropertyThis compound (Pure Chemical)Dibenzyltoluene (DBT)-based FluidsPartially Hydrogenated Terphenyl (PHT)-based Fluids
Chemical TypeDiaryl EtherAlkylated AromaticHydrogenated Terphenyl
CAS Number3586-14-9[1][2][3][4][5][6]26898-17-961788-32-7
Maximum Operating TemperatureNot specified for formulated fluid~350°C (662°F)[7]~345°C (650°F)
Boiling Point271-273°C[1]~390°C~359°C
Flash Point>110°C[8]~160-200°C[7]~184°C[7]
Pour PointNot specified~ -34°C to -35°C[7]~ -3°C[7]

Table 2: Physical Properties Influencing Heat Transfer

PropertyThis compound (Pure Chemical)Dibenzyltoluene (DBT)-based FluidsPartially Hydrogenated Terphenyl (PHT)-based Fluids
Density @ 25°C (g/mL)1.051[1]~1.04~1.01
ViscosityData not available for formulated fluidLower viscosity than PHT at lower temperatures[7]Higher viscosity than DBT at lower temperatures[7]
Thermal ConductivityData not available for formulated fluidGenerally higher than PHT[7]Lower than DBT
Heat Transfer CoefficientData not available for formulated fluidGenerally higher than PHT[7]Lower than DBT[7]

Experimental Protocols: Ensuring Data Integrity

The comparative data presented is derived from standardized testing methodologies. A cornerstone of evaluating high-temperature heat transfer fluids is the assessment of their thermal stability, which dictates the fluid's lifespan and the rate of degradation product formation.

Thermal Stability Testing (Based on ASTM D6743)

The relative thermal stability of organic heat transfer fluids is determined using a method based on ASTM D6743. This test provides an indication of the fluid's resistance to thermal cracking and degradation under high-temperature, oxygen-free conditions.

Methodology:

  • Sample Preparation: A precise amount of the new, unused heat transfer fluid is placed into a stainless-steel test cell.

  • Inert Atmosphere: The test cell is purged with an inert gas, typically nitrogen, to remove all oxygen, preventing oxidative degradation and isolating the effects of thermal stress.

  • Heating: The sealed test cell is then placed in a high-temperature oven or a metal bath and heated to a specified test temperature for a set duration (e.g., 500 hours). The test temperature is chosen to be representative of high-stress conditions in an industrial heat transfer system.

  • Analysis of Degraded Fluid: After cooling, the test cell is weighed to determine the amount of gaseous degradation products. The liquid is then analyzed using gas chromatography to quantify the percentage of "low boilers" (more volatile degradation products) and "high boilers" (less volatile, higher molecular weight degradation products) relative to the original fluid.

  • Reporting: The results are reported as the percentage of degradation, providing a quantitative measure of the fluid's thermal stability under the test conditions.

Logical Workflow for Heat Transfer Fluid Selection

The selection of an appropriate heat transfer fluid is a multi-faceted process that involves balancing performance, cost, and safety. The following diagram illustrates a logical workflow for this decision-making process.

HeatTransferFluidSelection A Define Operating Temperature Range B Evaluate Thermal Stability Data (e.g., ASTM D6743) A->B C Assess Heat Transfer Efficiency (Heat Transfer Coefficient, Viscosity, Thermal Conductivity) B->C D Consider Low Temperature Pumpability (Pour Point) C->D E Review Safety and Handling (Flash Point, Toxicity) D->E F Analyze Cost-Performance (Fluid Lifespan, System Maintenance) E->F G Select Optimal Heat Transfer Fluid F->G

Caption: A logical workflow for selecting a high-temperature heat transfer fluid.

Signaling Pathways in Fluid Degradation

While "signaling pathways" are typically associated with biological systems, a conceptual parallel can be drawn to the chemical degradation pathways of heat transfer fluids. High temperatures act as an initiator, triggering a cascade of chemical reactions that lead to the formation of degradation products.

DegradationPathway cluster_0 Initiation cluster_1 Propagation cluster_2 Products A High Temperature (Thermal Stress) B Bond Scission (C-C, C-H, C-O) A->B Initiates C Free Radical Formation B->C D Rearrangement & Polymerization C->D E Low Boilers (Volatile Compounds) D->E F High Boilers (Sludge & Coke Precursors) D->F G Gases (e.g., H2, CH4) D->G

Caption: A conceptual pathway for the thermal degradation of organic heat transfer fluids.

References

A Comparative Guide to the Efficacy of Insecticides Derived from 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key insecticides derived from the 3-phenoxytoluene scaffold: etofenprox, fenvalerate, and esfenvalerate. While direct comparative studies across all three compounds under uniform conditions are limited, this document synthesizes available experimental data to highlight their relative efficacy, mechanisms of action, and key characteristics.

Introduction to this compound Derived Insecticides

Insecticides derived from this compound are a significant class of synthetic pyrethroids and pyrethroid-like compounds used extensively in agriculture and public health. These compounds are characterized by their neurotoxic action on a wide range of insect pests. This guide focuses on a comparative analysis of etofenprox, a non-ester pyrethroid-like ether, and the conventional pyrethroid esters, fenvalerate and its more active stereoisomer, esfenvalerate.

Etofenprox is structurally distinct due to its ether linkage, which contributes to its lower mammalian toxicity and altered metabolic profile compared to traditional pyrethroids. Fenvalerate is a racemic mixture of four stereoisomers, while esfenvalerate is a resolved formulation containing a higher concentration of the most insecticidally active isomer.[1][2][3] This isomeric purity enhances esfenvalerate's potency, allowing for lower application rates compared to fenvalerate.[2]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary target for this class of insecticides is the voltage-gated sodium channel (VGSC) in the insect's nervous system. By binding to the VGSC, these insecticides prevent the channel from closing after activation. This leads to a persistent influx of sodium ions, causing prolonged depolarization of the nerve membrane, repetitive firing of neurons, and eventual paralysis and death of the insect.

G cluster_membrane Neuronal Membrane VGSC_closed Voltage-Gated Sodium Channel (Closed) VGSC_open Voltage-Gated Sodium Channel (Open) VGSC_closed->VGSC_open opens VGSC_inactivated Voltage-Gated Sodium Channel (Inactivated) VGSC_open->VGSC_inactivated inactivates VGSC_modified Pyrethroid-Modified Channel (Persistently Open) VGSC_open->VGSC_modified VGSC_inactivated->VGSC_closed resets during repolarization Paralysis Paralysis & Death VGSC_modified->Paralysis leads to hyperexcitability Depolarization Nerve Impulse (Depolarization) Depolarization->VGSC_closed triggers opening Repolarization Repolarization Repolarization->VGSC_inactivated Pyrethroid This compound Derived Insecticide Pyrethroid->VGSC_open binds to open state G A 1. Preparation of Insecticide Solutions C 3. Anesthetize Insects (e.g., with CO₂) A->C B 2. Insect Rearing & Acclimatization B->C D 4. Topical Application (Microsyringe) C->D Apply precise volume to dorsal thorax E 5. Transfer to Recovery Containers D->E F 6. Incubation (24-48h) E->F Provide food and water G 7. Mortality Assessment F->G H 8. Probit Analysis to Calculate LD₅₀ G->H G A 1. Prepare Insecticide- Impregnated Papers B 2. Assemble WHO Tube Test Kit A->B C 3. Introduce Mosquitoes (20-25 females) B->C D 4. Expose to Treated Paper (60 minutes) C->D E 5. Record Knockdown at Intervals D->E Observe paralysis F 6. Transfer to Recovery Tube D->F G 7. Hold for 24 Hours F->G Provide sugar solution H 8. Record 24h Mortality G->H

References

A Comparative Guide to the Synthesis of 3-Phenoxytoluene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 3-phenoxytoluene, a key intermediate in the production of pyrethroid insecticides and other fine chemicals, presents a choice between several synthetic routes. The selection of an optimal pathway hinges on a careful consideration of factors including cost, reaction efficiency, product purity, and environmental impact. This guide provides an objective comparison of the primary synthesis routes to this compound, supported by experimental data and detailed protocols to inform methodological decisions.

At a Glance: Comparison of this compound Synthesis Routes

The most established methods for the synthesis of this compound are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction. Alternative, less common methods include the Sendersen reaction and a process involving aluminum phenoxide intermediates. The following table summarizes the key aspects of these synthetic strategies.

FeatureUllmann CondensationBuchwald-Hartwig C-O CouplingSendersen ReactionAluminum Phenoxide Route
Reactants m-Cresol & Bromobenzene (or Phenol & 3-Bromotoluene)m-Cresol & Bromobenzene (or Phenol & 3-Bromotoluene)Phenol & m-CresolPhenol & m-Cresol
Catalyst Copper (e.g., CuI, Cu powder)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligandThorium oxideAluminum or aluminum alkyl
Typical Yield 65-92%[1]86-92%[1]Not specified~63% this compound (with diphenyl ether as a major byproduct)[2]
Reaction Temperature High (100-240°C)[1][3]Moderate (80-110°C)[1]Very High (~450°C)[2]High (300-400°C)[2]
Key Advantages Low-cost catalyst, well-established method.High yields, milder conditions, broad substrate scope.[1][4]Potentially simple, continuous process.Utilizes readily available starting materials.
Key Disadvantages Harsh reaction conditions, often requires stoichiometric copper, potential for copper waste.[5]High cost of palladium and specialized ligands, potential for palladium contamination in the product.[6][7]Extremely high temperatures, specialized equipment required.[2]High temperatures, formation of significant byproducts.[2]
Estimated Catalyst Cost Low (Copper iodide: ~$109/250g)[8]High (Palladium catalysts and ligands can cost thousands of dollars per gram/kit).[7][9][10]Catalyst is less common and cost can vary.Relatively low (Aluminum).
Environmental Impact Moderate to high due to high energy consumption and potential copper waste.[11]Moderate, due to the use of a precious/toxic metal and potentially harmful organic solvents and ligands.[6]High energy consumption.High energy consumption, formation of alumina waste.

In-Depth Analysis of Primary Synthesis Routes

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers.[5][12] It involves the copper-catalyzed reaction of a phenol with an aryl halide. For the synthesis of this compound, this can be achieved by reacting m-cresol with bromobenzene or phenol with 3-bromotoluene.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is based on a procedure described in a U.S. Patent, which details an improved Ullmann reaction.[3]

  • Reactants:

    • m-Cresol (1.0 eq)

    • Chlorobenzene (used as both reactant and solvent, large excess)

    • Sodium hydroxide (to form the cresolate)

    • Potassium hydroxide (to form the cresolate)

    • Cuprous chloride (CuCl) (catalyst)

    • Tris-(3,6-dioxaoctyl)amine (sequestering agent)

  • Procedure:

    • A mixture of m-cresol, sodium hydroxide, potassium hydroxide, and water is heated to distill off the water as an azeotrope with chlorobenzene, forming the anhydrous sodium and potassium m-cresolates in situ.

    • Once the mixture is anhydrous and the temperature reaches approximately 132°C, cuprous chloride and tris-(3,6-dioxaoctyl)amine are added under an inert atmosphere (e.g., nitrogen).

    • The reaction mixture is heated to reflux (around 135°C) and maintained for several hours (e.g., 6 hours).

    • Reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of reactants and the formation of this compound.

    • After completion, the reaction mixture is cooled, and the inorganic salts are removed by washing with acidified water.

    • The organic layer is then washed with an alkaline solution and distilled to remove excess chlorobenzene and any unreacted m-cresol.

    • The final product, this compound, is purified by vacuum distillation.

  • Reported Yield: A patent describes achieving a yield of 89% for this compound using a similar procedure.[3]

Cost-Benefit Analysis:

The primary advantage of the Ullmann condensation is the low cost of the copper catalyst.[8][13][14][15][16] However, the traditional reaction often requires high temperatures and long reaction times, which can increase energy costs.[5] The use of ligands can allow for milder conditions but adds to the overall cost. The disposal of copper-containing waste can also be an environmental concern.

Buchwald-Hartwig C-O Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers, offering a milder and often more efficient alternative to the Ullmann condensation.[4][17][18] This method is known for its broad substrate scope and functional group tolerance.[1]

Experimental Protocol: Representative Buchwald-Hartwig Synthesis of a Diaryl Ether

  • Reactants:

    • Aryl bromide (e.g., Bromobenzene or 3-Bromotoluene) (1.0 eq)

    • Phenol (e.g., m-Cresol or Phenol) (1.2 eq)

    • Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G3) (1-5 mol%)

    • Biaryl phosphine ligand (e.g., XPhos, SPhos) (1-5 mol%)

    • Base (e.g., K₃PO₄, Cs₂CO₃) (1.5-2.0 eq)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst, the phosphine ligand, and the base.

    • Add the aryl bromide and the phenol to the tube.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture with stirring at a specified temperature (e.g., 100°C) for the required time (typically 12-24 hours).

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Expected Yield: Based on similar diaryl ether syntheses, yields in the range of 86-92% can be expected.[1]

Cost-Benefit Analysis:

The main drawback of the Buchwald-Hartwig reaction is the high cost of the palladium catalyst and the specialized phosphine ligands.[6][7] For example, a kit of various Buchwald ligands can cost over $2,000, and individual ligands can be very expensive.[10] However, the milder reaction conditions and high yields can make it a more attractive option for the synthesis of complex, high-value molecules where cost is a secondary concern. The potential for palladium contamination in the final product is a critical consideration in pharmaceutical applications and requires careful purification.

Alternative Synthesis Routes

Sendersen's Reaction

This method involves passing a mixture of phenol and m-cresol in the vapor phase over a thorium oxide catalyst at very high temperatures (around 450°C).[2] While potentially suitable for continuous industrial production, the extreme conditions and the need for specialized equipment make it less practical for typical laboratory synthesis.

Aluminum Phenoxide Route

A process described in a patent involves heating a mixture of phenol and m-cresol with aluminum or an aluminum alkyl to form aluminum phenoxide intermediates.[2] These intermediates then decompose at high temperatures (300-400°C) to yield a mixture of diaryl ethers. A key finding is that this method can produce this compound as the major product (around 63%), along with diphenyl ether (around 30%) and di-(3-methylphenyl)ether (around 7%).[2] While this route avoids the use of expensive catalysts, the high temperatures and the formation of significant byproducts are notable disadvantages.

Visualizing the Synthesis Pathways

To better understand the flow of the primary synthesis routes, the following diagrams have been generated.

Ullmann_Condensation Reactants m-Cresol + Bromobenzene Intermediate Copper Phenoxide Intermediate Reactants->Intermediate Base Base Base (e.g., K₂CO₃) Base->Intermediate Catalyst CuI Catalyst Catalyst->Intermediate Product This compound Intermediate->Product Catalyst, Heat

Caption: Ullmann Condensation Pathway for this compound Synthesis.

Buchwald_Hartwig_Coupling Reactants m-Cresol + Bromobenzene Oxidative_Addition Ar-Pd(II)(X)Lₙ Reactants->Oxidative_Addition Pd(0)Lₙ Base Base (e.g., K₃PO₄) Ligand_Exchange Ar-Pd(II)(OAr')Lₙ Base->Ligand_Exchange Catalyst Pd Catalyst + Ligand Pd_Complex Pd(0)Lₙ Pd_Complex->Oxidative_Addition Oxidative_Addition->Ligand_Exchange m-Cresol, Base Product This compound Ligand_Exchange->Product Reductive Elimination Product->Pd_Complex

Caption: Buchwald-Hartwig C-O Coupling Catalytic Cycle.

Decision_Workflow Start Start: Select Synthesis Route for this compound Cost_Constraint Is cost the primary constraint? Start->Cost_Constraint Mild_Conditions Are mild reaction conditions critical? Cost_Constraint->Mild_Conditions No Ullmann Consider Ullmann Condensation Cost_Constraint->Ullmann Yes Buchwald Consider Buchwald-Hartwig Coupling Mild_Conditions->Buchwald Yes Alternative Evaluate Alternative Routes (Sendersen, Al-Phenoxide) for industrial scale Mild_Conditions->Alternative No

References

A Comparative Guide to the Stability of 3-Phenoxytoluene and Other Diaryl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stability of 3-phenoxytoluene in comparison to other diaryl ethers, offering valuable insights for its application in research, particularly in drug development where molecular stability is a critical parameter. Diaryl ethers are a significant class of compounds, and understanding their relative stability is paramount for predicting degradation pathways, shelf-life, and potential interactions. This document summarizes key stability data, details the experimental methodologies for their assessment, and visualizes the degradation pathways.

Comparative Stability Data

CompoundStructureBoiling Point (°C)Thermal Stability (Decomposition Onset)Oxidative StabilityC-O Bond Dissociation Energy (kcal/mol)
This compound C₁₃H₁₂O271-273[1]Estimated to be high, comparable to diphenyl ether.Moderate; the methyl group may be susceptible to oxidation.Not experimentally determined; estimated to be similar to or slightly lower than diphenyl ether.
Diphenyl Ether C₁₂H₁₀O259High thermal stability, used as a heat transfer fluid.High~77.74
4,4'-Dimethyldiphenyl Ether C₁₄H₁₄O285-286HighModerate to high; methyl groups can be sites of oxidation.Not experimentally determined; expected to be slightly lower than diphenyl ether.
4-Nitrodiphenyl Ether C₁₂H₉NO₃340Lower than diphenyl ether due to the electron-withdrawing nitro group.Lower; the nitro group can influence degradation pathways.Not experimentally determined; expected to be lower than diphenyl ether.

Note: The thermal and oxidative stability values are presented qualitatively based on general chemical principles and data for related compounds, as direct comparative experimental data under identical conditions is limited in the literature.

Experimental Protocols

To ensure objective and reproducible stability assessments, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments used to evaluate the stability of diaryl ethers.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of a diaryl ether by measuring its mass loss as a function of temperature in a controlled atmosphere.

Apparatus: A thermogravimetric analyzer equipped with a high-precision balance, a furnace with programmable temperature control, and a gas-purging system.

Procedure:

  • Sample Preparation: A small sample (5-10 mg) of the diaryl ether is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation during the analysis.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate, typically 10 °C/min.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which a 5% mass loss occurs.

Analysis of Thermal Degradation Products: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of a diaryl ether.

Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Sample Preparation: A small amount of the diaryl ether is placed in a pyrolysis sample tube or cup.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 600-800 °C) in an inert atmosphere (helium). This causes the molecule to fragment into smaller, volatile compounds.

  • Chromatographic Separation: The resulting pyrolysis products are swept by the carrier gas into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected, providing a unique mass spectrum for each component.

  • Identification: The obtained mass spectra are compared with spectral libraries (e.g., NIST) to identify the individual degradation products.

Oxidative Stability Assessment: Rancimat Method

Objective: To determine the oxidative stability of a diaryl ether by measuring the induction time at an elevated temperature in the presence of a constant air stream.

Apparatus: A Rancimat instrument, consisting of a heating block for the reaction vessels, a gas flow meter, and a measuring vessel with a conductivity electrode.

Procedure:

  • Sample Preparation: A precise amount of the diaryl ether sample is weighed into a reaction vessel.

  • Setup: The reaction vessel is placed in the heating block, which is maintained at a constant elevated temperature (e.g., 110-140 °C). A stream of purified, dry air is passed through the sample at a constant flow rate.

  • Detection of Volatile Oxidation Products: The volatile organic compounds produced during oxidation are carried by the air stream into a measuring vessel containing deionized water. As these acidic byproducts dissolve, they increase the conductivity of the water.

  • Induction Time Measurement: The instrument continuously measures the conductivity of the water. The induction time is the time elapsed until a rapid increase in conductivity is detected, indicating the onset of significant oxidation. A longer induction time signifies higher oxidative stability.

Degradation Pathways and Mechanisms

The stability of diaryl ethers is intrinsically linked to the strength of the C-O-C ether bond and the susceptibility of the aromatic rings to degradation. The following diagrams illustrate the generalized pathways for thermal and oxidative degradation.

Thermal Degradation Pathway

Under high temperatures, the primary degradation mechanism for diaryl ethers is the homolytic cleavage of the C-O bond, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction and recombination, to form a complex mixture of products.

Thermal_Degradation Diaryl_Ether Diaryl Ether (Ar-O-Ar') Radicals Aryl & Aryloxy Radicals (Ar• + Ar'O•) Diaryl_Ether->Radicals Homolytic Cleavage Heat High Temperature Products Degradation Products (e.g., Phenols, Benzene) Radicals->Products Secondary Reactions

Caption: Generalized thermal degradation pathway of diaryl ethers.

Oxidative Degradation Pathway

In the presence of oxygen, especially at elevated temperatures or initiated by light, the degradation of diaryl ethers can proceed through a radical chain reaction. This process typically involves the formation of hydroperoxides, which can then decompose to form a variety of oxygenated products. For substituted diaryl ethers like this compound, the alkyl substituent can also be a site of initial oxidative attack.

Oxidative_Degradation cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Diaryl_Ether Diaryl Ether (Ar-O-Ar') Aryl_Radical Aryl Radical (Ar•) Diaryl_Ether->Aryl_Radical H-abstraction Initiator Initiator (Heat, Light, Metal Ions) Oxygen O₂ Aryl_Radical->Oxygen Peroxy_Radical Peroxy Radical (ArOO•) Aryl_Radical->Peroxy_Radical Hydroperoxide Hydroperoxide (ArOOH) Peroxy_Radical->Hydroperoxide + Ar-O-Ar' Another_Diaryl_Ether Another Diaryl Ether (Ar-O-Ar') Hydroperoxide->Aryl_Radical Decomposition Stable_Products Stable Oxidation Products (e.g., Phenols, Quinones) Hydroperoxide->Stable_Products Further Reactions Radical_Combination Radical Combination Peroxy_Radical_2 Peroxy Radical Peroxy_Radical_2->Stable_Products

Caption: Simplified radical chain mechanism for the oxidative degradation of diaryl ethers.

Conclusion

This compound exhibits high thermal stability, comparable to that of diphenyl ether, making it suitable for applications requiring elevated temperatures. Its oxidative stability is considered moderate, with the methyl group potentially representing a reactive site for oxidative degradation. The choice of a particular diaryl ether for a specific application in drug development or other research areas should be guided by a thorough evaluation of its stability profile under the relevant operational conditions. The experimental protocols and degradation pathways outlined in this guide provide a foundational framework for conducting such assessments.

References

A Researcher's Guide to Spectroscopic Differentiation of Phenoxytoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of chemical isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Phenoxytoluene, with its ortho (2-), meta (3-), and para (4-) isomers, presents a common analytical challenge due to the isomers' identical mass and similar physical properties. This guide provides a comprehensive comparison of the spectroscopic characteristics of 2-phenoxytoluene, 3-phenoxytoluene, and 4-phenoxytoluene, supported by experimental data from established spectral databases. The following sections detail the key differentiating features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Workflow for Isomer Differentiation

The systematic approach to distinguishing between the phenoxytoluene isomers involves a multi-technique spectroscopic analysis. The following workflow outlines the logical progression from sample preparation to data interpretation.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Interpretation cluster_3 Conclusion Sample Phenoxytoluene Isomer Mixture/Pure Isomer NMR ¹H & ¹³C NMR Spectroscopy Sample->NMR Analyze IR Infrared (IR) Spectroscopy Sample->IR Analyze MS Mass Spectrometry (GC-MS) Sample->MS Analyze UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analyze Compare_NMR Compare Chemical Shifts & Splitting Patterns NMR->Compare_NMR Compare_IR Compare Fingerprint Regions & C-O Stretches IR->Compare_IR Compare_MS Analyze Fragmentation Patterns MS->Compare_MS Compare_UV Compare λmax & Molar Absorptivity UV_Vis->Compare_UV Identification Isomer Identification Compare_NMR->Identification Synthesize Data Compare_IR->Identification Synthesize Data Compare_MS->Identification Synthesize Data Compare_UV->Identification Synthesize Data

A generalized workflow for the spectroscopic differentiation of isomers.

¹H NMR Spectroscopy Data

Proton NMR spectroscopy is a powerful tool for distinguishing isomers by analyzing the chemical environment of hydrogen atoms. The substitution pattern of the methyl group on the toluene ring directly influences the chemical shifts and splitting patterns of the aromatic protons.

Isomer Methyl Protons (δ, ppm) Aromatic Protons (δ, ppm)
2-Phenoxytoluene ~2.26.8 - 7.4
This compound ~2.36.7 - 7.3
4-Phenoxytoluene ~2.36.8 - 7.3

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectroscopy Data

Carbon-13 NMR provides information about the carbon skeleton of the molecule. The position of the methyl group and the ether linkage significantly affects the chemical shifts of the aromatic carbons, providing a clear fingerprint for each isomer.

Isomer Methyl Carbon (δ, ppm) Aromatic Carbons (δ, ppm)
2-Phenoxytoluene ~16.0117.0 - 158.0
This compound ~21.5115.0 - 158.0
4-Phenoxytoluene ~20.5118.0 - 158.0

Note: The chemical shifts are approximate and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy Data

IR spectroscopy is particularly useful for identifying functional groups and subtle structural differences. The C-O-C ether stretch and the out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) are characteristic for each isomer.

Isomer Key Vibrational Frequencies (cm⁻¹)
2-Phenoxytoluene ~1230 (asym. C-O-C), ~750 (ortho-disubstituted)
This compound ~1240 (asym. C-O-C), ~780, ~690 (meta-disubstituted)
4-Phenoxytoluene ~1240 (asym. C-O-C), ~830 (para-disubstituted)

Note: The vibrational frequencies are approximate and can vary based on the sampling method (e.g., neat liquid, KBr pellet).

Mass Spectrometry (MS) Data

While all three isomers have the same molecular weight (184.23 g/mol ), their fragmentation patterns upon electron ionization can differ. The relative abundances of key fragment ions can be used for differentiation.

Isomer Molecular Ion (m/z) Key Fragment Ions (m/z)
2-Phenoxytoluene 184169, 141, 91, 77
This compound 184169, 141, 91, 77
4-Phenoxytoluene 184169, 141, 91, 77

Note: While the major fragments are the same, the relative intensities of these fragments can vary between isomers, which is a key diagnostic feature.

UV-Vis Spectroscopy Data

  • λmax: The position of the primary absorption bands is influenced by the extent of conjugation and substitution. While significant shifts may not be observed, subtle differences, particularly in the fine structure of the absorption bands, can be expected.

  • Molar Absorptivity (ε): The intensity of the absorption can vary between the isomers due to differences in their symmetry and electronic distribution.

For definitive differentiation using UV-Vis spectroscopy, it is recommended to measure the spectra of authentic samples of each isomer under identical conditions (solvent, concentration).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Instrument-specific parameters may need to be optimized.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the phenoxytoluene isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 8-16.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 128-1024 (or more, depending on concentration).

    • Relaxation delay: 2-5 seconds.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired data. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place a drop of the liquid phenoxytoluene isomer between two KBr or NaCl plates to form a thin film.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Analysis: Record the transmittance or absorbance spectrum and identify the characteristic vibrational frequencies.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the phenoxytoluene isomer (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters:

    • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven program: Start at a suitable initial temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier gas: Helium at a constant flow rate.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: 40-400 amu.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The spectroscopic differentiation of 2-, 3-, and 4-phenoxytoluene is reliably achieved through a combination of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR provide the most definitive data for distinguishing the isomers based on the unique chemical shifts and splitting patterns arising from the different substitution patterns. IR spectroscopy offers valuable confirmatory information through the characteristic C-O-C stretching and C-H bending vibrations. While GC-MS will show the same molecular ion for all isomers, careful analysis of the relative abundances of fragment ions can aid in their differentiation. UV-Vis spectroscopy can be a supplementary technique, though its utility for definitive identification may require comparison with authentic standards. By employing this multi-faceted spectroscopic approach, researchers can confidently identify and characterize the specific phenoxytoluene isomer in their samples.

A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Look at Analytical Performance

The following tables summarize typical performance data for the analysis of various aromatic compounds using GC and HPLC. This data, derived from studies on other, structurally related compounds, can serve as a benchmark for laboratories validating methods for 3-phenoxytoluene. The key performance indicators in inter-laboratory validation are accuracy, precision (repeatability and reproducibility), linearity, and sensitivity (Limit of Detection and Quantification).[3][4][5]

Table 1: Illustrative Inter-laboratory Performance Data for Aromatic Ethers/Phenols by GC-MS

ParameterTypical Performance RangeConsiderations for this compound
Accuracy (% Recovery) 90 - 110%Expected to be high due to good volatility and thermal stability.
Repeatability RSDr (%) ≤ 5%Represents within-laboratory precision.
Reproducibility RSDR (%) ≤ 15%Represents between-laboratory precision; typically higher than RSDr.
Linearity (R²) > 0.995Should be achievable over a relevant concentration range.
LOD (ng/mL) 0.1 - 5Dependent on the mass spectrometer's sensitivity.
LOQ (ng/mL) 0.5 - 15Typically 3-5 times the LOD.

Table 2: Illustrative Inter-laboratory Performance Data for Aromatic Ethers/Phenols by HPLC-UV/MS

ParameterTypical Performance RangeConsiderations for this compound
Accuracy (% Recovery) 95 - 105%Generally high, with potential for matrix effects in complex samples.
Repeatability RSDr (%) ≤ 3%HPLC often exhibits excellent repeatability.
Reproducibility RSDR (%) ≤ 10%Tightly controlled mobile phase and column conditions are crucial.
Linearity (R²) > 0.998Excellent linearity is a hallmark of HPLC methods.
LOD (ng/mL) 1 - 10 (UV), <1 (MS)UV detection is less sensitive than MS.
LOQ (ng/mL) 5 - 30 (UV), <5 (MS)Dependent on the chosen detection method.

Experimental Protocols

Detailed methodologies for the two primary analytical techniques are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1]

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD). A capillary column such as a DB-5ms or equivalent is recommended.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a suitable organic solvent (e.g., hexane, ethyl acetate).

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) if sample cleanup is necessary to remove interfering matrix components.[6]

    • Concentrate the extract to a final known volume.

    • Add an appropriate internal standard.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Conditions:

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

  • Calibration: Prepare a series of calibration standards of this compound in the same solvent as the final sample extract. Analyze the standards to generate a calibration curve.

  • Quantification: Identify the this compound peak based on its retention time and the presence of characteristic ions. Quantify using the calibration curve and the internal standard.

High-Performance Liquid Chromatography (HPLC) with UV or MS Detection

This method is an excellent alternative, particularly for samples that may not be suitable for GC analysis without derivatization.[2]

  • Instrumentation: An HPLC system equipped with a UV or Mass Spectrometric detector. A C18 analytical column is typically used for reversed-phase chromatography.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).

    • Filter the sample solution through a 0.45 µm filter to remove particulate matter.

  • HPLC Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 70:30 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Detection:

    • UV Detection: Monitor at a wavelength determined from the UV spectrum of this compound.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Monitor for the protonated molecule [M+H]⁺.

  • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Analyze the standards to construct a calibration curve.

  • Quantification: Identify the this compound peak based on its retention time. Quantify using the peak area and the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow for an inter-laboratory validation study and the general experimental process for analyzing this compound.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Sample Distribution & Analysis cluster_analysis Phase 3: Statistical Evaluation cluster_reporting Phase 4: Reporting P1 Define Study Objectives (e.g., Accuracy, Precision) P2 Develop Standardized Analytical Protocol P1->P2 P3 Select Participating Laboratories P2->P3 E1 Prepare & Distribute Homogenous Test Samples P3->E1 E2 Laboratories Analyze Samples Using Standardized Protocol E1->E2 E3 Data Submission to Coordinating Body E2->E3 A1 Perform Statistical Analysis (e.g., Cochran's, Grubb's tests) E3->A1 A2 Calculate Repeatability (RSDr) & Reproducibility (RSDR) A1->A2 A3 Assess Laboratory Performance (e.g., Z-Scores) A1->A3 R1 Prepare Final Report Summarizing Method Performance A2->R1 A3->R1

Caption: Workflow for an inter-laboratory validation study.

Analytical_Method_Workflow start Sample Receipt prep Sample Preparation (Weighing, Dissolution, Extraction) start->prep analysis Instrumental Analysis (GC-MS or HPLC) prep->analysis data_proc Data Processing (Peak Integration, Identification) analysis->data_proc quant Quantification (Using Calibration Curve) data_proc->quant report Result Reporting & Review quant->report end End report->end

Caption: General experimental workflow for this compound analysis.

References

Assessing the Environmental Impact of 3-Phenoxytoluene Versus Alternatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact assessment of 3-phenoxytoluene, a key intermediate in the chemical and pharmaceutical industries, against several potential alternatives. The evaluation focuses on critical environmental parameters including aquatic toxicity, biodegradability, and bioaccumulation potential. The information presented is intended to assist researchers and professionals in making informed decisions regarding chemical selection with a focus on environmental sustainability.

Overview of this compound and Its Applications

This compound, also known as m-phenoxytoluene, is an aromatic ether utilized as a crucial building block in the synthesis of a variety of commercial products. Its primary applications include:

  • Pesticide Synthesis: It serves as a key intermediate in the production of synthetic pyrethroid insecticides and fungicides such as difenoconazole.

  • Phenoxyethanol Production: It is used as a raw material in the manufacturing of phenoxyethanol, a common preservative in cosmetics and pharmaceuticals.

Given its use in widespread applications, an understanding of its environmental footprint is essential. This guide compares this compound to the following alternatives:

  • 3-Phenoxybenzyl alcohol: A common intermediate and metabolite of pyrethroid insecticides.

  • Diphenyl ether: A structurally similar compound with various industrial uses.

  • Benzyl toluene: A high-boiling aromatic solvent and heat transfer fluid.

  • Diisopropylnaphthalene: A complex mixture of isomers used as a solvent and in carbonless copy paper.

Comparative Environmental Impact Data

The following tables summarize the available quantitative data for this compound and its alternatives. Data has been compiled from various sources and is presented to facilitate a direct comparison of key environmental indicators. It is important to note that data gaps exist for some parameters, highlighting the need for further research.

Table 1: Aquatic Toxicity

ChemicalOrganismExposure DurationEndpointValue (mg/L)GHS Classification
This compound ---Data Not AvailableH411: Toxic to aquatic life with long lasting effects[1]
3-Phenoxybenzyl alcohol ---Data Not AvailableH400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects[2]
Diphenyl ether Fish96hLC50Data Not AvailableNot Classified
Daphnia magna48hEC50Data Not Available
Algae72hEC50Data Not Available
Benzyl toluene Fish96hLC50> 0.038H413: May cause long lasting harmful effects to aquatic life[3]
Daphnia magna48hEC50> 0.038
Algae72hEC50> 0.038
Diisopropylnaphthalene Fish96hLC50Data Not AvailableH410: Very toxic to aquatic life with long lasting effects
Daphnia magna48hEC50Data Not Available
Algae72hEC50Data Not Available

Table 2: Biodegradability

ChemicalTest GuidelineResultClassification
This compound OECD 301Data Not AvailableData Not Available
3-Phenoxybenzyl alcohol OECD 301Data Not AvailableData Not Available
Diphenyl ether -Biodegradation by Sphingomonas sp. strain SS3[4]Inherently Biodegradable (based on study)
Benzyl toluene OECD 301Partial mineralizationInherently Biodegradable[3]
Diisopropylnaphthalene OECD 301Data Not AvailableData Not Available

Table 3: Bioaccumulation Potential

ChemicalParameterValueInterpretation
This compound Bioconcentration Factor (BCF)Data Not AvailableData Not Available
3-Phenoxybenzyl alcohol Bioconcentration Factor (BCF)Data Not AvailableData Not Available
Diphenyl ether Bioconcentration Factor (BCF)Data Not AvailableData Not Available
Benzyl toluene Bioconcentration Factor (BCF)344[3]Potentially moderately bioaccumulable[3]
Diisopropylnaphthalene Bioconcentration Factor (BCF)Data Not AvailableData Not Available

Experimental Protocols

The data presented in this guide is ideally generated using standardized and internationally recognized experimental protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure that the data is reliable, reproducible, and comparable across different laboratories and substances.

Aquatic Toxicity Testing

The assessment of acute and chronic toxicity to aquatic organisms is crucial for determining the immediate and long-term risks of a chemical to aquatic ecosystems.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test evaluates the effects of a substance on the growth of freshwater algae. The endpoint is the EC50, the concentration that causes a 50% reduction in growth or growth rate.

  • OECD 202: Daphnia sp., Acute Immobilisation Test: This test assesses the acute toxicity to Daphnia magna (water flea). The endpoint is the EC50, the concentration that immobilizes 50% of the daphnids within a 48-hour exposure period.

  • OECD 203: Fish, Acute Toxicity Test: This test determines the acute lethal toxicity of a substance to fish. The endpoint is the LC50, the concentration that is lethal to 50% of the test fish over a 96-hour period.

Biodegradability Testing

Biodegradability is a measure of the likelihood that a chemical will be broken down by microorganisms in the environment, thus reducing its persistence.

  • OECD 301: Ready Biodegradability: This series of tests (A-F) provides a stringent evaluation of a chemical's potential for rapid and ultimate biodegradation in an aerobic aqueous medium. A substance is considered "readily biodegradable" if it meets specific pass levels (e.g., >60% of theoretical oxygen demand or >70% of dissolved organic carbon removal) within a 10-day window during the 28-day test period.

Bioaccumulation Testing

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues to a concentration higher than that in the surrounding medium.

  • OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This guideline describes procedures for determining the bioconcentration factor (BCF) in fish. The BCF is the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state. A high BCF value indicates a high potential for bioaccumulation.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the key environmental impact assessment experiments described above.

Aquatic_Toxicity_Workflow cluster_0 Test Preparation cluster_1 Exposure cluster_2 Data Collection & Analysis A Prepare stock solution of test chemical C Prepare test concentrations A->C B Select test organisms (Algae, Daphnia, Fish) D Introduce organisms to test concentrations B->D C->D E Maintain controlled conditions (light, temp) D->E F Observe and record effects (e.g., mortality, immobilization, growth) E->F G Calculate LC50/EC50 F->G

Caption: General workflow for aquatic toxicity testing.

Biodegradability_Workflow cluster_0 Test Setup cluster_1 Incubation cluster_2 Measurement & Analysis A Prepare mineral medium B Add test substance A->B C Inoculate with microorganisms B->C D Incubate in the dark at constant temperature C->D E Aerate (aerobic test) D->E F Measure parameter over time (e.g., O2 consumption, CO2 evolution, DOC) E->F G Calculate % biodegradation F->G

Caption: General workflow for ready biodegradability testing.

Bioaccumulation_Workflow cluster_0 Uptake Phase cluster_1 Depuration Phase cluster_2 Analysis A Expose fish to a constant concentration of test substance B Sample fish and water at intervals A->B C Transfer fish to clean water B->C D Sample fish and water at intervals C->D E Analyze chemical concentration in fish and water samples D->E F Calculate Bioconcentration Factor (BCF) E->F

Caption: General workflow for bioaccumulation testing in fish.

Conclusion and Recommendations

Based on the available data, this compound is classified as toxic to aquatic life with long-lasting effects. While quantitative data on its biodegradability and bioaccumulation are lacking, its known applications as a precursor to pesticides warrant a cautious approach and the consideration of greener alternatives.

Of the alternatives reviewed, benzyl toluene shows a more favorable environmental profile with inherent biodegradability and moderate bioaccumulation potential. However, its suitability as a direct replacement for this compound in specific synthetic pathways would require further investigation into its chemical reactivity and process efficiency.

3-Phenoxybenzyl alcohol also presents a significant aquatic toxicity hazard. The environmental data for diphenyl ether and diisopropylnaphthalene is incomplete, making a direct comparison challenging.

Recommendations for future research include:

  • Conducting standardized OECD tests to fill the data gaps for the biodegradability and bioaccumulation potential of this compound and its key alternatives.

  • Performing life cycle assessments (LCA) for the entire synthetic pathways of the final products (pesticides, phenoxyethanol) to provide a more holistic view of the environmental impact of using this compound versus its alternatives.

  • Investigating novel, bio-based alternatives that can serve as effective intermediates while exhibiting a more benign environmental profile.

By prioritizing the generation of comprehensive and comparable environmental data, the chemical and pharmaceutical industries can move towards more sustainable practices that minimize the impact on the environment.

References

A Comparative Guide to the Synthesis and Structural Confirmation of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers such as 3-phenoxytoluene is a fundamental procedure in the construction of more complex molecules. The structural integrity of the synthesized product is paramount for its intended application. This guide provides a comparative overview of two common synthetic methods for this compound—the Ullmann Condensation and the Buchwald-Hartwig C-O Coupling—and details the analytical techniques used to confirm the structure of the final product.

Comparison of Synthetic Routes

The choice of synthetic methodology for this compound often depends on factors such as reaction conditions, catalyst cost, and substrate scope. Below is a comparison of the Ullmann and Buchwald-Hartwig reactions for this transformation.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI, Cu2O)Palladium (e.g., Pd(OAc)2, Pd2(dba)3)
Typical Ligands Often simple diamines or no ligandBulky, electron-rich phosphines (e.g., XPhos, SPhos)
Reaction Temperature Generally high (100-220 °C)Milder (80-120 °C)
Base Inorganic bases (e.g., K2CO3, Cs2CO3)Strong, non-nucleophilic bases (e.g., NaOtBu, K3PO4)
Solvent High-boiling polar solvents (e.g., DMF, Pyridine)Aprotic solvents (e.g., Toluene, Dioxane)
Typical Yields Moderate to goodGood to excellent

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound via both methods are provided below. These are generalized procedures and may require optimization for specific laboratory conditions.

Ullmann Condensation Synthesis of this compound

This protocol describes a modern variation of the Ullmann condensation using a copper(I) oxide catalyst.[1]

Materials:

  • m-Cresol

  • Bromobenzene

  • Copper(I) oxide (Cu2O)

  • N,N'-Dimethylethylenediamine (ligand)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous acetonitrile

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu2O (5 mol%), the diamine ligand (10 mol%), and Cs2CO3 (2.0 equivalents).

  • Add m-cresol (1.0 equivalent) and bromobenzene (1.2 equivalents).

  • Evacuate the tube and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous acetonitrile via syringe.

  • Heat the reaction mixture to 80-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Buchwald-Hartwig C-O Coupling Synthesis of this compound

This protocol outlines a general procedure for the palladium-catalyzed synthesis of this compound.[2][3]

Materials:

  • m-Cresol

  • Bromobenzene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents) to an oven-dried reaction vessel.

  • Add m-cresol (1.2 equivalents) and bromobenzene (1.0 equivalent).

  • Add anhydrous toluene.

  • Seal the vessel and heat the mixture to 100-110 °C with stirring for 8-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain this compound.

Structural Confirmation of this compound

Confirmation of the successful synthesis of this compound requires thorough characterization using various spectroscopic techniques.

Experimental Protocols for Structural Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl3).

    • Acquire 1H and 13C NMR spectra using a standard NMR spectrometer.

    • Process the data, including Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the 1H NMR spectrum and determine the chemical shifts for all signals.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the product into the mass spectrometer, typically using a gas chromatograph (GC-MS) for separation and introduction.

    • Acquire the mass spectrum in electron ionization (EI) mode.

    • Identify the molecular ion peak (M+) and analyze the fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat liquid product using an FT-IR spectrometer with an attenuated total reflectance (ATR) accessory or between salt plates.

    • Identify the characteristic absorption bands corresponding to the functional groups present in this compound.

Expected Analytical Data for this compound

The following table summarizes the expected analytical data for the synthesized this compound.

Analytical TechniqueExpected Data
¹H NMR (CDCl₃) δ ~7.40-7.25 (m, 2H), 7.20-7.05 (m, 3H), 7.00-6.80 (m, 4H), 2.35 (s, 3H)
¹³C NMR (CDCl₃) δ ~157.9, 157.2, 140.1, 129.8, 129.6, 123.5, 123.1, 119.2, 118.9, 118.0, 21.5
Mass Spectrometry (EI) Molecular Ion (M⁺): m/z 184. Key Fragments: m/z 155, 141, 91, 77, 65, 51[4][5]
Infrared (IR) ~3060-3030 cm⁻¹ (aromatic C-H stretch), ~2920 cm⁻¹ (methyl C-H stretch), ~1590, 1490 cm⁻¹ (aromatic C=C stretch), ~1240 cm⁻¹ (aryl ether C-O stretch)

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and confirmation of this compound.

Synthesis_Workflow Synthesis and Purification Workflow cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Coupling cluster_product Product Confirmation U_Reactants m-Cresol, Bromobenzene, Cu2O, Ligand, Cs2CO3 U_Reaction Reaction in Acetonitrile (80-120°C) U_Reactants->U_Reaction U_Workup Aqueous Workup & Extraction U_Reaction->U_Workup U_Purification Column Chromatography U_Workup->U_Purification Product Purified this compound U_Purification->Product NMR NMR Spectroscopy (1H & 13C) Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR B_Reactants m-Cresol, Bromobenzene, Pd2(dba)3, XPhos, NaOtBu B_Reaction Reaction in Toluene (100-110°C) B_Reactants->B_Reaction B_Workup Filtration & Aqueous Workup B_Reaction->B_Workup B_Purification Column Chromatography B_Workup->B_Purification B_Purification->Product

Caption: General workflow for the synthesis and structural confirmation of this compound.

Analytical_Logic Logical Flow for Structural Confirmation cluster_data Logical Flow for Structural Confirmation cluster_interpretation Logical Flow for Structural Confirmation NMR_Data 1H & 13C NMR Data (Chemical Shifts, Integration) Confirm_Connectivity Confirm Atom Connectivity & Functional Groups NMR_Data->Confirm_Connectivity MS_Data Mass Spectrum (Molecular Ion, Fragmentation) Confirm_MW Confirm Molecular Weight MS_Data->Confirm_MW IR_Data IR Spectrum (Characteristic Absorptions) Confirm_Functional_Groups Confirm Functional Groups IR_Data->Confirm_Functional_Groups Final_Confirmation Structure Confirmed Confirm_Connectivity->Final_Confirmation Confirm_MW->Final_Confirmation Confirm_Functional_Groups->Final_Confirmation

References

Safety Operating Guide

Proper Disposal of 3-Phenoxytoluene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 3-phenoxytoluene is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety regulations and environmental protection principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any vapors or mists.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by its classification as a substance toxic to aquatic life with long-lasting effects.[3][4] Therefore, it must not be released into the environment. The following steps outline the recommended disposal procedure:

  • Waste Identification and Classification : The primary responsibility for waste classification lies with the chemical waste generator.[1][5][6] Although this compound is not classified as a hazardous waste for transportation under DOT, TDG, IATA, and IMDG regulations[1], its environmental hazards necessitate that it be treated as a chemical waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Collection of Waste :

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, contaminated labware) in a dedicated, properly labeled, and sealed container.

    • The container must be compatible with the chemical and clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and a description of the contents.[7][8][9]

    • Ensure the container is kept closed except when adding waste.[8][9]

  • Storage of Waste :

    • Store the waste container in a designated and secure waste accumulation area.

    • Segregate it from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Disposal :

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the this compound waste.[2]

    • Provide the disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

  • Spill Management :

    • In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE.[1]

    • Absorb the spill with an inert absorbent material such as sand, silica gel, or universal binder.[1]

    • Collect the absorbent material and place it in a suitable, closed container for disposal following the same procedure as the chemical waste.[1]

    • Avoid allowing the spilled material to enter drains or waterways.[2]

Key Data for Disposal Considerations

The following table summarizes essential data for the safe handling and disposal of this compound:

PropertyValueCitation(s)
GHS Hazard Statement H411: Toxic to aquatic life with long lasting effects.[3]
GHS Precautionary Statements P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant.[3]
Physical Form Liquid[3]
Incompatible Materials Strong oxidizing agents[1]
Recommended Disposal Method Incineration in a chemical incinerator with an afterburner and scrubber, or via a licensed disposal company.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Step 1: Waste Generation & Initial Handling B Step 2: Waste Classification A->B Generation of waste H Spill Event A->H Accidental release C Step 3: Collection & Containerization B->C Classification as chemical waste D Step 4: Labeling of Waste Container C->D Container is filled E Step 5: Temporary Storage D->E Properly labeled F Step 6: Contact Licensed Waste Disposal Service E->F Awaiting pickup G Step 7: Professional Disposal F->G Scheduled pickup I Spill Containment & Cleanup H->I Immediate action I->C Collected spill material

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 3-Phenoxytoluene (CAS No. 3586-14-9), including detailed operational and disposal plans to ensure laboratory safety and compliance.

Physicochemical and Safety Data

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₃H₁₂O[1][2]
Molecular Weight 184.23 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[5]
Boiling Point 271-273 °C[3]
Density 1.051 g/mL at 25 °C[3]
Flash Point 130 °C (266 °F) - Pensky-Martens closed cup[3]
Storage Temperature Room temperature, recommended <15°C in a cool, dark place[6]

Operational Plan: Safe Handling and Storage

Adherence to the following step-by-step procedures is critical for the safe handling and storage of this compound in a laboratory setting.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is required to provide appropriate exhaust ventilation, especially where dusts or aerosols may be formed.[1]

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Always inspect gloves for integrity before use and employ proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.[7]

  • Respiratory Protection: For nuisance exposures or where ventilation is inadequate, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended. All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that a safety shower and eyewash station are readily accessible.

  • Dispensing: When transferring this compound, avoid splashing and the formation of mists or aerosols.

  • Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[1] After handling, wash hands thoroughly before breaks and at the end of the workday.[1]

Storage Procedures
  • Container: Keep the container tightly closed in a dry and well-ventilated place.[1]

  • Conditions: Store in a cool place.[1] Although it is stable under normal conditions, it is incompatible with strong oxidizing agents.[7]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any associated hazards.

Emergency and Disposal Plan

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[1]

  • Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water.[1][8] Remove any contaminated clothing.[8]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Spill Response

In the event of a spill, evacuate personnel to a safe area.[1] Use personal protective equipment, including respiratory protection.[1] Avoid breathing vapors, mist, or gas.[1]

  • Containment: Soak up the spill with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[7]

  • Cleanup: Sweep or shovel the material into a suitable, closed container for disposal.[1] Do not create dust.[1]

  • Ventilation: Ensure adequate ventilation of the area after cleanup is complete.

  • Environmental Precautions: Prevent the product from entering drains.[1] this compound is toxic to aquatic life with long-lasting effects.[4][6]

Disposal Plan
  • Waste Classification: This material may be classified as a hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]

  • Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1] Consider burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

Visual Workflow Guides

The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for responding to a chemical spill.

SOP_Handling_3_Phenoxytoluene cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation dispense Dispense Chemical Carefully ventilation->dispense avoid_contact Avoid Skin/Eye Contact and Inhalation dispense->avoid_contact storage Store in Tightly Closed Container in a Cool, Dry Place avoid_contact->storage cleanup Clean Work Area storage->cleanup wash Wash Hands Thoroughly cleanup->wash post_end End of Procedure wash->post_end

Caption: Standard Operating Procedure for Handling this compound.

Chemical_Spill_Workflow spill_detected Spill of this compound Detected evacuate Evacuate Immediate Area spill_detected->evacuate ppe Don Appropriate PPE (incl. Respiratory Protection) evacuate->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Absorbed Material into a Closed Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate disposal Dispose of Waste as Hazardous Material decontaminate->disposal report Report the Incident disposal->report

Caption: Workflow for Responding to a this compound Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.